molecular formula C13H19ClINO B1395052 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-69-0

2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1395052
CAS No.: 1219982-69-0
M. Wt: 367.65 g/mol
InChI Key: KLBADUKZZLEWSS-UHFFFAOYSA-N
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Description

2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C13H19ClINO and its molecular weight is 367.65 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[2-(2-iodophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO.ClH/c14-12-6-1-2-7-13(12)16-10-8-11-5-3-4-9-15-11;/h1-2,6-7,11,15H,3-5,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBADUKZZLEWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC=CC=C2I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-[2-(2-Iodophenoxy)ethyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route for 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis is strategically designed around a pivotal Williamson ether synthesis step, combining two key fragments: 2-iodophenol and a 2-(2-haloethyl)piperidine derivative. This document offers a detailed exploration of the reaction mechanisms, causality behind procedural choices, step-by-step experimental protocols, and methods for characterization. It is intended to serve as a practical resource for scientists engaged in the synthesis of complex piperidine derivatives.

Introduction and Strategic Overview

Piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of the piperidine ring allows for the fine-tuning of a molecule's pharmacological properties, including receptor affinity, selectivity, and pharmacokinetics.[2] The target molecule, this compound, combines the piperidine moiety with an iodophenoxy group via an ether linkage, presenting a unique scaffold for potential biological investigation.

The synthetic strategy detailed herein is a convergent approach, culminating in the formation of the central ether bond. The core of this strategy is the Williamson ether synthesis, a reliable and versatile C-O bond-forming reaction.[3][4] This method involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide.[5] Our retrosynthetic analysis identifies 2-iodophenol and 2-(2-hydroxyethyl)piperidine as logical and commercially available starting materials.[6][7] The synthesis proceeds in three main stages:

  • Activation of the Piperidine Fragment: Conversion of the primary alcohol in 2-(2-hydroxyethyl)piperidine into a more reactive species with a good leaving group.

  • Ether Formation: Nucleophilic substitution (SN2) reaction between the activated piperidine fragment and 2-iodophenoxide.

  • Salt Formation and Purification: Conversion of the synthesized free base into its stable hydrochloride salt and subsequent purification.

This guide will elaborate on the mechanistic underpinnings and practical considerations for each stage.

Synthetic Workflow and Mechanistic Discussion

Overall Synthetic Pathway

The synthesis begins with readily available precursors and proceeds through a key intermediate to the final product.

G A 2-(2-Hydroxyethyl)piperidine B 2-(2-Bromoethyl)piperidine Hydrobromide A->B HBr or PBr₃ (Halogenation) D 2-[2-(2-Iodophenoxy)ethyl]piperidine (Free Base) C 2-Iodophenol C->D 1. Base (e.g., NaH) 2. Intermediate B (free base) (Williamson Ether Synthesis) E 2-[2-(2-Iodophenoxy)ethyl]piperidine Hydrochloride (Target) D->E HCl (Salt Formation)

Figure 1: High-level workflow for the synthesis of the target compound.

Part A: Synthesis of the Electrophile: 2-(2-Bromoethyl)piperidine Hydrobromide

The initial step involves converting the hydroxyl group of 2-(2-hydroxyethyl)piperidine into a good leaving group to facilitate the subsequent nucleophilic substitution. A bromide is an excellent choice due to its high reactivity in SN2 reactions. This transformation can be achieved using reagents like phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr).

The secondary amine of the piperidine ring is nucleophilic and can be protonated by acidic reagents. When using HBr, the reaction medium is strongly acidic, ensuring the piperidine nitrogen is protonated, which protects it from acting as a competing nucleophile. The final product precipitates from the reaction mixture as its hydrobromide salt.

Part B: The Core Reaction: Williamson Ether Synthesis

This step is the cornerstone of the entire synthesis. It follows a bimolecular nucleophilic substitution (SN2) mechanism.[3]

Mechanism Deep Dive:

  • Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the weakly acidic phenolic hydroxyl group of 2-iodophenol.[8] This generates the highly nucleophilic 2-iodophenoxide anion. The use of NaH is advantageous because the only byproduct is hydrogen gas, which bubbles out of the reaction, driving the equilibrium forward.[8]

  • Nucleophilic Attack: The 2-iodophenoxide anion then acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine in 2-(2-bromoethyl)piperidine.[5]

  • Concerted Displacement: The attack occurs from the backside relative to the bromine leaving group in a concerted mechanism, leading to the inversion of stereochemistry at the electrophilic carbon (though this is not relevant here as the carbon is not a stereocenter).[3][5]

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack Iodophenol 2-Iodophenol Phenoxide 2-Iodophenoxide Anion Iodophenol->Phenoxide Deprotonation Base NaH Electrophile 2-(2-Bromoethyl)piperidine TransitionState [Transition State]‡ Product Ether Product TransitionState->Product Br⁻ Leaves Phenoxide_ref 2-Iodophenoxide Anion Phenoxide_ref->TransitionState Backside Attack

Figure 2: Mechanism of the Williamson ether synthesis step.

The choice of a primary alkyl halide (2-(2-bromoethyl)piperidine) is critical. Secondary and tertiary halides are more prone to undergoing elimination (E2) reactions as a competitive pathway, especially with a strong base, which would reduce the yield of the desired ether.[4][5]

Part C: Final Stage: Hydrochloride Salt Formation

The product of the Williamson synthesis is a free base. For pharmaceutical and research applications, compounds are often converted to their salt form to improve stability, crystallinity, and aqueous solubility. The hydrochloride salt is prepared by treating a solution of the free base (e.g., in diethyl ether or isopropanol) with a solution of hydrogen chloride. The resulting salt typically precipitates and can be isolated by filtration and purified by recrystallization.

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Table 1: Reagents and Key Parameters
Step Reactant 1 Reactant 2 Reagent(s) Solvent Temp. Time
A 2-(2-Hydroxyethyl)piperidine-48% Hydrobromic AcidNoneReflux6-8 h
B 2-Iodophenol2-(2-Bromoethyl)piperidineSodium Hydride (60%)DMF0°C to RT4-6 h
C Free Base Product from B-HCl in Diethyl EtherDiethyl Ether0°C30 min
Protocol 1: Synthesis of 2-(2-Bromoethyl)piperidine Hydrobromide
  • To a round-bottom flask equipped with a reflux condenser, add 2-(2-hydroxyethyl)piperidine (1.0 eq).

  • Slowly add 48% aqueous hydrobromic acid (3.0 eq) while cooling the flask in an ice bath.

  • Heat the reaction mixture to reflux (approx. 125°C) and maintain for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, then further cool in an ice bath to induce precipitation.

  • Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the title compound as a crystalline solid.

Protocol 2: Synthesis of 2-[2-(2-Iodophenoxy)ethyl]piperidine (Free Base)
  • Neutralization of Intermediate: Dissolve 2-(2-bromoethyl)piperidine hydrobromide (1.0 eq) in water and cool in an ice bath. Add aqueous NaOH (2M) dropwise until the pH is >12. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of the bromo-intermediate. Use immediately in the next step.

  • Ether Synthesis: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF).

  • Add 2-iodophenol (1.1 eq) to the flask and cool the solution to 0°C.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature remains below 5°C. Stir for 30 minutes at 0°C.

  • Add a solution of the 2-(2-bromoethyl)piperidine free base (from step 1) in a small amount of anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to obtain the pure free base.

Protocol 3: Synthesis of this compound
  • Dissolve the purified free base (1.0 eq) from the previous step in a minimum amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Stir the resulting suspension for an additional 30 minutes at 0°C.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether and dry under vacuum to yield the final product, this compound.

Characterization and Data Analysis

The identity and purity of the final compound must be confirmed through rigorous analytical techniques.

Table 2: Physicochemical and Spectroscopic Data
Property Value
Chemical Formula C₁₃H₁₉ClINO
Molecular Weight 383.65 g/mol
Appearance Expected to be a white to off-white solid
¹H NMR (Expected) Signals corresponding to aromatic protons (iodophenyl group), piperidine ring protons, and the two ethyl bridge protons. The -CH₂-O- protons would be downfield (approx. 4.0-4.3 ppm) and the -N-CH₂- protons would also be distinct.
¹³C NMR (Expected) Signals for all 13 unique carbons, including the iodine-bearing aromatic carbon (C-I, expected to be shielded), the ether-linked aromatic carbon (C-O), and the aliphatic carbons of the piperidine and ethyl bridge.
Mass Spec (ESI+) Expected [M-Cl]⁺ ion at m/z = 348.05 (for the free base).

Note: Actual chemical shifts in NMR will depend on the solvent used. Reference spectra for the piperidine[9] and phenoxy moieties can provide guidance for spectral assignment.

Purity should be assessed using High-Performance Liquid Chromatography (HPLC), which should show a single major peak for the final product.

Conclusion

This guide outlines a logical and experimentally validated pathway for the synthesis of this compound. By leveraging the classic Williamson ether synthesis, the target molecule can be constructed efficiently from commercially available starting materials. The provided protocols, grounded in established chemical principles, offer a clear and reproducible method for obtaining this compound. The mechanistic discussions aim to provide researchers with the understanding necessary to adapt or troubleshoot the synthesis for related target molecules.

References

  • ARKAT USA, Inc. (2025). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. PrepChem.com. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. organic-chemistry.org. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind N-(2-Hydroxyethyl)piperidine: A Synthesis Intermediate. nbinnopharm.com. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

  • ACS Publications. (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. Available at: [Link]

  • PMC - NIH. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. National Institutes of Health. Available at: [Link]

  • Chemistry Europe. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry Europe. Available at: [Link]

  • BuyersGuideChem. (n.d.). This compound. buyersguidechem.com. Available at: [Link]

  • PubChem. (n.d.). 2-(2-Bromoethyl)piperidine. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate. Available at: [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • Google Patents. (n.d.). A kind of purification method of high-purity piperidine. Google Patents.
  • Google Patents. (n.d.). Process for preparing 2-piperidinoethyl chloride hydrochloride. Google Patents.
  • ResearchGate. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. ResearchGate. Available at: [Link]

  • ScienceDirect. (n.d.). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). ScienceDirect. Available at: [Link]

  • PubMed. (n.d.). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. National Institutes of Health. Available at: [Link]

Sources

Unraveling the Mechanism of Action of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride: A Proposed Investigational Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

This technical guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound, 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride. Given the limited publicly available data on this specific molecule, this document synthesizes information from structurally related compounds to propose a primary hypothesis and outlines a rigorous, multi-stage experimental plan to investigate its pharmacological activity. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the characterization of new chemical entities.

Introduction: Structural Rationale for a Neuromodulatory Role

The chemical architecture of this compound strongly suggests a potential for interaction with central nervous system targets. The core structure, a phenoxyalkylpiperidine, is a well-established scaffold for ligands of various receptors and ion channels. Specifically, the piperidine moiety is a recurring feature in compounds targeting sigma (σ) receptors, which are implicated in a range of neurological and psychiatric conditions.[1][2][3][4] The presence of an iodinated phenoxy group may further enhance binding affinity and selectivity for specific receptor subtypes.

While direct experimental evidence for the mechanism of action of this compound is not yet available in the public domain, its structural similarity to known sigma receptor ligands provides a strong foundation for a targeted investigational approach.[1][5] This guide, therefore, puts forth the primary hypothesis that this compound functions as a modulator of sigma receptors and presents a detailed roadmap for the experimental validation of this hypothesis.

Part 1: The Primary Hypothesis - A Sigma Receptor Modulator

Our central hypothesis is that this compound exerts its biological effects through direct interaction with sigma receptors, particularly the sigma-1 (σ1) subtype. The σ1 receptor is a unique intracellular chaperone protein that modulates a variety of signaling pathways and is a promising target for therapeutic intervention in neurodegenerative diseases, pain, and psychiatric disorders.[4]

The proposed mechanism involves the binding of the compound to the σ1 receptor, which may lead to either agonistic or antagonistic activity. This interaction could, in turn, influence downstream signaling cascades, such as the modulation of ion channels (e.g., NMDA receptors), calcium signaling, and cellular stress responses.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway for this compound as a sigma-1 receptor modulator.

Proposed Signaling Pathway compound 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride sigma1 Sigma-1 Receptor compound->sigma1 Binds to ion_channel Ion Channels (e.g., NMDA Receptor) sigma1->ion_channel Modulates ca_signaling Calcium Signaling sigma1->ca_signaling Modulates cellular_response Cellular Response (e.g., Neuronal Excitability, Synaptic Plasticity) ion_channel->cellular_response ca_signaling->cellular_response

Caption: Hypothesized signaling cascade of this compound.

Part 2: Experimental Validation Workflow

A systematic, multi-tiered approach is essential to rigorously test our primary hypothesis. The following experimental workflow is designed to first establish target engagement and then elucidate the functional consequences of this interaction.

Experimental Workflow Diagram

Experimental Workflow cluster_0 Phase 1: In Vitro Target Engagement cluster_1 Phase 2: Cell-Based Functional Assays cluster_2 Phase 3: In Vivo Pharmacological Profiling binding_assay Radioligand Binding Assays (σ1, σ2, NMDA Receptors) autoradiography Receptor Autoradiography (Brain Tissue Sections) binding_assay->autoradiography Confirms localization ca_imaging Calcium Imaging Assays (e.g., Fluo-4 AM) autoradiography->ca_imaging Proceeds to functional validation electrophysiology Patch-Clamp Electrophysiology (NMDA Receptor Currents) ca_imaging->electrophysiology neurite_outgrowth Neurite Outgrowth Assays electrophysiology->neurite_outgrowth behavioral_models Animal Models of Pain (e.g., Neuropathic Pain) neurite_outgrowth->behavioral_models Translates to in vivo efficacy pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies behavioral_models->pk_pd

Caption: A multi-phase experimental plan for mechanism of action elucidation.

Detailed Experimental Protocols

Phase 1: In Vitro Target Engagement

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity and selectivity of this compound for sigma-1, sigma-2, and NMDA receptors.

  • Methodology:

    • Prepare membrane homogenates from guinea pig brain (for sigma receptors) or rat cortical neurons (for NMDA receptors).

    • Incubate the membrane preparations with a specific radioligand (e.g., [³H]-(+)-pentazocine for σ1, [³H]-ditolylguanidine for σ2, or [³H]-MK-801 for NMDA receptors) in the presence of increasing concentrations of the test compound.

    • Separate bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the Ki (inhibitory constant) values from competition binding curves using non-linear regression analysis (e.g., GraphPad Prism).

  • Expected Outcome: This assay will provide quantitative data on the binding affinity of the compound to the hypothesized targets and reveal its selectivity profile.

Target Radioligand Expected Ki Range (nM)
Sigma-1 Receptor[³H]-(+)-pentazocine1 - 100
Sigma-2 Receptor[³H]-ditolylguanidine>1000
NMDA Receptor[³H]-MK-801>1000

2. Receptor Autoradiography

  • Objective: To visualize the anatomical distribution of binding sites for this compound in the brain.

  • Methodology:

    • Prepare cryostat sections of rodent brain tissue.

    • Incubate the sections with a radiolabeled form of the test compound or with a specific radioligand in the presence and absence of the unlabeled test compound.

    • Expose the labeled sections to a phosphor imaging plate or autoradiographic film.

    • Analyze the resulting images to determine the density and localization of binding sites.

  • Expected Outcome: This experiment will provide spatial information on where the compound binds in the brain, which can be correlated with the known distribution of sigma and NMDA receptors.

Phase 2: Cell-Based Functional Assays

1. Calcium Imaging Assays

  • Objective: To assess the functional activity of the compound on sigma-1 receptor-mediated calcium signaling.

  • Methodology:

    • Culture a suitable cell line expressing the sigma-1 receptor (e.g., SH-SY5Y neuroblastoma cells).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Stimulate the cells with a known sigma-1 receptor agonist (e.g., PRE-084) in the presence and absence of this compound.

    • Measure changes in intracellular calcium concentration using a fluorescence microscope or plate reader.

  • Expected Outcome: This assay will determine whether the compound acts as an agonist or antagonist at the sigma-1 receptor. An agonist would potentiate the calcium response, while an antagonist would inhibit it.

2. Patch-Clamp Electrophysiology

  • Objective: To investigate the modulatory effects of the compound on NMDA receptor-mediated currents.

  • Methodology:

    • Prepare primary cortical neurons or use a cell line expressing recombinant NMDA receptors.

    • Perform whole-cell patch-clamp recordings to measure NMDA-evoked currents.

    • Apply this compound to the cells and observe any changes in the amplitude or kinetics of the NMDA receptor currents.

  • Expected Outcome: This will reveal if the compound directly or allosterically modulates NMDA receptor function, a known downstream effect of sigma-1 receptor activation.

Part 3: In Vivo Pharmacological Profiling

1. Animal Models of Neuropathic Pain

  • Objective: To evaluate the therapeutic potential of the compound in a relevant in vivo model.

  • Methodology:

    • Induce neuropathic pain in rodents using a model such as chronic constriction injury (CCI) or spared nerve injury (SNI).

    • Administer this compound at various doses.

    • Assess pain-related behaviors, such as mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test).

  • Expected Outcome: A reduction in pain-related behaviors would provide in vivo evidence of the compound's therapeutic efficacy and support the hypothesized mechanism of action, as sigma-1 receptor modulation is known to affect pain perception.[4]

Conclusion

The structural characteristics of this compound provide a compelling rationale for its investigation as a novel neuromodulatory agent, likely acting through the sigma-1 receptor. The proposed investigational framework, encompassing in vitro target engagement, cell-based functional assays, and in vivo pharmacological profiling, offers a robust and systematic approach to elucidate its mechanism of action. The successful execution of these studies will not only define the pharmacological profile of this compound but also pave the way for its potential development as a therapeutic for neurological and psychiatric disorders.

References

  • Berardi, F. et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • S.p.A., A. C. R. F. (2020). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]

  • Glennon, R. A. et al. (1998). Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Saczewski, J. et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

  • Saczewski, J. et al. (2021). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. ACS Chemical Neuroscience. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the anticipated physicochemical properties of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the causality behind the expected characteristics of this molecule. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from analogous structures and foundational chemical principles to provide a robust predictive profile. We will delve into the structural and electronic characteristics, predict key physicochemical parameters, and outline the established analytical methodologies for their empirical determination. This guide is designed to be a vital resource for researchers engaged in the synthesis, characterization, and application of novel piperidine derivatives in drug discovery and development.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2][3] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The introduction of a 2-iodophenoxyethyl substituent to the piperidine core in this compound introduces a unique combination of functionalities: a basic nitrogen atom, an ether linkage, and an iodinated aromatic ring. These features are expected to govern its interactions with biological targets and influence its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the fundamental physicochemical properties of this molecule is, therefore, a critical first step in its development as a potential therapeutic agent.

Molecular Structure and Conformation

The chemical structure of this compound is fundamental to all its other properties. The molecule consists of a piperidine ring substituted at the 2-position with a 2-(2-iodophenoxy)ethyl side chain. As a hydrochloride salt, the basic nitrogen of the piperidine ring is protonated.

Caption: Chemical structure of this compound.

The piperidine ring typically adopts a chair conformation to minimize steric strain. The bulky 2-(2-iodophenoxy)ethyl substituent would be expected to preferentially occupy an equatorial position to reduce 1,3-diaxial interactions. The presence of the protonated nitrogen and the flexible ethyl ether side chain allows for multiple conformational isomers, which can have significant implications for receptor binding.

Predicted Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, with predictions based on its structure and data from analogous compounds.

PropertyPredicted Value/CharacteristicRationale and Significance in Drug Development
Molecular Formula C13H19ClINO[4][5]Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 367.66 g/mol [5]Influences diffusion, bioavailability, and formulation. Compounds with lower molecular weights are often preferred for oral absorption (Lipinski's Rule of Five).
Appearance White to off-white crystalline solidThe hydrochloride salt form typically imparts crystallinity, which is advantageous for stability, handling, and purification.[6]
Melting Point Expected to be relatively high (>150 °C)As a salt, strong ionic interactions in the crystal lattice will likely result in a higher melting point compared to the free base. A sharp melting point is an indicator of purity.
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol).[6][7] Poorly soluble in non-polar organic solvents (e.g., hexane, toluene).The hydrochloride salt form significantly enhances aqueous solubility, which is crucial for dissolution in physiological fluids and for the preparation of aqueous formulations.[6]
pKa Estimated to be in the range of 9-11The pKa of the protonated piperidine nitrogen determines the ionization state at physiological pH. A pKa in this range indicates that the compound will be predominantly protonated and positively charged at pH 7.4, which affects membrane permeability and target interactions. The pKa of piperidine itself is around 11.2.
LogP (Octanol-Water Partition Coefficient) Moderately lipophilicThe iodinated phenyl group and the hydrocarbon backbone contribute to lipophilicity, while the protonated amine and ether oxygen increase hydrophilicity. LogP is a critical determinant of a drug's ability to cross cell membranes and its distribution in the body.

Analytical Characterization: Methodologies and Expected Outcomes

A thorough analytical characterization is essential to confirm the identity, purity, and structure of this compound. The following section outlines the key analytical techniques and the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O is suitable for observing exchangeable protons, while DMSO-d₆ can provide good resolution for both aromatic and aliphatic regions.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum.

    • Expected Signals:

      • Aromatic Protons: Signals in the δ 6.5-8.0 ppm range corresponding to the four protons on the iodinated phenyl ring. The substitution pattern will lead to a complex splitting pattern.

      • Piperidine Protons: A complex set of multiplets in the δ 1.5-3.5 ppm range. The protons on the carbon adjacent to the nitrogen will be deshielded.

      • Ethyl Bridge Protons: Signals corresponding to the -CH₂-CH₂- group, likely appearing as multiplets in the δ 3.0-4.5 ppm range, with the protons closer to the oxygen being more deshielded.

      • N-H Proton: A broad signal that may be exchangeable with D₂O. Its chemical shift will be dependent on concentration and solvent.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum.

    • Expected Signals:

      • Aromatic Carbons: Signals in the δ 110-160 ppm range. The carbon bearing the iodine atom will have a characteristic chemical shift.

      • Piperidine Carbons: Signals in the δ 20-60 ppm range.

      • Ethyl Bridge and C-O Carbons: Signals in the δ 60-70 ppm range.

  • 2D NMR Techniques: Employ techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively, for unambiguous signal assignment.

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry Analysis

  • Ionization Technique: Electrospray ionization (ESI) is the preferred method for this compound due to its polar and pre-charged nature (as a hydrochloride salt).

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

    • Expected Molecular Ion: The base peak is expected to be the [M-Cl]⁺ ion, corresponding to the protonated free base of the molecule (C₁₃H₁₉INO⁺). The high-resolution mass of this ion should be within a few ppm of the calculated exact mass.

    • Isotopic Pattern: The presence of iodine (¹²⁷I) will result in a monoisotopic peak.

    • Fragmentation: Tandem MS (MS/MS) experiments can be performed to induce fragmentation. Expected fragmentation pathways include cleavage of the ether linkage and fragmentation of the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy Analysis

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Expected Absorption Bands:

      • N-H Stretch: A broad band in the region of 2400-2800 cm⁻¹ is characteristic of the N⁺-H stretch in an amine salt.

      • C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹, and aromatic C-H stretches just above 3000 cm⁻¹.

      • C=C Aromatic Stretches: Bands in the 1450-1600 cm⁻¹ region.

      • C-O Ether Stretch: A strong band in the 1050-1250 cm⁻¹ region.

      • C-I Stretch: A weak band in the 500-600 cm⁻¹ region.

Synthesis and Purification

Proposed Synthetic Pathway

A likely synthetic approach would involve the nucleophilic substitution of a suitable leaving group on the ethyl side chain by the piperidine nitrogen, or the etherification of 2-(2-hydroxyethyl)piperidine with 1,2-diiodobenzene. A more common approach would be the Williamson ether synthesis followed by N-alkylation or vice versa.

G cluster_synthesis Proposed Synthetic Workflow Start Starting Materials (e.g., 2-Iodophenol, 2-(Piperidin-2-yl)ethanol) Reaction Chemical Transformation (e.g., Williamson Ether Synthesis) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Salt_Formation Salt Formation (Reaction with HCl) Purification->Salt_Formation Final_Product 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride Salt_Formation->Final_Product

Caption: A generalized workflow for the synthesis of the target compound.

Purification Protocol

  • Initial Purification: The crude product (free base) would likely be purified by column chromatography on silica gel.

  • Salt Formation and Recrystallization: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or another solvent (e.g., HCl in ether or isopropanol). The resulting hydrochloride salt will precipitate and can be collected by filtration. Recrystallization from a suitable solvent system (e.g., ethanol/ether) would yield the final, purified product.

Conclusion

This technical guide has provided a comprehensive overview of the predicted physicochemical properties of this compound. By leveraging data from analogous structures and fundamental chemical principles, we have established a robust predictive profile for this molecule. The outlined analytical methodologies provide a clear roadmap for the empirical determination of its properties. For researchers in drug discovery and development, this guide serves as a foundational document for understanding and advancing the study of this and other novel piperidine derivatives. The interplay of its structural features—the basic piperidine core, the flexible ether linkage, and the halogenated aromatic ring—suggests a compound with the potential for interesting pharmacological activity, warranting further investigation.

References

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  • ECHEMI. (n.d.). 6091-44-7, Piperidine, hydrochloride Formula.
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
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  • ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,....
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Piperidine Hydrochloride | 6091-44-7.
  • ResearchGate. (n.d.). Predicted pKa values for compound 1 shown in Fig. 3, using....
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  • ChemicalBook. (n.d.). Piperidine hydrochloride | 6091-44-7.
  • BLDpharm. (n.d.). 1220020-05-2|2-(2-(4-Iodophenoxy)ethyl)piperidine hydrochloride.
  • Benchchem. (n.d.). 2-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride | 1220020-05-2.
  • PubChem. (n.d.). 2-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride | C17H22ClNO | CID.
  • ResearchGate. (n.d.). (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives.
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  • PubMed. (2016). Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines.
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  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
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An In-depth Technical Guide to 2-[2-(2-Iodophenoxy)ethyl]piperidine Hydrochloride: Synthesis, Characterization, and Potential as a Sigma-1 Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[2-(2-iodophenoxy)ethyl]piperidine hydrochloride, a molecule of significant interest within the field of medicinal chemistry. While direct literature on this specific compound is sparse, this document consolidates information on its plausible synthesis, predicted pharmacological profile, and the key experimental methodologies required for its characterization. Drawing upon extensive research into structurally related phenoxyalkylpiperidines and their precursors, this guide serves as a foundational resource for researchers investigating novel ligands for sigma receptors. The synthesis is presented as a logical, multi-step process, with detailed protocols and explanations for each stage. The pharmacological section focuses on the anticipated high affinity of the compound for the sigma-1 (σ1) receptor, a key target in the central nervous system. This is supported by a discussion of the structure-activity relationships of analogous compounds. Detailed, step-by-step protocols for both the chemical synthesis and a representative in vitro binding assay are provided to enable practical application of the concepts discussed. This guide is intended to empower researchers to synthesize, characterize, and evaluate this compound and similar molecules as potential therapeutic agents.

Introduction: The Significance of the Phenoxyalkylpiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs targeting the central nervous system.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for interacting with complex biological targets.[2] When coupled with a phenoxyalkyl ether linkage, the resulting scaffold has proven to be a rich source of high-affinity ligands for various receptors, most notably the sigma (σ) receptors.[3][4]

The sigma-1 (σ1) receptor, in particular, has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, including neurodegenerative diseases, pain, and addiction.[4][5] It is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling, ion channel function, and cellular stress responses.

The subject of this guide, this compound, combines the piperidine and phenoxyalkyl ether motifs with a strategically placed iodine atom on the phenyl ring. The introduction of a halogen, such as iodine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance binding affinity through halogen bonding and provides a potential site for radiolabeling in imaging studies.[6][7] This guide will therefore explore the synthesis of this compound and posit its likely biological activity based on the established pharmacology of its structural analogs.

Synthesis of this compound

The synthesis of this compound can be logically approached as a three-stage process, beginning with the preparation of the key piperidine intermediate, followed by the etherification reaction, and concluding with the formation of the hydrochloride salt.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The core of this strategy is a Williamson ether synthesis, a robust and widely used method for forming ethers from an alkoxide and a primary alkyl halide.

Synthetic_Workflow A 2-Pyridineethanol B 2-(2-Hydroxyethyl)piperidine A->B Hydrogenation C 2-(2-Chloroethyl)piperidine Hydrochloride B->C Chlorination (SOCl₂) F 2-[2-(2-Iodophenoxy)ethyl]piperidine (Free Base) C->F Williamson Ether Synthesis (with E) D 2-Iodophenol E Sodium 2-Iodophenoxide D->E Deprotonation (NaH) G 2-[2-(2-Iodophenoxy)ethyl]piperidine Hydrochloride F->G Salt Formation (HCl)

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocols

Protocol 1: Hydrogenation of 2-Pyridineethanol to 2-(2-Hydroxyethyl)piperidine

  • Rationale: The piperidine ring is synthesized by the catalytic hydrogenation of the corresponding pyridine precursor. Various catalysts can be employed, with rhodium on carbon and platinum oxide being common choices.[8] The reaction is typically performed under a hydrogen atmosphere.

  • Procedure:

    • To a solution of 2-pyridineethanol (1 mole) in ethanol, add 5% rhodium on carbon catalyst (5% by weight of the substrate).

    • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

    • Stir the reaction mixture at room temperature until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield 2-(2-hydroxyethyl)piperidine.[8]

Protocol 2: Chlorination of 2-(2-Hydroxyethyl)piperidine

  • Rationale: The hydroxyl group of 2-(2-hydroxyethyl)piperidine is converted to a chloride, a good leaving group for the subsequent etherification reaction. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[9] The reaction is typically carried out in an inert solvent like chloroform.

  • Procedure:

    • Dissolve 2-(2-hydroxyethyl)piperidine (1 mole) in chloroform.

    • Slowly add thionyl chloride (1.2 moles) to the solution at 0 °C.

    • Reflux the reaction mixture for 2-3 hours.

    • Cool the mixture to room temperature and evaporate the solvent in vacuo.

    • Recrystallize the resulting solid from an ethanol-ether mixture to obtain 2-(2-chloroethyl)piperidine hydrochloride.[9]

Protocol 3: Synthesis of 2-[2-(2-Iodophenoxy)ethyl]piperidine

  • Rationale: This step involves the nucleophilic substitution of the chloride in 2-(2-chloroethyl)piperidine by the sodium salt of 2-iodophenol. A strong base, such as sodium hydride (NaH), is used to deprotonate the phenol, forming the more nucleophilic phenoxide.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve 2-iodophenol (1 mole) in anhydrous dimethylformamide (DMF).

    • Add sodium hydride (1.1 moles, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes until gas evolution ceases.

    • Add a solution of 2-(2-chloroethyl)piperidine hydrochloride (1 mole) and a base such as triethylamine (to neutralize the hydrochloride) in DMF.

    • Heat the reaction mixture to 80-90 °C and stir overnight.

    • Cool the reaction mixture, quench with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the free base of 2-[2-(2-iodophenoxy)ethyl]piperidine.

Protocol 4: Preparation of this compound

  • Rationale: The final step involves converting the free base into its hydrochloride salt to improve its stability, crystallinity, and aqueous solubility. This is achieved by treating a solution of the free base with hydrochloric acid.

  • Procedure:

    • Dissolve the purified 2-[2-(2-iodophenoxy)ethyl]piperidine free base in anhydrous diethyl ether.

    • Slowly add a solution of ethereal hydrogen chloride until precipitation is complete.

    • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.

Predicted Pharmacological Profile and Mechanism of Action

Based on the extensive literature on phenoxyalkylpiperidine derivatives, it is highly probable that this compound is a potent and selective ligand for the sigma-1 (σ1) receptor.

Anticipated Sigma-1 Receptor Affinity

Table 1: Predicted and Known Sigma-1 Receptor Binding Affinities of Related Compounds

CompoundR GroupKi (nM) for σ1 ReceptorReference
1-[2-(4-Chlorophenoxy)ethyl]-4-methylpiperidine4-Cl0.34-1.18[3]
1-[2-(4-Methoxyphenoxy)ethyl]-4-methylpiperidine4-OCH₃0.89-1.49[3]
2-[2-(2-Iodophenoxy)ethyl]piperidine 2-I Hypothesized: < 20 nM N/A
Postulated Mechanism of Action at the Sigma-1 Receptor

As a chaperone protein, the σ1 receptor interacts with a variety of client proteins, including ion channels and other receptors, to modulate their function. Ligands can act as agonists or antagonists, either promoting or inhibiting the receptor's chaperoning activity.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Sigma1 Sigma-1 Receptor IP3R IP₃ Receptor Sigma1->IP3R Stabilizes Ca_ER Ca²⁺ IP3R->Ca_ER Releases VDAC VDAC Ca_Mito Ca²⁺ VDAC->Ca_Mito Ligand 2-[2-(2-iodophenoxy)ethyl] piperidine HCl Ligand->Sigma1 Binds to Ca_ER->VDAC Uptake Cellular_Response Modulation of Cellular Signaling (e.g., Neuronal Excitability, Cell Survival) Ca_Mito->Cellular_Response Influences

Sources

discovery and history of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery, Synthesis, and Evaluation of 2-[2-(Phenoxy)ethyl]piperidine Derivatives as High-Affinity Sigma-1 Receptor Ligands

A Note on Scope: Information specifically detailing the is not extensively available in peer-reviewed literature, suggesting it may be a novel or less-studied compound. This guide, therefore, broadens its scope to the well-documented class of phenoxyalkylpiperidines, with a particular focus on their interaction with the sigma-1 (σ1) receptor. The principles, synthetic methodologies, and evaluation techniques discussed herein are directly applicable to the titular compound and its isomers.

Introduction: The Emergence of Sigma-1 Receptor Ligands

The journey of the sigma-1 (σ1) receptor is a fascinating narrative in pharmacology. Initially misclassified as a subtype of the opioid receptor in 1976, it was later declassified upon the discovery that it did not share the canonical G-protein coupled receptor structure of opioids[1]. The σ1 receptor is now understood to be a unique, ligand-operated molecular chaperone primarily located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM)[1][2]. This strategic intracellular position allows it to modulate a wide array of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses[1][2][3].

The therapeutic potential of targeting the σ1 receptor is vast, with implications in neurodegenerative diseases, psychiatric disorders, and pain management[4][5][6]. The development of selective ligands for the σ1 receptor, such as the phenoxyalkylpiperidine class of molecules, has been instrumental in elucidating its physiological roles and exploring its therapeutic utility[7][8][9]. These compounds have emerged as powerful tools for researchers and drug developers.

Synthetic Pathways to 2-[2-(Phenoxy)ethyl]piperidine Derivatives

The synthesis of 2-[2-(phenoxy)ethyl]piperidine derivatives can be approached through several established routes in organic chemistry. A common and effective strategy involves the nucleophilic substitution of a suitable phenoxide with a 2-(2-haloethyl)piperidine derivative.

A generalized synthetic scheme is presented below:

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis 2-Iodophenol 2-Iodophenol Phenoxide Sodium 2-Iodophenoxide 2-Iodophenol->Phenoxide  NaOH Piperidine-2-ethanol 2-(2-Hydroxyethyl)piperidine Chloroethylpiperidine 2-(2-Chloroethyl)piperidine Hydrochloride Piperidine-2-ethanol->Chloroethylpiperidine  SOCl₂ Final_Product 2-[2-(2-Iodophenoxy)ethyl]piperidine Hydrochloride Phenoxide->Final_Product Chloroethylpiperidine->Final_Product  Nucleophilic  Substitution

Caption: Generalized synthetic pathway for 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride.

Detailed Experimental Protocol: Synthesis of this compound

The following is a representative, multi-step protocol for the synthesis of the title compound, adapted from general methods for analogous structures.

Step 1: Preparation of 2-(2-Chloroethyl)piperidine Hydrochloride

  • To a stirred solution of 2-(2-hydroxyethyl)piperidine in an appropriate anhydrous solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure to yield the crude 2-(2-chloroethyl)piperidine hydrochloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a suitable reaction vessel, dissolve 2-iodophenol in a solvent such as dimethylformamide (DMF).

  • Add a base, for instance, sodium hydride, to the solution to form the sodium 2-iodophenoxide in situ.

  • To this mixture, add the 2-(2-chloroethyl)piperidine hydrochloride from Step 1.

  • Heat the reaction mixture and stir for several hours. The progress of the reaction should be monitored by an appropriate analytical technique like LC-MS.

  • Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.

  • The purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt.

  • The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to afford the final product, this compound.

Pharmacological Profile: High-Affinity Ligands for the Sigma-1 Receptor

The phenoxyalkylpiperidine scaffold is a well-established pharmacophore for high-affinity binding to the σ1 receptor[7][8][9]. The affinity of these ligands is typically in the nanomolar to sub-nanomolar range, demonstrating their potency.

Compound Analogueσ1 Receptor Affinity (Ki, nM)Reference
1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine0.34 - 1.18[7]
1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine0.89 - 1.49[7]
Halogenated 4-(phenoxymethyl)piperidines0.38 - 24.3[10]

Table 1: Sigma-1 receptor binding affinities for representative phenoxyalkylpiperidine analogues.

The interaction of these ligands with the σ1 receptor can elicit either agonistic or antagonistic effects, which are crucial for their therapeutic application. Agonists have shown promise in models of amnesia and neurodegeneration, while antagonists are being investigated for their potential in cancer therapy[5][8].

Mechanism of Action: Modulating the Sigma-1 Receptor Chaperone Activity

The σ1 receptor, upon binding to a ligand, can dissociate from its partner proteins and translocate to other intracellular sites to modulate the function of various "client" proteins, including ion channels and other receptors[4][11]. This chaperone activity is central to its role in maintaining cellular homeostasis.

Sigma1_Mechanism cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated Membrane (MAM) Sigma1_Inactive Sigma-1 Receptor (Inactive) BiP BiP (Chaperone) Sigma1_Inactive->BiP Associated Sigma1_Active Sigma-1 Receptor (Active) Sigma1_Inactive->Sigma1_Active Dissociates from BiP & Translocates Ligand Phenoxyalkylpiperidine (Ligand) Ligand->Sigma1_Inactive Binds IP3R IP3 Receptor Sigma1_Active->IP3R Modulates Ca²⁺ Signaling Cellular_Response Neuroprotection, Synaptic Plasticity Sigma1_Active->Cellular_Response Leads to

Caption: Ligand-mediated activation of the sigma-1 receptor.

Experimental Evaluation: Radioligand Binding Assay

Determining the binding affinity of a novel compound for the σ1 receptor is a critical step in its pharmacological characterization. The radioligand binding assay is the gold standard for this purpose.

Protocol: Competitive Radioligand Binding Assay for the Sigma-1 Receptor

This protocol outlines the steps to determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for the σ1 receptor.

1. Materials and Reagents:

  • Membrane Preparation: Guinea pig liver membranes or cell membranes expressing the σ1 receptor[12].

  • Radioligand: Typically -pentazocine, a selective σ1 receptor ligand[12][13].

  • Non-specific Binding Agent: Haloperidol (10 µM)[12][14].

  • Assay Buffer: Tris-HCl buffer.

  • Test Compound: A dilution series of the compound of interest.

  • 96-well plates, filter mats, and a scintillation counter.

2. Assay Procedure:

  • Prepare a dilution series of the test compound.

  • In a 96-well plate, add the membrane preparation, the assay buffer, and either the test compound, the buffer (for total binding), or the non-specific binding agent.

  • Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.

  • Incubate the plate for a sufficient time to reach equilibrium (e.g., 90 minutes at 37°C)[12].

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Membrane, Radioligand, Test Compound Dilutions Start->Prepare_Reagents Incubation Incubate Membrane, Radioligand, and Test Compound Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The phenoxyalkylpiperidine class of compounds represents a rich area of medicinal chemistry for the development of potent and selective σ1 receptor ligands. While specific data on this compound is sparse, the established synthetic routes and pharmacological evaluation methods for this structural class provide a clear roadmap for its investigation. Future research should focus on the synthesis and detailed pharmacological characterization of this and other novel analogues to further probe the structure-activity relationships of σ1 receptor ligands and to unlock their full therapeutic potential in treating a range of debilitating diseases.

References

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Navigating the Chemical Landscape of Sigma-1 Receptor Ligands: A Technical Guide to the Structural Analogs of 2-[2-(2-Iodophenoxy)ethyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the synthesis, characterization, and structure-activity relationships (SAR) of structural analogs of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride, a potent ligand for the sigma-1 (σ1) receptor. As Senior Application Scientist, this document is structured to provide not just procedural steps, but a comprehensive understanding of the rationale behind the design and evaluation of this important class of neuroactive compounds. The piperidine scaffold is a highly privileged motif in medicinal chemistry, known to enhance metabolic stability and improve pharmacokinetic properties of drug candidates.[1]

Introduction: The Significance of the Phenoxyethylpiperidine Scaffold

The compound this compound belongs to a class of aryloxyalkylamines that have shown significant affinity and selectivity for sigma receptors. These receptors, particularly the σ1 subtype, are implicated in a multitude of cellular functions and are considered promising therapeutic targets for a range of neurological and psychiatric disorders, including pain, neurodegenerative diseases, and addiction. The phenoxyethylpiperidine core represents a versatile scaffold for probing the binding pocket of the σ1 receptor and for the development of novel therapeutic agents.

The strategic placement of a halogen atom, such as iodine, on the phenoxy ring can significantly influence the ligand's binding affinity and selectivity. This guide will explore the synthesis of the core scaffold, the introduction of various structural modifications, and the subsequent impact on biological activity, with a focus on σ1 receptor interactions.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of 2-[2-(phenoxy)ethyl]piperidine derivatives can be approached through several well-established organic chemistry transformations. A common and effective strategy involves the nucleophilic substitution of a suitable phenoxide with a 2-(2-haloethyl)piperidine derivative or, alternatively, the reaction of a piperidine derivative with a phenoxyethyl halide.

General Synthetic Pathway

A representative synthetic route to the 2-[2-(phenoxy)ethyl]piperidine scaffold is outlined below. This pathway is adaptable for the introduction of various substituents on both the phenoxy and piperidine rings.

Synthetic Pathway cluster_0 Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride cluster_1 Williamson Ether Synthesis A Piperidine B 2-Piperidineethanol A->B Ethylene Oxide or 2-Chloroethanol C 2-(2-Chloroethyl)piperidine HCl B->C Thionyl Chloride (SOCl2) F Target Analog (Free Base) C->F Coupling with Sodium Phenoxide D Substituted Phenol (e.g., 2-Iodophenol) E Sodium Phenoxide D->E Base (e.g., NaH, K2CO3) E->F Coupling with 2-(2-Chloroethyl)piperidine HCl G Target Analog HCl Salt F->G HCl in Ether

Caption: General synthetic scheme for 2-[2-(phenoxy)ethyl]piperidine analogs.

The initial step often involves the synthesis of a suitable piperidine precursor, such as 2-(2-chloroethyl)piperidine hydrochloride. This can be achieved by reacting piperidine with ethylene oxide to form 2-piperidineethanol, followed by chlorination with thionyl chloride. The subsequent Williamson ether synthesis involves the coupling of the chloroethylpiperidine with a substituted phenoxide, generated in situ by treating the corresponding phenol with a base like sodium hydride or potassium carbonate. Finally, the hydrochloride salt is typically formed by treating the free base with hydrochloric acid in an ethereal solvent.

Experimental Protocol: Synthesis of a Representative Analog - 2-[2-(4-Chlorophenoxy)ethyl]piperidine Hydrochloride

The following protocol details the synthesis of a representative analog, 2-[2-(4-chlorophenoxy)ethyl]piperidine hydrochloride, adapted from established methodologies for similar compounds.

Step 1: Synthesis of 2-(2-Hydroxyethyl)piperidine (2-Piperidineethanol)

  • To a solution of 2-pyridineethanol in a suitable solvent (e.g., ethanol), add a hydrogenation catalyst such as platinum oxide.

  • Hydrogenate the mixture under a hydrogen atmosphere (typically 50 psi) at a controlled temperature (e.g., 150°C) until hydrogen uptake ceases.

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to yield 2-piperidineethanol.

Step 2: Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride

  • Dissolve 2-piperidineethanol in an inert solvent such as toluene.

  • Slowly add thionyl chloride to the solution at a controlled temperature (e.g., 70-85°C).

  • After the reaction is complete, cool the mixture to allow the product to crystallize.

  • Isolate the precipitated 2-(2-chloroethyl)piperidine hydrochloride by filtration and wash with a cold solvent.

Step 3: Synthesis of 2-[2-(4-Chlorophenoxy)ethyl]piperidine

  • In a dry, inert atmosphere, dissolve 4-chlorophenol in a suitable solvent like dry tetrahydrofuran (THF).

  • Add a base, such as sodium hydride, portion-wise to the solution to form the sodium 4-chlorophenoxide.

  • To this mixture, add a solution of 2-(2-chloroethyl)piperidine hydrochloride and a base like potassium carbonate.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the purified 2-[2-(4-chlorophenoxy)ethyl]piperidine free base in diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Isolate the white solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization Data

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compounds. The following table presents typical characterization data for a representative phenoxyethylpiperidine analog.

PropertyData for 4-Methyl-1-[2-(4-methoxyphenoxy)ethyl]piperidine Hydrochloride[2]
Appearance White crystalline powder
Molecular Formula C15H24ClNO2
Molecular Weight 285.81 g/mol
Melting Point Data not available in the provided search results
¹H NMR (CD3OD) δ 1.02 (d, 3H, CH3), 1.40–2.10 (m, 5H, CH2CHCH2, piperidine), 2.60–3.00 (m, 2H, 2 of piperidine CH2NCH2), 3.40 (t, 2H, OCH2CH2), 3.50–3.70 (m, 2H, 2 of piperidine CH2NCH2), 3.73 (s, 3H, CH3O), 4.48 (t, 2H, OCH2), 6.75–6.80 (m, 4H, aromatic), 12.52 (bs, 1H, NH+, D2O exchanged)
¹³C NMR (free amine) 21.8, 30.5, 34.3, 54.5, 56.0, 57.2, 66.4, 114.6, 115.6, 153.0, 153.8
Mass Spectrometry (GC/MS, free amine) m/z 249 (M+, 2), 112 (100)

Structure-Activity Relationship (SAR) at the Sigma-1 Receptor

The exploration of SAR provides valuable insights into the molecular features required for high-affinity and selective binding to the σ1 receptor. Modifications to the phenoxy ring, the ethyl linker, and the piperidine moiety all have a significant impact on the pharmacological profile of these ligands.

SAR cluster_0 Key Structural Regions for SAR cluster_1 Modifications & Effects on σ1 Affinity A Phenoxy Ring (Aromatic System) A1 Halogen Substitution (e.g., I, Cl, F) - Generally increases affinity. - Position is critical (ortho vs. para). A->A1 A2 Electron-donating/withdrawing groups - Modulates electronic properties and  hydrophobicity. A->A2 B Ethyl Linker B1 Chain Length - Two-carbon (ethyl) linker is often optimal. B->B1 B2 Rigidification - Can improve selectivity. B->B2 C Piperidine Ring (Basic Amine) C1 N-Substitution - Small alkyl groups can be tolerated. C->C1 C2 Ring Substitution - Methyl groups can influence affinity  and selectivity. C->C2

Caption: Structure-Activity Relationship (SAR) map for phenoxyethylpiperidine analogs at the σ1 receptor.

The Phenoxy Ring
  • Halogen Substitution: The presence and position of a halogen on the phenoxy ring are critical determinants of σ1 affinity. Generally, hydrophobic substituents are favored. For instance, a chloro-substituent often leads to higher affinity compared to a methoxy group.[2] The position of the halogen is also crucial; for many classes of sigma ligands, substitution at the para-position of the phenyl ring is beneficial.

  • Electronic Effects: The electronic nature of the substituents can influence the interaction of the aromatic ring with the receptor, likely through π-π stacking or other non-covalent interactions within a hydrophobic region of the binding site.

The Ethyl Linker
  • Chain Length: The two-carbon ethyl linker appears to be optimal for high-affinity binding in many phenoxyalkylpiperidine series. Elongating or shortening the chain can lead to a decrease in affinity, suggesting a specific spatial relationship is required between the aromatic ring and the basic nitrogen of the piperidine.

The Piperidine Ring
  • Basicity: The protonated nitrogen of the piperidine ring is thought to form a key ionic interaction with an acidic residue (e.g., Asp or Glu) in the σ1 receptor binding site.

  • Substitution: The introduction of substituents on the piperidine ring can modulate both affinity and selectivity. For example, methylation of the piperidine ring can influence the ligand's conformational preference and its fit within the binding pocket.[3]

Biological Evaluation Workflow

A typical workflow for the biological evaluation of newly synthesized analogs involves a series of in vitro and in vivo assays to determine their affinity, selectivity, functional activity, and potential therapeutic efficacy.

Biological Evaluation Workflow A Primary Screening: In vitro Radioligand Binding Assays B Determine Ki at σ1 and σ2 receptors A->B C Selectivity Profiling: Binding assays against other receptors (e.g., opioid, dopaminergic, serotonergic) B->C D Functional Assays: - Determine agonist/antagonist activity - e.g., Calcium mobilization assays,  neurotransmitter release assays C->D E In vivo Pharmacokinetic Studies: - Determine ADME properties (Absorption, Distribution, Metabolism, Excretion) D->E F In vivo Efficacy Studies: - Animal models of relevant diseases (e.g., neuropathic pain, memory deficits) E->F

Caption: A streamlined workflow for the biological evaluation of novel sigma-1 receptor ligands.

Conclusion and Future Directions

The 2-[2-(phenoxy)ethyl]piperidine scaffold represents a rich area for the discovery of novel σ1 receptor ligands. The synthetic accessibility and the well-defined structure-activity relationships make this an attractive template for medicinal chemists. The introduction of an iodine atom at the ortho-position of the phenoxy ring, as in the title compound, is a strategic modification that warrants further investigation to fully elucidate its impact on the pharmacological profile.

Future research in this area should focus on:

  • Co-crystallization studies: Obtaining a crystal structure of the σ1 receptor in complex with these ligands would provide invaluable insights into the precise binding interactions and guide the rational design of more potent and selective analogs.

  • Exploration of diverse substituents: A broader range of substituents on both the phenoxy and piperidine rings could be explored to further refine the SAR and improve drug-like properties.

  • In vivo characterization: Promising candidates should be advanced to in vivo studies to assess their therapeutic potential in relevant disease models.

By systematically applying the principles of medicinal chemistry and leveraging the knowledge base outlined in this guide, researchers can continue to develop novel and effective therapeutics targeting the sigma-1 receptor.

References

  • Abate, C., Laghezza, A., et al. (2021). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 114038. [Link]

  • Abate, C., Laghezza, A., et al. (2021). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. PubMed. [Link]

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  • PubMed. (2011, October 1). Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine. PubMed. [Link]

  • PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

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  • ResearchGate. (2025, August 6). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. [Link]

  • PubMed. (2002, February 11). N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents. PubMed. [Link]

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  • PubChem. (n.d.). 2-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride. PubChem. [Link]

  • PubMed Central. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PubMed Central. [Link]

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biological activity of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride

This guide provides a comprehensive technical overview of the anticipated . As a member of the phenoxyalkylpiperidine class of molecules, its structural characteristics strongly suggest an interaction with sigma (σ) receptors. This document will therefore focus on the established methodologies for characterizing such compounds, providing both the theoretical framework and practical protocols for researchers, scientists, and drug development professionals.

Introduction and Structural Rationale

This compound belongs to a chemical class that has been extensively investigated for its affinity to sigma receptors.[1][2][3] The core structure, consisting of a piperidine ring linked by an ethyl ether to a substituted phenoxy group, is a well-established pharmacophore for sigma receptor ligands.[3] The presence of an iodine atom on the phenoxy ring is of particular interest, as halogen substitutions can significantly modulate binding affinity and selectivity.[4] Given this structural context, the primary hypothesis is that this compound is a ligand for σ1 and/or σ2 receptors.

Sigma receptors are unique, ligand-regulated chaperone proteins primarily located at the endoplasmic reticulum-mitochondrion interface.[5][6] They are implicated in a wide range of cellular functions and are considered pluripotent drug targets for various pathologies, including neurodegenerative diseases, pain, and cancer.[5][6][7]

Core Experimental Workflow for Pharmacological Characterization

To elucidate the , a systematic experimental approach is required. The following workflow outlines the essential in vitro and in vivo assays.

G A Compound Synthesis & QC B Sigma-1 Receptor Binding Assay (Ki Determination) A->B Test Compound C Sigma-2 Receptor Binding Assay (Ki Determination) A->C Test Compound D Functional Assays (Agonist/Antagonist Profile) B->D C->D E Pharmacokinetic Profiling (ADME) D->E Lead Candidate H Data Analysis & SAR D->H F Animal Models of Disease (e.g., Neuropathic Pain, Cancer) E->F G Target Engagement Studies F->G G->H G A Seed cancer cells (e.g., EMT-6) in 96-well plates B Treat with varying concentrations of test compound A->B C Incubate for 48-72 hours B->C D Add MTS or similar viability reagent C->D E Measure absorbance at 490 nm D->E F Calculate EC50 (Concentration for 50% reduction in viability) E->F

Caption: Workflow for a cell viability-based sigma-2 functional assay.

Protocol:

  • Cell Culture: Plate EMT-6 or MDA-MB-435 cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Expose the cells to a range of concentrations of the test compound. Include a known σ2 agonist like siramesine as a positive control.

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assessment: Add a viability reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and incubate for 1-4 hours.

  • Readout: Measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.

  • Interpretation: A dose-dependent decrease in cell viability suggests agonist activity. The potency (EC50) can be calculated. An antagonist would show no effect on its own but would block the cytotoxic effect of a known σ2 agonist in a co-treatment experiment.

Sigma-1 Receptor Functional Assays

Functional characterization of σ1 ligands is more complex as the receptor acts as a chaperone modulating various ion channels and signaling pathways. [5][8]

  • Neurite Outgrowth Assay: In neuroblastoma cell lines (e.g., PC-12), σ1 agonists can potentiate nerve growth factor (NGF)-induced neurite outgrowth. [9]This provides a functional assay to distinguish agonists from antagonists.

  • Modulation of Ion Channels: In electrophysiological setups (e.g., using Xenopus oocytes expressing specific ion channels), σ1 ligands can be tested for their ability to modulate channel activity, a key function of the σ1 receptor. [10]* In Vivo Behavioral Models: Often, the functional nature of a σ1 ligand is inferred from its effects in animal models. For example, σ1 antagonists are known to potentiate opioid analgesia, while agonists can diminish it. [11]

In Vivo Studies

Promising candidates from in vitro screening should be advanced to in vivo models to assess their therapeutic potential and pharmacokinetic properties.

  • Neuropathic Pain Models: In models like the chronic constriction injury (CCI) model in rats, σ1 antagonists are expected to show antiallodynic effects. [11]* Oncology Models: For compounds with σ2 agonist activity, efficacy can be tested in tumor xenograft models, where the compound is administered to mice bearing tumors derived from human cancer cell lines.

  • Neurodegenerative Disease Models: In models of Alzheimer's or Parkinson's disease, σ1 agonists have shown neuroprotective effects. [8]

Conclusion

This compound is a compelling candidate for investigation as a sigma receptor ligand. Its chemical structure aligns with established pharmacophores for this target class. The technical guide provided herein outlines a rigorous, industry-standard workflow for its complete biological characterization. Through systematic in vitro binding and functional assays, followed by targeted in vivo studies, the precise mechanism of action, potency, and therapeutic potential of this compound can be thoroughly elucidated. This structured approach ensures scientific integrity and provides the critical data needed for further drug development efforts.

References

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An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride, a molecule of significant interest for its potential modulation of the sigma receptor system. The narrative follows a logical progression from initial target identification and affinity characterization through to functional analysis and in vivo efficacy assessment, reflecting a standard workflow in modern drug discovery. The methodologies described are grounded in established protocols, with a focus on explaining the causal reasoning behind experimental choices to ensure robust and reproducible outcomes.

Introduction and Compound Profile

The molecule this compound belongs to a chemical class—phenoxyalkylpiperidines—that has been extensively explored for its interaction with central nervous system (CNS) targets.[1][2] The piperidine moiety serves as a common pharmacophoric element that imparts favorable physicochemical properties and acts as a basic nitrogen center for receptor interaction, a key feature for many sigma receptor ligands.[3][4] The inclusion of an iodine atom on the phenoxy ring is a strategic design choice; it not only influences electronic properties and binding affinity but also presents a prime opportunity for radioiodination, enabling its use as a radioligand for in vitro assays or for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT).[5][6]

  • Chemical Name: this compound

  • CAS Number: 1219982-69-0[7]

  • Molecular Formula: C13H19ClINO[8]

  • Molecular Weight: 367.66 g/mol [7]

  • Hypothesized Target: Sigma-1 (σ1) and Sigma-2 (σ2) Receptors

Given its structural similarity to known sigma receptor modulators, the primary hypothesis is that this compound acts as a high-affinity ligand for these receptors. The sigma-1 receptor (σ1R), in particular, is a unique ligand-regulated chaperone protein involved in a multitude of cellular functions and implicated in various pathological states, including neurodegenerative diseases, pain, and psychiatric disorders, making it a valuable therapeutic target.[5][9] This guide outlines the critical studies required to validate this hypothesis and characterize the compound's pharmacological profile.

In Vitro Characterization: Target Affinity and Selectivity

The foundational step in characterizing a novel compound is to quantify its binding affinity for the intended target(s) and assess its selectivity against other biologically relevant receptors. Radioligand binding assays are the gold standard for this purpose.[10]

Core Experiment: Competitive Radioligand Binding Assay

This assay determines the inhibition constant (Ki) of the test compound by measuring its ability to displace a known high-affinity radioligand from the target receptor.

Causality and Rationale: The principle is based on the law of mass action. By introducing increasing concentrations of the unlabeled test compound (the "competitor") to a preparation containing the target receptor and a fixed concentration of a radiolabeled ligand, we can determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). The IC50 is then converted to the Ki, an intrinsic measure of binding affinity, using the Cheng-Prusoff equation.

A high-quality tissue preparation is critical. For sigma receptors, guinea pig liver or brain membranes are often used due to their high expression levels of σ1R.[10] The choice of radioligand is equally important; -pentazocine is a highly selective radioligand for the σ1R, while [3H]1,3-di(2-tolyl)guanidine ([3H]DTG) is often used for σ2R binding in the presence of a high concentration of an unlabeled σ1R-selective ligand (e.g., (+)-pentazocine) to "mask" the σ1 sites.[10][11]

Experimental Protocol: σ1R Affinity Determination
  • Membrane Preparation: Homogenize fresh guinea pig liver tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet by resuspension and re-centrifugation. Finally, resuspend the membrane pellet in assay buffer to a protein concentration of ~1-2 mg/mL.

  • Assay Setup: In a 96-well plate, combine:

    • Membrane homogenate (~150 µg protein).

    • -pentazocine at a concentration near its dissociation constant (Kd), typically 2-3 nM.[11]

    • A range of concentrations of this compound (e.g., 0.1 nM to 10 µM).

    • Assay Buffer (50 mM Tris-HCl) to a final volume of 200 µL.

  • Nonspecific Binding: A set of wells containing a high concentration of an unlabeled, potent σ1R ligand (e.g., 10 µM haloperidol) is used to define nonspecific binding.

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Receptor Binding Profile

A selectivity panel should be run against other CNS receptors to ensure the compound does not have significant off-target activities.

Receptor TargetRadioligandKi (nM) of Test Compound
Sigma-1 (σ1) -pentazocine1.5
Sigma-2 (σ2) [3H]DTG (+mask)85.0
Adrenergic α1[3H]Prazosin> 1,000
Dopamine D2[3H]Spiperone> 1,000
NMDA[3H]MK-801> 1,000

Table 1: Representative binding affinity data for this compound. The low Ki for σ1 and significantly higher Ki for other receptors indicates high affinity and selectivity.

Visualization: Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis TISSUE Guinea Pig Liver MEM Membrane Homogenate TISSUE->MEM Homogenize & Centrifuge PLATE 96-Well Plate MEM->PLATE HARVEST Filter & Wash PLATE->HARVEST Incubate 120 min, 37°C RAD 3H-pentazocine RAD->PLATE TEST Test Compound (Varying Conc.) TEST->PLATE COUNT Scintillation Counting HARVEST->COUNT CALC Calculate Ki COUNT->CALC

Caption: Workflow for the σ1 receptor competitive binding assay.

In Vitro Characterization: Functional Activity Profile

Determining binding affinity is insufficient; one must ascertain the compound's functional effect. Is it an agonist that activates the receptor, or an antagonist that blocks it?

Core Experiment: Phenytoin Allosteric Modulation Assay

This assay is a powerful tool for functionally classifying σ1R ligands.[12]

Causality and Rationale: Phenytoin is a known allosteric modulator of the σ1R. It selectively increases the binding affinity of σ1R agonists but has little to no effect on the affinity of antagonists.[9][11] By performing the same radioligand binding assay described above in the presence and absence of a fixed concentration of phenytoin (e.g., 100 µM), a "phenytoin shift" can be calculated. A significant rightward shift in the binding curve (increased Ki) or no change suggests antagonist activity, while a leftward shift (decreased Ki) indicates agonist activity.

Core Experiment: BiP Dissociation Assay

This cell-based assay provides a more physiologically relevant measure of σ1R activation.[13]

Causality and Rationale: The σ1R resides at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it forms a complex with the Binding Immunoglobulin Protein (BiP), an ER chaperone.[13] Upon stimulation by an agonist ligand, the σ1R dissociates from BiP, allowing both proteins to engage in downstream signaling. This dissociation can be quantified using techniques like co-immunoprecipitation followed by Western blotting. A reduction in the amount of BiP co-precipitated with σ1R in the presence of the test compound is indicative of agonist activity.

Visualization: σ1R-BiP Signaling Pathway

G cluster_signaling Downstream Signaling S1R σ1 Receptor BiP BiP Chaperone S1R->BiP Bound (Resting State) ION Ion Channel Modulation S1R->ION Dissociates from BiP, Becomes Active CELL Cell Survival Pathways BiP->CELL Released, Modulates ER Stress AGONIST Agonist Ligand AGONIST->S1R Binds

Caption: Ligand-induced dissociation of the σ1 receptor from BiP.

In Vivo Evaluation: Pharmacokinetics and Brain Penetration

A compound with excellent in vitro properties is of little therapeutic value if it cannot reach its target in a living organism. In vivo studies are essential to assess its absorption, distribution, metabolism, and excretion (ADME) profile, especially its ability to cross the blood-brain barrier (BBB) for CNS targets.

Core Experiment: Rodent Pharmacokinetic (PK) Study

Causality and Rationale: A PK study measures the concentration of the drug in the blood plasma (and often in the brain) over time after administration. This helps determine key parameters like bioavailability, half-life, and maximum concentration (Cmax), which are crucial for designing dosing regimens for subsequent efficacy studies. For CNS-active compounds, the brain-to-plasma concentration ratio is a critical measure of BBB penetration.

Experimental Protocol: Mouse PK and Brain Penetration
  • Compound Administration: Administer this compound to a cohort of mice via intravenous (IV) and oral (PO) routes at a defined dose (e.g., 5 mg/kg).

  • Sample Collection: At specified time points (e.g., 5, 15, 30, 60, 120, 240 minutes), collect blood samples from a subset of animals. Immediately following blood collection, euthanize the animals and harvest the brains.

  • Sample Processing: Centrifuge blood samples to obtain plasma. Homogenize brain tissue.

  • Bioanalysis: Extract the compound from plasma and brain homogenates. Quantify the concentration using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot concentration vs. time curves for both plasma and brain. Use pharmacokinetic software to calculate parameters such as Area Under the Curve (AUC), half-life (t1/2), and the brain/plasma ratio at each time point.

Data Presentation: Key Pharmacokinetic Parameters
ParameterIV AdministrationPO Administration
Dose (mg/kg)510
Cmax (ng/mL)850210
Tmax (hr)0.080.5
AUC (ng*hr/mL)1250980
Half-life (hr)2.52.8
Bioavailability (%)N/A39%
Brain/Plasma Ratio (at 1 hr)2.11.9

Table 2: Representative pharmacokinetic data in mice. A brain/plasma ratio greater than 1 indicates good CNS penetration.

In Vivo Evaluation: Pharmacodynamic Efficacy

Once target engagement and favorable pharmacokinetics are established, the final step is to demonstrate a therapeutic effect in a relevant animal model of disease. Given the role of σ1R in pain modulation, a neuropathic pain model is an appropriate choice.[12]

Core Experiment: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Causality and Rationale: The CCI model is a widely used and validated model of peripheral nerve injury-induced neuropathic pain. It mimics symptoms of human conditions like allodynia (pain from a normally non-painful stimulus). σ1R antagonists have been shown to be effective in alleviating this type of pain, providing a strong rationale for testing our compound in this model.[12]

Experimental Protocol: CCI Model in Rats
  • Model Induction: Anesthetize rats and expose the sciatic nerve. Place loose ligatures around the nerve to induce a chronic constriction, leading to the development of pain-like behaviors.

  • Behavioral Baseline: After a recovery period (~7-10 days), measure the baseline pain threshold using von Frey filaments. This involves applying calibrated filaments to the paw and recording the pressure at which the animal withdraws its paw.

  • Compound Administration: Administer the test compound, vehicle control, or a positive control (e.g., gabapentin) to different groups of CCI rats.

  • Post-Dose Behavioral Testing: At various time points after dosing (e.g., 1, 2, 4 hours), repeat the von Frey test to measure the anti-allodynic effect of the treatment.

  • Data Analysis: Compare the paw withdrawal thresholds of the treated groups to the vehicle group. A significant increase in the threshold indicates an analgesic effect.

Visualization: In Vivo Efficacy Study Workflow

G cluster_model Model Development cluster_test Pharmacodynamic Testing cluster_analysis Data Analysis SURGERY CCI Surgery on Rats RECOVERY 7-10 Day Recovery SURGERY->RECOVERY BASELINE Baseline Pain Test (von Frey) RECOVERY->BASELINE GROUPING Group Animals (Vehicle, Test, Positive Control) BASELINE->GROUPING ADMIN Administer Compound GROUPING->ADMIN POST_TEST Post-Dose Pain Test (1, 2, 4 hours) ADMIN->POST_TEST ANALYSIS Compare Paw Withdrawal Thresholds POST_TEST->ANALYSIS RESULT Determine Efficacy ANALYSIS->RESULT

Caption: Workflow for assessing analgesic efficacy in the CCI model.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-stage process for the preclinical characterization of this compound. The proposed studies would systematically establish its binding affinity and selectivity for the σ1 receptor, define its functional profile as an agonist or antagonist, confirm its ability to reach the CNS in a living system, and demonstrate its potential therapeutic efficacy in a relevant disease model. Positive results from this comprehensive evaluation would provide a strong foundation for advancing the compound into formal preclinical toxicology studies and, ultimately, towards clinical development as a novel therapeutic agent.

References

  • The activity of selective sigma-1 receptor ligands in seizure models in vivo - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. (2025). SIGMA-1 EUROPE COST Action. Retrieved January 19, 2026, from [Link]

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An In-Depth Technical Guide to the Predicted Pharmacological Profile of 2-[2-(2-Iodophenoxy)ethyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the putative pharmacological profile of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride. It is important to note that, as of the date of this publication, there is a notable absence of specific pharmacological data for this compound in the public domain. Consequently, this guide has been meticulously constructed based on a deep analysis of structure-activity relationships (SAR) derived from its close structural analogs. The primary objective is to furnish researchers and drug development professionals with a scientifically grounded, predictive framework to guide future investigations into this novel chemical entity. We will delve into its predicted molecular targets, propose detailed experimental workflows for its comprehensive characterization, and provide visual representations of these processes.

Introduction: Unveiling a Potential Modulator of Key Neurological Pathways

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates targeting a wide array of biological systems. The compound this compound presents an intriguing, yet uncharacterized, molecular architecture. Its structural components—a piperidine ring, an ethyl linker, and an iodinated phenoxy group—suggest the potential for interaction with several key neurological targets.

This guide will, therefore, serve as a foundational document, hypothesizing the pharmacological landscape of this compound. We will leverage the known biological activities of structurally related molecules to predict its likely targets, including but not limited to, sigma receptors, the dopamine transporter, and various serotonin receptor subtypes. The core of this document will be a detailed roadmap for the experimental validation of these predictions, providing robust, step-by-step protocols for both in vitro and in vivo characterization.

Chemical Identity and Physicochemical Properties

Before delving into its predicted biological activities, it is crucial to establish the chemical identity of this compound.

PropertyValueSource
Molecular Formula C₁₃H₁₉ClINO[1]
Molecular Weight 367.66 g/mol [2]
CAS Number 1219982-69-0[2]
Canonical SMILES C1CCN(C(C1)CCOC2=CC=CC=C2I)(Predicted)
Physical State Predicted to be a solid at room temperatureN/A

Predicted Pharmacological Profile: A Synthesis of Analog Data

The pharmacological profile of this compound is predicted based on the activities of its structural isomers and other related piperidine-containing compounds. The position of the iodine atom on the phenoxy ring is expected to significantly influence receptor affinity and selectivity.

Predicted Primary Target: Sigma (σ) Receptors

Numerous piperidine derivatives exhibit high affinity for sigma receptors, which are unique intracellular chaperone proteins implicated in a range of cellular functions and pathological conditions, including pain, psychosis, and neurodegenerative diseases.

  • Rationale: The 4-iodophenoxy analog of the title compound is known to be of interest for its potential biological activities.[3] Furthermore, various piperidine-based compounds have been identified as high-affinity sigma-1 (σ₁) and sigma-2 (σ₂) receptor ligands.[4][5] The overall lipophilicity and the presence of the halogenated aromatic ring in this compound are features consistent with sigma receptor ligands.

  • Predicted Affinity: We predict that this compound will exhibit moderate to high affinity for both σ₁ and σ₂ receptors, with the potential for selectivity towards one subtype. The ortho-position of the iodine may confer a different selectivity profile compared to para-substituted analogs.

Predicted Secondary Targets

Piperidine-based structures are prevalent in compounds targeting the dopamine transporter, a key regulator of dopaminergic neurotransmission.

  • Rationale: The ethylpiperidine moiety is a common pharmacophore in DAT inhibitors.[6] While the phenoxy linker is less typical than in classical DAT inhibitors like methylphenidate, the overall structure warrants investigation.

  • Predicted Activity: It is plausible that this compound may act as a DAT ligand, potentially with inhibitory activity.

The structural similarity to ligands for various serotonin receptor subtypes cannot be overlooked.

  • Rationale: Iodinated analogs of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635) have been evaluated as 5-HT₁A receptor ligands.[7] The general scaffold of an aromatic group linked to a basic piperidine ring is present in many 5-HT receptor ligands.

  • Predicted Activity: The compound may possess affinity for one or more 5-HT receptor subtypes, such as 5-HT₁A, 5-HT₂A, or 5-HT₇.

Proposed Experimental Workflows for Pharmacological Characterization

The following sections provide detailed, hypothetical protocols for the comprehensive pharmacological profiling of this compound.

In Vitro Characterization

The initial step in characterizing a novel compound is to determine its binding affinity (Ki) for a panel of potential targets.

Protocol: Radioligand Binding Assay

  • Target Preparation:

    • For σ₁ receptors, use guinea pig brain homogenates.[5]

    • For σ₂ receptors, use rat liver membrane preparations.[5]

    • For DAT, use rat striatal synaptosomes.[6]

    • For 5-HT receptors, use commercially available cell lines stably expressing the human recombinant receptor subtypes.

  • Assay Buffer Preparation: Prepare appropriate assay buffers for each target, ensuring optimal pH and ionic strength.

  • Radioligand Selection:

    • σ₁: -pentazocine[5]

    • σ₂: [³H]DTG (in the presence of a σ₁ masking agent like (+)-pentazocine)[5]

    • DAT: [³H]WIN 35,428

    • 5-HT₁A: [³H]8-OH-DPAT

    • 5-HT₂A: [³H]ketanserin

  • Competition Binding:

    • Incubate the prepared receptor material with a fixed concentration of the appropriate radioligand and a range of concentrations of this compound (e.g., 0.1 nM to 10 µM).

    • Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target receptor.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Proposed In Vitro Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReceptorPrep Receptor Preparation (Brain Homogenates, Cell Lines) Incubation Incubation of Receptor, Radioligand, and Test Compound ReceptorPrep->Incubation LigandPrep Radioligand & Test Compound Preparation LigandPrep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow for Radioligand Binding Assays.

Once binding affinity is established, functional assays are critical to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified targets.

Protocol: cAMP Functional Assay (for G-protein coupled receptors like 5-HT₁A)

  • Cell Culture: Culture CHO or HEK293 cells stably expressing the target receptor.

  • Assay Setup: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Agonist Mode: Treat cells with varying concentrations of this compound.

    • Antagonist Mode: Pre-incubate cells with varying concentrations of the test compound, followed by stimulation with a known agonist (e.g., 5-HT for 5-HT₁A).

  • cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response against the compound concentration to determine the EC₅₀ (potency) and Emax (efficacy).

    • Antagonist Mode: Plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀ and calculate the Kb (antagonist dissociation constant).

Proposed Functional Assay Workflow

G Start Culture Receptor-Expressing Cells Agonist Agonist Mode: Add Test Compound Start->Agonist Antagonist Antagonist Mode: Add Test Compound, then Agonist Start->Antagonist Incubate Incubate Agonist->Incubate Antagonist->Incubate Measure Measure Second Messenger (e.g., cAMP) Incubate->Measure EC50 Determine EC50/Emax Measure->EC50 IC50 Determine IC50/Kb Measure->IC50

Caption: Workflow for a cAMP-based Functional Assay.

In Vivo Characterization

Following promising in vitro results, in vivo studies are essential to assess the compound's pharmacokinetic properties and its effects in a whole-organism context.

Protocol: Rodent PK Study

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Dosing: Administer this compound via intravenous (IV) and oral (PO) routes at a suitable dose (e.g., 1-10 mg/kg).

  • Sample Collection: Collect blood samples at various time points post-dosing (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h).

  • Sample Processing: Separate plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify the concentration of the compound in plasma.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

The choice of behavioral assays should be guided by the in vitro findings.

  • If σ₁ receptor agonism is confirmed:

    • Forced Swim Test (Antidepressant-like effects): Assess the compound's ability to reduce immobility time.

    • Formalin Test (Analgesic effects): Evaluate the reduction in pain-related behaviors.

  • If DAT inhibition is confirmed:

    • Locomotor Activity Test: Measure changes in spontaneous movement.

    • Cocaine-Induced Locomotor Activity: Assess the potentiation of the effects of a known psychostimulant.

Data Summary and Visualization

Table 2: Predicted In Vitro Pharmacological Profile

TargetPredicted Affinity (Ki)Predicted Functional Activity
σ₁ Receptor1 - 50 nMAgonist or Antagonist
σ₂ Receptor10 - 200 nMTo be determined
Dopamine Transporter (DAT)50 - 500 nMInhibitor
5-HT₁A Receptor> 100 nMPossible weak partial agonist or antagonist
5-HT₂A Receptor> 200 nMLikely low affinity

Potential Signaling Pathway Modulation

G cluster_sigma Sigma-1 Receptor cluster_dat Dopamine Transporter Compound 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride Sigma1 σ₁ Receptor Compound->Sigma1 DAT Dopamine Transporter Compound->DAT ER_Stress Modulation of ER Stress Sigma1->ER_Stress Ion_Channels Regulation of Ion Channels Sigma1->Ion_Channels Neuronal_Survival Neuronal Survival ER_Stress->Neuronal_Survival Ion_Channels->Neuronal_Survival Dopamine_Uptake Inhibition of Dopamine Reuptake DAT->Dopamine_Uptake Synaptic_Dopamine Increased Synaptic Dopamine Dopamine_Uptake->Synaptic_Dopamine

Sources

2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride safety and toxicity data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Toxicity Assessment of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride

Foreword

This document provides a comprehensive technical framework for evaluating the safety and toxicity profile of the novel chemical entity, this compound. As specific toxicological data for this compound is not extensively available in public literature, this guide is structured as a predictive and strategic roadmap for researchers, toxicologists, and drug development professionals. It synthesizes established regulatory science principles with predictive toxicology and a tiered testing strategy to construct a robust safety assessment plan. The methodologies described herein are grounded in international guidelines (e.g., OECD, ICH) and represent the current industry standard for characterizing the potential risks of a new molecule.

Compound Profile and Structural Analysis

Chemical Identity:

  • Name: this compound

  • Structure: Chemical Structure of this compound

  • Molecular Formula: C₁₃H₁₉ClINO

  • Molecular Weight: 367.65 g/mol

  • Key Structural Features:

    • Piperidine Ring: A saturated heterocycle common in pharmaceuticals. It can influence solubility, lipophilicity, and metabolic stability, and is often associated with CNS activity.

    • Iodophenoxy Group: The iodine atom on the aromatic ring is a key feature. It significantly increases the molecule's molecular weight and can influence receptor binding. It may be susceptible to in vivo deiodination, potentially leading to effects related to iodine release or the formation of a des-iodo metabolite.

    • Ethyl Linker: A simple aliphatic chain connecting the two core moieties.

    • Hydrochloride Salt: Enhances aqueous solubility, which is a critical factor for formulation and bioavailability.

The combination of a lipophilic iodophenyl group and a basic piperidine nitrogen suggests the molecule may have good membrane permeability and a potential to interact with aminergic receptors or ion channels.

Predictive Toxicology and ADME Profiling

In the absence of empirical data, a predictive assessment is the logical first step. This involves using computational (in silico) models to forecast potential liabilities and guide subsequent experimental work.

In Silico Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are used to predict toxicity based on structural fragments. For this compound, key structural alerts would be flagged for:

  • Genotoxicity: While there are no obvious, highly reactive Michael acceptors or alkylating agents, the overall structure would be run through models like DEREK Nexus® or Sarah Nexus® to identify any subtle alerts for mutagenicity or clastogenicity.

  • Cardiotoxicity (hERG Blockade): The piperidine moiety, common in many CNS-active drugs, is a well-known structural alert for potential blockade of the hERG potassium channel, which can lead to QT prolongation and life-threatening arrhythmias. This is a critical, high-priority prediction.

  • Hepatotoxicity: The iodophenoxy group could be a potential liability, as aromatic rings can be metabolically activated to reactive intermediates.

  • Endocrine Disruption: The phenolic structure (once deiodinated or metabolized) could be assessed for potential interaction with nuclear receptors.

Predicted Metabolism

Understanding the metabolic fate is crucial as toxicity can be mediated by the parent compound or its metabolites. The diagram below illustrates the predicted primary metabolic pathways.

Metabolic Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent 2-[2-(2-Iodophenoxy)ethyl]piperidine (Parent Compound) N_Dealkylation 2-(2-Iodophenoxy)acetaldehyde + Piperidine Parent->N_Dealkylation CYP-mediated Piperidine_Oxidation Piperidine Ring Oxidation (Hydroxylation) Parent->Piperidine_Oxidation CYP-mediated Aromatic_Hydroxylation Aromatic Ring Hydroxylation Parent->Aromatic_Hydroxylation CYP-mediated Deiodination 2-[2-(2-Phenoxy)ethyl]piperidine (Des-iodo Metabolite) Parent->Deiodination Deiodinases Glucuronidation Glucuronide Conjugates Piperidine_Oxidation->Glucuronidation Aromatic_Hydroxylation->Glucuronidation Sulfation Sulfate Conjugates Aromatic_Hydroxylation->Sulfation Deiodination->Glucuronidation on hydroxylated metabolite Tiered Testing Workflow cluster_0 Tier 0: In Silico cluster_1 Tier 1: In Vitro Assays cluster_2 Tier 2: In Vivo - Acute & PK cluster_3 Tier 3: In Vivo - Repeated Dose InSilico QSAR Predictions (Genotoxicity, hERG, etc.) Genotox Genotoxicity Battery (Ames, MNA, CA) InSilico->Genotox Guides Assay Design hERG hERG Patch Clamp Assay InSilico->hERG Prioritizes Risk AcuteTox Acute Toxicity Study (e.g., OECD TG 423) Genotox->AcuteTox Proceed if Negative Decision1 Go / No-Go Decision Genotox->Decision1 hERG->AcuteTox Proceed if Margin is Acceptable hERG->Decision1 Cytotox Cytotoxicity Assays (e.g., HepG2 cells) Cytotox->AcuteTox Informs Dose Selection MetID Metabolism ID (Microsomes, Hepatocytes) PK Pharmacokinetics (PK) in Rodents MetID->PK Identifies Metabolites to Monitor RepeatDose 28-Day Repeat-Dose Study (e.g., OECD TG 407) AcuteTox->RepeatDose Informs Dose Range Selection PK->RepeatDose Ensures Adequate Exposure Decision1->AcuteTox Go

Caption: A tiered workflow for safety and toxicity assessment.

Tier 1: In Vitro Core Battery

This tier focuses on identifying major liabilities early using non-animal methods.

A standard battery of tests is required to assess the potential for genetic damage.

  • Bacterial Reverse Mutation Test (Ames Test - OECD TG 471):

    • Objective: To detect point mutations (base-pair substitutions and frameshifts).

    • Method: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (e.g., WP2 uvrA) are exposed to varying concentrations of the test compound.

    • The experiment is run both with and without an external metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

    • Plates are incubated for 48-72 hours.

    • A positive result is a concentration-dependent increase in the number of revertant colonies that can now synthesize their own amino acids, significantly above the background (solvent control).

  • In Vitro Mammalian Cell Micronucleus Assay (MNA - OECD TG 487):

    • Objective: To detect chromosomal damage (clastogenicity) or aneuploidy.

    • Method: Mammalian cells (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes) are treated with the test compound, with and without S9 metabolic activation.

    • Following treatment, cells are cultured to allow for cell division. Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

    • Cells are harvested, fixed, and stained. The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored.

    • A significant, dose-dependent increase in micronucleated cells indicates a positive result.

Given the structural alert, this is a critical assay.

  • Automated Patch-Clamp Electrophysiology:

    • Objective: To directly measure the inhibitory effect (IC₅₀) of the compound on the hERG potassium channel current.

    • Method: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.

    • The automated patch-clamp system (e.g., QPatch, Patchliner) measures the ionic current through the hERG channel in individual cells.

    • Cells are exposed to increasing concentrations of the test compound.

    • The reduction in the hERG current at each concentration is measured, and an IC₅₀ value is calculated. A potent IC₅₀ (<10 µM) is a significant concern.

  • Objective: To determine the concentration at which the compound causes general cell death, which helps in dose selection for other assays.

  • Method (e.g., Neutral Red Uptake - OECD TG 129):

    • A relevant cell line (e.g., HepG2 for liver cells, renal proximal tubule cells for kidney) is cultured in 96-well plates.

    • Cells are exposed to a range of concentrations of the test compound for 24-72 hours.

    • The neutral red dye, which is taken up only by viable cells, is added.

    • After incubation, the amount of dye retained by the cells is measured spectrophotometrically.

    • The concentration that causes a 50% reduction in viability (IC₅₀) is determined.

Tier 2: In Vivo Acute Toxicity and Pharmacokinetics

If Tier 1 results are acceptable (e.g., non-genotoxic, acceptable hERG margin), limited in vivo studies are initiated.

  • Objective: To determine the acute toxicity after a single oral dose and identify signs of toxicity.

  • Method:

    • A small group of rodents (typically female rats, 3 per group) is used in a stepwise procedure.

    • Dosing starts at a level predicted to be non-lethal (e.g., 300 mg/kg), based on in vitro cytotoxicity and in silico data.

    • Animals are observed for 14 days for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, respiration), and body weight changes.

    • Based on the outcome (survival or death), the dose is escalated or de-escalated in the next group of animals.

    • The study allows for classification into one of the GHS toxicity categories. A full necropsy is performed at the end of the study.

  • Objective: To understand the ADME profile in a living system (e.g., rat).

  • Method:

    • The compound is administered to cannulated rats (e.g., via oral gavage and intravenous injection).

    • Blood samples are collected at multiple time points (e.g., 5 min, 15 min, 1h, 4h, 8h, 24h).

    • Plasma concentrations of the parent compound and major predicted metabolites are measured using a validated analytical method (e.g., LC-MS/MS).

    • Key PK parameters are calculated: Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (Area Under the Curve, a measure of total exposure), and T₁/₂ (half-life).

Tier 3: Repeated-Dose Toxicity Study

If the compound is intended for multi-dose use, a repeated-dose study is essential.

  • 28-Day Oral Toxicity Study in Rodents (OECD TG 407):

    • Objective: To identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL) following repeated daily dosing.

    • Method:

      • At least three dose groups and a vehicle control group are used (e.g., 10 animals/sex/group). Doses are selected based on acute toxicity and PK data.

      • The compound is administered daily (e.g., by oral gavage) for 28 consecutive days.

      • Endpoints:

        • Daily: Clinical observations, body weight, food consumption.

        • Weekly: Detailed physical examination.

        • Terminal: Blood samples for hematology and clinical chemistry analysis. Full necropsy, organ weights, and histopathological examination of all major tissues.

    • The NOAEL is the highest dose at which no adverse treatment-related effects are observed. This value is critical for calculating the safe starting dose in first-in-human studies.

Data Summary and Risk Assessment

All quantitative data should be meticulously tabulated to facilitate analysis and reporting.

Table 1: Hypothetical In Vitro Safety Profile

Assay Endpoint Result Interpretation
Ames Test Mutagenicity Negative Not a bacterial mutagen.
In Vitro Micronucleus Clastogenicity Negative Does not cause chromosomal damage in vitro.
hERG Patch Clamp IC₅₀ 35 µM Weak inhibitor; risk depends on clinical exposure.

| Cytotoxicity (HepG2) | IC₅₀ | > 100 µM | Low basal cytotoxicity. |

Table 2: Hypothetical In Vivo Toxicity Profile (Rat)

Study Parameter Value Interpretation
Acute Oral Toxicity LD₅₀ > 2000 mg/kg Very low acute toxicity (GHS Category 5 or Unclassified).
28-Day Repeat Dose NOAEL 50 mg/kg/day Target organs identified (e.g., liver, at higher doses).
Pharmacokinetics Oral F% 30% Moderate oral bioavailability.

| | T₁/₂ | 6 hours | Cleared from plasma within a reasonable timeframe. |

Risk Assessment Conclusion: The overall risk is determined by integrating all data. The key is to establish the safety margin , which is the ratio between the exposure at the NOAEL in animals and the anticipated therapeutic exposure in humans. A large safety margin provides confidence for further development. For this hypothetical compound, the profile would be considered moderately safe, with the primary focus for further investigation being the potential for liver effects at high doses and ensuring the hERG safety margin is adequate.

References

  • Title: hERG-related cardiotoxicity: a paradigm shift in drug safety screening. Source: Expert Opinion on Drug Safety. URL: [Link]

  • Title: International Council for Harmonisation (ICH) S2(R1) Guideline on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. Source: ICH. URL: [Link]

  • Title: International Council for Harmonisation (ICH) S7B Guideline on the Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. Source: ICH. URL: [Link]

Methodological & Application

Application Notes and Protocols for 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Modulator at the Nexus of Neuroprotection and Cognitive Function

2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride is a synthetic molecule belonging to the phenoxyalkylpiperidine class of compounds. This class has garnered significant interest in the neuroscience community for its potent interactions with key intracellular and synaptic targets. While direct characterization of this specific molecule is emerging, its structural features—notably the piperidine ring and the iodophenoxy moiety—suggest a strong potential for high-affinity binding to the sigma-1 (σ1) receptor and the norepinephrine transporter (NET). This dual-target profile positions this compound as a promising research tool for investigating a range of neurological processes, including neuroprotection, cognitive enhancement, and the modulation of mood and affect.

The σ1 receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is a critical regulator of cellular stress responses and calcium homeostasis. Its activation has been linked to neuroprotective effects in various models of neurodegenerative disease. The norepinephrine transporter, on the other hand, is a key regulator of synaptic norepinephrine levels, a neurotransmitter deeply involved in attention, arousal, and memory. The potential for a single compound to modulate both of these targets offers a unique opportunity to explore their synergistic actions in complex neurological disorders.

This guide provides a comprehensive overview of the putative mechanism of action of this compound and detailed protocols for its application in both in vitro and in vivo neuroscience research.

Physicochemical Properties and Handling

PropertyValueSource
Molecular Formula C13H19ClINO
Molecular Weight 367.66 g/mol
Appearance White to off-white solidGeneral observation for similar compounds
Solubility Soluble in water and DMSOAssumed based on hydrochloride salt form
Storage Store at -20°C, protect from lightPrudent practice for iodinated compounds

Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Putative Mechanism of Action: A Dual-Target Hypothesis

The therapeutic potential of this compound likely stems from its interaction with both the σ1 receptor and the norepinephrine transporter.

  • Sigma-1 Receptor Modulation: As a ligand for the σ1 receptor, the compound is hypothesized to act as a chaperone agonist, promoting the proper folding of proteins in the endoplasmic reticulum and stabilizing calcium signaling between the ER and mitochondria. This action can mitigate cellular stress and inhibit apoptotic pathways, thereby conferring neuroprotection.

  • Norepinephrine Transporter Inhibition: By inhibiting NET, the compound is expected to increase the synaptic concentration and duration of norepinephrine. This enhancement of noradrenergic neurotransmission can lead to improved cognitive functions, such as attention and memory.

The following diagram illustrates the proposed dual mechanism of action:

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron / Glia Compound Compound NET Norepinephrine Transporter (NET) Compound->NET Inhibition Sigma1R Sigma-1 Receptor Compound->Sigma1R Activation NE_reuptake NE Reuptake NET->NE_reuptake NE_vesicle Norepinephrine Vesicles NE_synapse Synaptic NE NE_vesicle->NE_synapse Release NE_synapse->NET Postsynaptic_Receptors Postsynaptic_Receptors NE_synapse->Postsynaptic_Receptors Postsynaptic Action ER Endoplasmic Reticulum (ER) Mito Mitochondrion Ca_homeostasis Calcium Homeostasis Sigma1R->Ca_homeostasis Modulation Neuroprotection Neuroprotection Ca_homeostasis->Neuroprotection

Figure 1: Proposed dual mechanism of action of this compound.

In Vitro Applications and Protocols

Protocol 1: Radioligand Binding Affinity Determination

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the human σ1 receptor and norepinephrine transporter.

Workflow:

G Membrane_Prep Prepare cell membranes expressing hσ1R or hNET Incubation Incubate membranes with radioligand (3H-pentazocine for σ1R, [3H]nisoxetine for NET) and varying concentrations of test compound Membrane_Prep->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Counting Quantify bound radioactivity using liquid scintillation counting Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis

Figure 2: Workflow for radioligand binding affinity determination.

Materials:

  • Cell membranes expressing human σ1 receptor or human norepinephrine transporter

  • -pentazocine (for σ1R) or [3H]nisoxetine (for NET)

  • This compound

  • Haloperidol (for σ1R non-specific binding) or Desipramine (for NET non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in the binding buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Binding buffer, radioligand, and cell membranes.

    • Non-specific Binding: Binding buffer, radioligand, cell membranes, and a high concentration of the respective unlabelled competitor (Haloperidol for σ1R, Desipramine for NET).

    • Competitive Binding: Binding buffer, radioligand, cell membranes, and the desired concentration of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data Presentation:

TargetRadioligandTest Compound Ki (nM)Reference Compound Ki (nM)
Sigma-1 Receptor -pentazocineTo be determinedHaloperidol: ~2-5 nM
Norepinephrine Transporter [3H]nisoxetineTo be determinedDesipramine: ~1-3 nM
Protocol 2: In Vitro Neuroprotection Assay against Excitotoxicity

This protocol assesses the ability of this compound to protect primary cortical neurons from glutamate-induced excitotoxicity.

Materials:

  • Primary cortical neuron cultures (e.g., from E18 rat embryos)

  • Neurobasal medium with B27 supplement

  • Glutamate

  • This compound

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Cell viability assay kit (e.g., MTT or Calcein-AM/Ethidium Homodimer-1)

  • Microplate reader

Procedure:

  • Cell Culture: Plate primary cortical neurons in 96-well plates and culture for 7-10 days to allow for maturation.

  • Pre-treatment: Pre-treat the neurons with varying concentrations of this compound (e.g., 10 nM to 10 µM) for 24 hours.

  • Excitotoxic Insult: Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a specified duration (e.g., 15-30 minutes).

  • Wash and Recovery: Wash the cells with fresh medium and return them to the incubator for 24 hours.

  • Assessment of Cell Death/Viability:

    • LDH Assay: Measure the release of LDH into the culture medium as an indicator of cell membrane damage.

    • Cell Viability Assay: Quantify the number of viable cells using an appropriate assay.

  • Data Analysis: Normalize the data to the control group (no glutamate treatment). Determine the concentration-dependent neuroprotective effect of the compound.

In Vivo Applications and Protocols

Protocol 3: Assessment of Cognitive Enhancement in a Mouse Model of Scopolamine-Induced Amnesia

This protocol evaluates the ability of this compound to reverse cognitive deficits induced by the muscarinic receptor antagonist scopolamine, using the Morris water maze test.

Materials:

  • Adult male mice (e.g., C57BL/6)

  • Morris water maze apparatus

  • Scopolamine hydrobromide

  • This compound

  • Vehicle (e.g., saline or 5% DMSO in saline)

  • Video tracking software

Procedure:

  • Acclimation and Habituation: Acclimate the mice to the testing room and handle them for several days before the experiment. Habituate them to the water maze on the day before the training begins.

  • Drug Administration: Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle 60 minutes before the training session. Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the training session.

  • Acquisition Training (4 days):

    • Conduct four trials per day for four consecutive days.

    • In each trial, place the mouse in the water at one of four starting positions and allow it to search for a hidden platform for 60 seconds.

    • If the mouse finds the platform, allow it to remain there for 15 seconds. If not, guide it to the platform.

    • Record the escape latency (time to find the platform) and the path length using the video tracking software.

  • Probe Trial (Day 5):

    • Remove the platform from the maze.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

  • Data Analysis: Analyze the escape latency during the acquisition phase using a repeated-measures ANOVA. Analyze the probe trial data using a one-way ANOVA followed by post-hoc tests.

Conclusion

This compound represents a valuable pharmacological tool for the exploration of complex neurological processes. Its putative dual action on the σ1 receptor and the norepinephrine transporter provides a unique opportunity to investigate the interplay between cellular stress responses and synaptic neurotransmission. The protocols outlined in this guide offer a robust framework for characterizing the binding affinity, functional activity, and in vitro and in vivo efficacy of this compound. Further research with this compound is warranted to fully elucidate its therapeutic potential in the context of neurodegenerative diseases and cognitive disorders.

References

  • Kanegawa, N., Kiyono, Y., Kimura, H., Sugita, T., Kajiyama, S., Kawashima, H., Ueda, M., Kuge, Y., & Saji, H. (2006). Synthesis and evaluation of radioiodinated (S,S)-2-(alpha-(2-iodophenoxy)benzyl)morpholine for imaging brain norepinephrine transporter. European Journal of Nuclear Medicine and Molecular Imaging, 33(7), 845–853. [Link]

  • Castillo, J. F., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances.
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  • Various Authors. (1987). Process for preparing 2-piperidinoethyl chloride hydrochloride.
  • Various Authors. (2013). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Ahmad, W., et al. (2023). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. Journal of Advanced Research.
  • Francardo, V., et al. (2019). Neuroprotective Effects of Sigma 1 Receptor Ligands on Motoneuron Death after Spinal Root Injury in Mice. International journal of molecular sciences, 20(18), 4499. [Link]

  • Kiyono, Y., et al. (2008). 2-(alpha-(2-iodophenoxy)benzyl)morpholine as a radioligand for imaging of norepinephrine transporter in the heart. Nuclear medicine and biology, 35(3), 325–332. [Link]

  • Rumpf, T., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie.
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  • Abate, C., et al. (2014). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Effects. Journal of medicinal chemistry, 57(16), 7094–7106. [Link]

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  • Wikipedia. (n.d.). Sigma-1 receptor. [Link]

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  • Various Authors. (1990). Piperidine compounds and their preparation and use.
  • Hu, Z., et al. (2025). Cryo-EM Structures Reveal Key Mechanisms of Noradrenaline Transporter. The FEBS Journal.
  • Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1789. [Link]

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Application Notes and Experimental Protocols for 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the synthesis, purification, characterization, and potential biological evaluation of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride. The protocols are designed for researchers in medicinal chemistry and drug development, offering detailed, step-by-step instructions and the scientific rationale behind the experimental choices.

Compound Profile and Structure

This compound is a heterocyclic organic compound featuring a piperidine ring linked via an ethyl ether to an iodinated phenyl group.[1] The presence of the piperidine moiety, a common scaffold in neuroactive compounds, and the halogenated aromatic ring suggests potential applications in modulating biological targets such as receptors or enzymes.[2] The hydrochloride salt form enhances the compound's solubility in aqueous media, which is advantageous for experimental assays.[2]

Table 1: Compound Identifiers and Properties

Property Value Source
IUPAC Name 2-[2-(2-iodophenoxy)ethyl]piperidine;hydrochloride [1]
CAS Number 1219982-69-0 [3]
Molecular Formula C₁₃H₁₉ClINO [3][4]
Molecular Weight 367.66 g/mol [3]

| Form | Expected to be a crystalline solid |[5] |

structure mol caption Chemical structure of 2-[2-(2-Iodophenoxy)ethyl]piperidine. reaction_scheme cluster_step1 Step 1: Ether Synthesis cluster_step2 Step 2: Salt Formation iodophenol 2-Iodophenol phenoxide Sodium 2-iodophenoxide iodophenol->phenoxide + NaH (in dry THF) piperidine_halide 2-(2-Chloroethyl)piperidine base NaH hcl HCl in Ether free_base 2-[2-(2-Iodophenoxy)ethyl]piperidine (Free Base) phenoxide->free_base + 2-(2-Chloroethyl)piperidine final_product This compound (Final Product) free_base->final_product + HCl in Ether (in dry Acetone)

Caption: Reaction workflow for the synthesis of the target compound.

Materials and Reagents
ReagentFormulaPuritySupplierNotes
2-IodophenolC₆H₅IO≥98%Sigma-Aldrich
2-(2-Chloroethyl)piperidine HClC₇H₁₄ClN·HCl≥98%Sigma-Aldrich[5]
Sodium Hydride (NaH)NaH60% dispersion in oilSigma-AldrichHighly reactive, handle with care.
Tetrahydrofuran (THF)C₄H₈OAnhydrous, ≥99.9%Sigma-AldrichUse dry solvent.
Diethyl Ether(C₂H₅)₂OAnhydrousSigma-Aldrich
Ethyl AcetateC₄H₈O₂ACS GradeFisher ScientificFor extraction and chromatography.
HexanesC₆H₁₄ACS GradeFisher ScientificFor chromatography.
Hydrochloric AcidHCl2.0 M solution in diethyl etherSigma-Aldrich
AcetoneC₃H₆OAnhydrousFisher ScientificFor recrystallization.
Sodium Hydroxide (NaOH)NaOH1 M aqueous solutionFor neutralization.
BrineNaCl(aq)Saturated solutionFor extraction.
Magnesium SulfateMgSO₄AnhydrousFor drying.
Step-by-Step Synthesis Protocol

PART A: Preparation of the Free Base

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 eq.) under a nitrogen atmosphere. Wash the NaH with dry hexanes three times to remove mineral oil, then suspend it in anhydrous THF (5 mL per mmol of NaH).

    • Causality: An inert nitrogen atmosphere and anhydrous conditions are critical because sodium hydride reacts violently with water and oxygen. Removing the protective mineral oil ensures efficient reactivity.

  • Deprotonation: Cool the NaH suspension to 0 °C in an ice bath. Dissolve 2-iodophenol (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at room temperature for 1 hour.

    • Causality: The slow, cooled addition controls the exothermic reaction and hydrogen gas evolution. Stirring ensures the complete formation of the sodium 2-iodophenoxide intermediate.

  • Neutralization of Precursor: Separately, neutralize 2-(2-chloroethyl)piperidine hydrochloride with 1 M NaOH solution to generate the free base. Extract the free base into diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Causality: The Williamson ether synthesis requires the neutral (free base) form of the amine to prevent unwanted side reactions.

  • Coupling Reaction: Dissolve the freshly prepared 2-(2-chloroethyl)piperidine free base (1.1 eq.) in anhydrous THF and add it to the phenoxide solution. Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Refluxing provides the necessary activation energy for the SN2 reaction. Using a slight excess of the alkyl halide drives the reaction to completion.

  • Work-up: Cool the reaction to room temperature and cautiously quench with water to destroy any unreacted NaH. Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Causality: The aqueous work-up removes inorganic salts and polar impurities. Brine reduces the solubility of the organic product in the aqueous phase, improving extraction efficiency.

PART B: Purification and Salt Formation

  • Chromatography: Purify the crude free base product using silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective.

    • Causality: Chromatography separates the desired product from unreacted starting materials and byproducts based on polarity.

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous acetone. Add a 2.0 M solution of HCl in diethyl ether (1.1 eq.) dropwise while stirring. A precipitate should form.

    • Causality: The basic nitrogen on the piperidine ring is protonated by HCl, forming the hydrochloride salt, which is typically less soluble in non-polar organic solvents and precipitates out.

  • Recrystallization: Collect the solid precipitate by vacuum filtration. Recrystallize the solid from a suitable solvent system (e.g., ethanol/ether) to achieve high purity. Dry the final product under vacuum.

    • Causality: Recrystallization is a final purification step that removes minor impurities by leveraging differences in solubility, resulting in a crystalline, pure product.

Quality Control and Characterization

To ensure the identity, structure, and purity of the synthesized compound, a panel of analytical techniques must be employed.

Table 2: Summary of Analytical Characterization Methods

Technique Purpose Expected Result
¹H NMR Structural confirmation Peaks corresponding to aromatic, piperidine, and ethyl linker protons with appropriate chemical shifts and integrations.
¹³C NMR Structural confirmation Signals for each unique carbon atom in the molecule.
Mass Spec (ESI+) Molecular weight confirmation A molecular ion peak [M+H]⁺ corresponding to the free base (C₁₃H₁₈INO) at m/z ≈ 344.05.
HPLC Purity assessment A single major peak with >95% purity.

| Melting Point | Purity and identification | A sharp, defined melting range. |

Protocol: High-Performance Liquid Chromatography (HPLC)
  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve a small amount of the final product in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas to determine purity.

Protocols for Biological Evaluation

The biological activity of this compound has not been extensively reported. Based on structurally similar molecules, initial screening can focus on anticancer and neurological activities. [2][6]

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol determines the compound's effect on the metabolic activity and viability of cancer cells. [6]

mtt_workflow seed 1. Seed Cancer Cells (e.g., HeLa, A549) in 96-well plate incubate1 2. Incubate for 24h (allow cells to attach) seed->incubate1 treat 3. Treat with Compound (serial dilutions) incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) incubate2->add_mtt incubate3 6. Incubate for 4h (formazan crystal formation) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO, HCl in isopropanol) incubate3->solubilize read 8. Read Absorbance (at ~570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC₅₀ value) read->analyze

Caption: Workflow for a standard MTT cytotoxicity assay.

  • Cell Seeding: Plate human cancer cells (e.g., NCI-60 panel) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the title compound in culture medium. Add the dilutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader.

  • Analysis: Plot the absorbance against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Safety, Handling, and Disposal

The toxicological properties of this compound have not been fully investigated. [7]However, based on its structural components (piperidine, halogenated phenol), caution is warranted. Piperidine and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin. [8][9] Table 3: Hazard Summary and Precautions

Hazard Nature of Risk Precautionary Measures
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin. [9][10] Avoid creating dust. [7]Handle in a well-ventilated area or chemical fume hood. Do not eat, drink, or smoke when using. [7]
Skin/Eye Irritation May cause skin and eye irritation or burns upon contact. [8] Wear appropriate protective gloves, clothing, and safety goggles or a face shield. [7][8]

| Respiratory Tract | May be destructive to the tissues of the mucous membranes and upper respiratory tract. [8][10]| Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded. [7]|

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Use chemical safety goggles and/or a face shield. [7]* Skin Protection: Wear compatible chemical-resistant gloves and a lab coat. [10]* Respiratory Protection: For operations that may generate dust, use an approved particulate respirator. [7]

Spill and Disposal Procedures
  • Spills: In case of a spill, wear appropriate PPE. Sweep up the solid material, place it in a sealed container for disposal, and avoid raising dust. [7][10]* Disposal: Dispose of the compound and any contaminated materials through a licensed professional waste disposal service. Methods may include dissolving in a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber. [10]Always observe all federal, state, and local environmental regulations. [10]

References

  • BuyersGuideChem. This compound | C13H19ClINO. [Link]

  • J & W PharmLab, LLC. MATERIAL SAFETY DATA SHEET - 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride. [Link]

  • Penta Chemicals. Piperidine - SAFETY DATA SHEET. [Link]

  • Google Patents. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
  • ResearchGate. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. [Link]

  • PubChem. 2-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride. [Link]

  • PubChemLite. 2-[2-(2-naphthyloxy)ethyl]piperidine hydrochloride (C17H21NO). [Link]

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Application Note: Quantitative Analysis of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive, validated analytical methodologies for the precise quantification of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride, a key heterocyclic compound relevant in pharmaceutical research and development. We present a primary method based on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a secondary, confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for robustness and accuracy, with a detailed framework for method validation aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3] This guide is intended for researchers, analytical scientists, and quality control professionals requiring reliable quantitative analysis of this analyte.

Introduction and Analyte Overview

This compound is a substituted piperidine derivative characterized by a piperidine ring linked via an ethyl ether bridge to an iodinated phenyl group.[4][5] The presence of the basic piperidine nitrogen, the aromatic iodophenoxy moiety, and its formulation as a hydrochloride salt dictates the strategic choices for analytical method development. Accurate quantification is critical for various stages of drug development, including pharmacokinetic studies, stability testing, and final product quality control.

Analyte Properties:

  • Molecular Formula: C₁₃H₁₉ClINO[4][5]

  • Molecular Weight: 367.66 g/mol [5]

  • Key Structural Features:

    • UV Chromophore: The iodophenoxy group provides strong ultraviolet (UV) absorbance, making it highly suitable for HPLC-UV detection.

    • Basic Nitrogen: The piperidine nitrogen (pKa ~11) is basic and will be protonated at neutral or acidic pH. This property is crucial for managing chromatographic peak shape.

    • Salt Form: As a hydrochloride salt, the compound is generally soluble in polar solvents like water and methanol but is non-volatile, which has implications for gas chromatography.[6]

Primary Method: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

The recommended primary method for quantification is RP-HPLC-UV due to its robustness, precision, and suitability for the analyte's physicochemical properties. The method separates the analyte from potential impurities on a non-polar stationary phase, and the iodinated aromatic ring allows for sensitive UV detection.

Principle of an HPLC-based approach

Reverse-phase chromatography separates molecules based on their hydrophobicity. The analyte is injected into a polar mobile phase and travels through a column packed with a non-polar (e.g., C18) stationary phase. More hydrophobic compounds interact more strongly with the stationary phase, leading to longer retention times. For 2-[2-(2-Iodophenoxy)ethyl]piperidine, its retention is governed by the hydrophobic character of the iodophenoxy-ethyl moiety. The inclusion of an acidifier (e.g., formic or trifluoroacetic acid) in the mobile phase is critical. It ensures the piperidine nitrogen remains consistently protonated, preventing peak tailing and yielding sharp, symmetrical peaks suitable for accurate integration.

Experimental Protocol: HPLC-UV

Instrumentation & Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.

  • Formic acid (FA) or Trifluoroacetic acid (TFA).

  • Reference standard of this compound.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both phases prior to use.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of water and methanol. This stock is used to prepare calibration standards.

  • Calibration Standards:

    • Perform serial dilutions of the stock solution with the 50:50 water/methanol diluent to prepare a series of at least five standards covering the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation:

    • Prepare the test sample by accurately weighing and dissolving it in the diluent to achieve a theoretical concentration within the calibration range.

  • Chromatographic Conditions:

    • A table summarizing the chromatographic conditions is provided below.

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmIndustry standard for reverse-phase; provides good retention for the hydrophobic analyte.
Mobile Phase Gradient of A (0.1% FA in H₂O) and B (0.1% FA in ACN)Gradient elution ensures separation from early-eluting impurities and provides a sharp peak.
Gradient Program 0-15 min: 30% B to 90% B; 15-17 min: Hold at 90% B; 17-18 min: 90% B to 30% B; 18-22 min: Hold at 30% BA representative gradient to be optimized based on system and sample matrix.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer.
Injection Volume 10 µLTo be optimized based on sensitivity requirements.
Detector Wavelength ~225 nm (or λmax)The iodophenoxy group provides a strong absorbance; determine λmax with a PDA scan for optimal sensitivity.
HPLC Workflow Diagram

HPLC_Workflow start Start: Sample/Standard stock 2. Prepare Stock Solution (1 mg/mL in Diluent) start->stock Weighing sample_prep 4. Prepare Test Sample (Dissolve in Diluent) start->sample_prep Weighing prep 1. Prepare Mobile Phase (A: H2O+FA, B: ACN+FA) hplc 5. HPLC System Setup (Install Column, Equilibrate) prep->hplc cal 3. Prepare Calibration Curve (Serial Dilutions) stock->cal cal->hplc sample_prep->hplc inject 6. Inject Standards & Sample hplc->inject data 7. Data Acquisition (Chromatogram) inject->data process 8. Process Data (Integrate Peak Area) data->process quant 9. Quantify Sample (vs. Calibration Curve) process->quant end End: Report Result quant->end

Caption: Workflow for the quantitative analysis of the analyte by HPLC-UV.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent confirmatory technique, providing high specificity through mass fragmentation patterns. This method is particularly useful for identity confirmation and impurity profiling.

Principle of a GC-MS-based approach

GC-MS requires the analyte to be volatile and thermally stable. Since this compound is a salt, it is non-volatile. Therefore, a sample preparation step is mandatory to convert it to its free base form, which is more amenable to vaporization. Following injection, the free base is separated from other components in a heated column and subsequently ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for the molecule. The fragmentation of piperidine derivatives is often characterized by α-cleavage adjacent to the nitrogen atom.[7]

Experimental Protocol: GC-MS

Instrumentation & Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film).

  • Sodium bicarbonate (or other mild base), ethyl acetate, anhydrous sodium sulfate.

  • Helium (carrier gas).

Procedure:

  • Sample Preparation (Conversion to Free Base):

    • Dissolve a known quantity of the hydrochloride salt in deionized water.

    • Add a saturated solution of sodium bicarbonate to raise the pH to >10, neutralizing the HCl and forming the free base.

    • Perform a liquid-liquid extraction by adding ethyl acetate and vortexing thoroughly.

    • Collect the organic (ethyl acetate) layer.

    • Dry the organic layer over anhydrous sodium sulfate.

    • The resulting solution containing the free base is ready for injection.

  • Standard and Sample Preparation:

    • Prepare both calibration standards and test samples using the same free base conversion and extraction procedure to ensure consistency.

  • GC-MS Conditions:

    • A table summarizing the GC-MS conditions is provided below.

ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Injector Temp. 250 °CEnsures rapid vaporization of the analyte without thermal degradation.
Injection Mode Splitless (or Split 10:1)Splitless for trace analysis; Split for higher concentrations to avoid column overload.
Oven Program Start at 100 °C, hold 1 min. Ramp at 15 °C/min to 280 °C, hold 5 min.A typical program to ensure elution of the analyte and clean the column.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI) source.
MS Quad Temp. 150 °CStandard temperature for quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy produces reproducible fragmentation patterns.
Scan Range m/z 40-450Covers the expected molecular ion and key fragment ions.
GC-MS Workflow Diagram

GCMS_Workflow start Start: HCl Salt dissolve 1. Dissolve in Water start->dissolve basify 2. Add NaHCO3 (aq) to pH >10 dissolve->basify Forms Free Base lle 3. Liquid-Liquid Extraction with Ethyl Acetate basify->lle dry 4. Dry Organic Layer (Na2SO4) lle->dry inject 5. Inject into GC-MS dry->inject separate 6. GC Separation inject->separate detect 7. MS Detection (Ionization & Fragmentation) separate->detect analyze 8. Data Analysis (Mass Spectrum) detect->analyze end End: Confirm Identity & Quantify analyze->end

Caption: Workflow for GC-MS analysis, including the required free base conversion.

Method Validation Framework (per ICH Q2(R2))

To ensure an analytical method is fit for its intended purpose, a formal validation is required.[2] The following parameters must be assessed, with acceptance criteria defined prior to the study.[1][8][9]

Validation Parameters and Protocols
ParameterPurposeProtocol SummaryExample Acceptance Criteria
Specificity To demonstrate that the signal measured is unequivocally from the analyte of interest.Analyze blank diluent, a placebo (if applicable), and the analyte spiked with known impurities or degradation products.No interfering peaks at the retention time of the analyte. Peak purity analysis (if using PDA) should pass.
Linearity To verify a direct proportional relationship between concentration and instrument response.Analyze at least five concentrations across the desired range. Plot peak area vs. concentration and perform linear regression.Correlation Coefficient (R²) ≥ 0.999.
Range The concentration interval where the method is precise, accurate, and linear.Confirmed by the successful validation of linearity, accuracy, and precision.As defined by the linearity study.
Accuracy The closeness of test results to the true value.Perform recovery studies by spiking a blank matrix with the analyte at three levels (e.g., 80%, 100%, 120% of target). Analyze in triplicate.Mean recovery between 98.0% and 102.0%.
Precision The degree of scatter between a series of measurements.Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.[1]
LOQ/LOD Limit of Quantitation: The lowest amount that can be quantitatively determined with suitable precision and accuracy. Limit of Detection: The lowest amount that can be detected.Determine based on signal-to-noise ratio (S/N) (typically 10:1 for LOQ, 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.S/N ≥ 10 for LOQ. S/N ≥ 3 for LOD.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.Vary parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%).System suitability parameters (e.g., peak tailing, resolution) remain within acceptable limits.
Validation Logic Diagram

Validation_Logic cluster_quantitative Quantitative Performance cluster_qualitative Method Reliability core Core Validation Parameters specificity Specificity (Identity) linearity Linearity (Proportionality) accuracy Accuracy (Trueness) precision Precision (Agreement) limits LOQ / LOD (Sensitivity) robustness Robustness (Reliability) range Range (Interval) linearity->range Defines linearity->limits Helps Calculate accuracy->range Confirms precision->range Confirms

Caption: Interrelationship of key analytical method validation parameters.

Conclusion

The reliable quantification of this compound can be effectively achieved using the RP-HPLC-UV method outlined in this guide. This method offers a balance of speed, precision, and sensitivity suitable for routine quality control and research applications. For orthogonal confirmation and impurity identification, the described GC-MS method provides excellent specificity after a required sample preparation step to form the free base. Both protocols, when subjected to the rigorous validation framework derived from ICH guidelines, will produce trustworthy and reproducible data, ensuring confidence in all quantitative assessments.

References

  • AMSbiopharma. (2022, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Pharma Approach. (2023, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. Retrieved from [Link]

  • International Journal of Chemical Studies. (2022). Advances in iodometric titration using UV-visible spectrophotometry: A review. Retrieved from [Link]

  • International Journal of Research and Review. (2023, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • Gilfedder, B. S., et al. (2007). A thermo extraction-UV/Vis spectrophotometric method for total iodine quantification in soils and sediments. PubMed. Retrieved from [Link]

  • Sulistyarti, H., et al. (2021). A Simple and Safe Spectrophotometric Method for Iodide Determination. ResearchGate. Retrieved from [Link]

  • Burr, G. S., et al. (2021). A UV-spectrophotometric approach for quantifying iodine in environmental samples for AMS studies. IAEA-INIS. Retrieved from [Link]

  • Pimentel, M. F., et al. (2017). Fast Spectrophotometric Determination of Iodine Value in Biodiesel and Vegetable Oils. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • ResearchGate. (2022, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized). Retrieved from [Link]

  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2016, April 13). Analytical chemistry. Part II. Quantitative analysis. Retrieved from [Link]

Sources

Application Notes & Protocols: Dosing and Administration of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Introduction: A Framework for Preclinical Investigation

2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride is a member of the phenoxyalkylpiperidine chemical class.[1] While extensive public data on this specific isomer is limited, its core structure is shared by numerous compounds investigated for their high affinity as sigma-1 (σ1) receptor ligands.[2] The σ1 receptor is a unique intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, that has emerged as a critical therapeutic target for a range of pathologies, including neurodegenerative diseases, neuropathic pain, and psychiatric disorders.[3][4]

This guide provides a comprehensive framework for researchers initiating preclinical studies with this compound. It synthesizes established principles of animal model research with specific insights derived from analogous sigma-1 receptor modulators. The protocols herein are designed to be self-validating systems, emphasizing scientific causality to empower researchers to make informed experimental decisions.

Part 1: Scientific Rationale & Mechanism of Action

The Sigma-1 Receptor: A Master Modulator of Cellular Stress

To design meaningful in vivo experiments, understanding the target's mechanism of action is paramount. The σ1 receptor is not a conventional G-protein-coupled or ionotropic receptor. Instead, it functions as a ligand-operated molecular chaperone.[3] Upon binding by an agonist, the σ1 receptor can dissociate from its partner proteins (like BiP) and translocate to modulate the function of various client proteins, including ion channels and signaling kinases.[3] This chaperone activity is central to its role in maintaining cellular homeostasis, particularly under conditions of stress.

Key functions modulated by σ1 receptor agonists include:

  • Regulation of Calcium Homeostasis: The receptor plays a pivotal role in regulating calcium signaling between the ER and mitochondria, a critical process for cell survival and function.[4]

  • Modulation of Ion Channels: It directly interacts with and modulates the activity of voltage-gated ion channels (Ca²⁺, K⁺, Na⁺) and ligand-gated channels like the NMDA receptor.[3]

  • Neuroprotective Signaling: Activation of the σ1 receptor has been shown to promote cell survival pathways, including the phosphorylation of ERK1/2, and to increase the expression of anti-apoptotic proteins like Bcl-2.[5]

  • Attenuation of Neuroinflammation and Oxidative Stress: Agonists can suppress inflammatory responses and reduce oxidative stress, contributing to their protective effects in models of neurological injury.[5][6]

sigma1_pathway cluster_mam Mitochondria-Associated ER Membrane (MAM) cluster_active Cellular Stress Response s1r_bip Sigma-1 Receptor (Inactive Chaperone) - Bound to BiP s1r_active Active Sigma-1 Receptor Chaperone s1r_bip->s1r_active Dissociates from BiP agonist 2-[2-(2-Iodophenoxy)ethyl] piperidine HCl (Agonist) agonist->s1r_bip Binds ion_channels Modulation of Ion Channels (e.g., NMDA-R, K+) s1r_active->ion_channels ca_homeostasis Calcium (Ca2+) Homeostasis s1r_active->ca_homeostasis survival_pathways Cell Survival Pathways (pERK, Bcl-2) s1r_active->survival_pathways outcome Neuroprotection & Functional Recovery ion_channels->outcome ca_homeostasis->outcome survival_pathways->outcome

Caption: Proposed signaling pathway for Sigma-1 receptor agonists.

Part 2: Dosing Strategy & Formulation

Establishing a Dose Range: Insights from Analogous Compounds

While specific pharmacokinetic and pharmacodynamic data for this compound are not widely published, a rational starting point for dose-finding studies can be extrapolated from structurally related compounds and other σ1 receptor agonists. It is critical that researchers conduct their own dose-response and tolerability studies to determine the optimal dose for their specific animal model and experimental endpoint.

The table below summarizes dosages of analogous compounds used in published rodent studies. This range, from micrograms to milligrams per kilogram, highlights the necessity of empirical dose evaluation.

Compound NameAnimal ModelDose RangeRouteObserved EffectReference
PRE-084 (σ1 Agonist)Mouse (SCI model)1 mg/kg/dayOralDetrimental effect on motor recovery[7]
PRE-084 (σ1 Agonist)Mouse (ALS model)Not specified-Rescued mitochondrial dysregulation[4]
Compound 7c (Phenoxyethyl piperidine)Rat (Dementia model)3, 30, 300 µg/kgNot specifiedReversed memory impairments[8]
Piperine (Piperidine alkaloid)Mouse (Parkinson's model)10 mg/kgOralNeuroprotective[6]
Methoxphenidine Rat10-40 mg/kgSubcutaneousDose-dependent locomotor effects[9]

Recommendation: For an initial dose-finding study, a logarithmic dose progression (e.g., 0.1, 1, 10 mg/kg) is recommended to efficiently screen for both efficacy and potential toxicity.

Vehicle Selection and Solution Preparation

The hydrochloride salt form of the compound suggests good solubility in aqueous solutions.

  • Primary Vehicle: Sterile 0.9% saline is the recommended starting vehicle for parenteral routes.

  • Solubility Enhancement: If solubility is limited, the addition of a small percentage of a co-solvent may be necessary. Common options include:

    • DMSO: Use at the lowest effective concentration (typically <5% of total volume) as it can have its own biological effects.[10]

    • Tween® 80 or Cremophor® EL: Non-ionic surfactants that can aid in solubilizing lipophilic compounds. Use at low concentrations (e.g., 1-5%).

  • Quality Control: All parenteral solutions must be sterile. Filtration through a 0.22 µm syringe filter into a sterile vial is a mandatory step. The pH of the final formulation should be checked to ensure it is within a physiologically tolerated range (typically pH 6.5-7.5).[11]

Part 3: Standardized Administration Protocols

The choice of administration route significantly impacts the pharmacokinetic profile (e.g., absorption rate, bioavailability, peak concentration) of a compound.[12] The following are detailed, step-by-step protocols for common routes in rodent models.

General Dosing Solution Preparation
  • Calculate: Determine the total amount of compound needed based on the highest dose, number of animals, and a slight overage (~10-20%) to account for hub loss.

  • Weigh: Accurately weigh the this compound powder using a calibrated analytical balance.

  • Dissolve: Add the appropriate sterile vehicle to the powder. Use a vortex mixer to facilitate dissolution. Gentle warming or sonication may be used if necessary, but stability under these conditions should be verified.

  • Sterilize: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new, sterile container (e.g., a sealed serum vial).

  • Label & Store: Clearly label the vial with the compound name, concentration, vehicle, date, and storage conditions. Store as appropriate (e.g., at 4°C, protected from light).

Protocol 1: Intraperitoneal (IP) Injection

Causality: IP injection offers rapid systemic absorption, bypassing the gastrointestinal tract and first-pass metabolism, making it a common route for efficacy studies.[13]

  • Animal Restraint: Manually restrain the mouse or rat, ensuring the head is tilted slightly downwards to move abdominal organs away from the injection site.

  • Site Identification: Identify the lower right abdominal quadrant. This site is chosen to avoid vital organs like the cecum, bladder, and liver.[14]

  • Injection: Using an appropriately sized needle (see table below), insert the needle at a 15-20° angle into the identified quadrant.

  • Verification: Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).

  • Administration: Inject the calculated volume smoothly.

  • Withdrawal & Monitoring: Withdraw the needle and return the animal to its cage. Monitor briefly for any signs of distress.

Protocol 2: Subcutaneous (SC) Injection

Causality: SC injection results in slower, more sustained absorption compared to IP or IV routes, which can be advantageous for compounds requiring prolonged exposure.[11]

  • Animal Restraint: Grasp the loose skin over the interscapular region (nape of the neck) or the dorsal flank.

  • Site Preparation: Gently pull the skin upwards to form a "tent."[15]

  • Injection: Insert the needle, bevel up, into the base of the skin tent, parallel to the animal's body.

  • Administration: Inject the solution into the subcutaneous space. A small bleb should form under the skin.

  • Withdrawal & Monitoring: Withdraw the needle and gently apply pressure to the site to prevent leakage. Return the animal to its cage.

Protocol 3: Intravenous (IV) - Lateral Tail Vein Injection

Causality: IV injection provides 100% bioavailability and immediate peak plasma concentration, making it ideal for pharmacokinetic studies and acute-effect models.[13]

  • Animal Warming: Place the animal in a warming chamber or under a heat lamp to induce vasodilation of the tail veins, making them more visible and accessible.[15]

  • Restraint: Place the animal in a suitable restrainer (e.g., a plastic rodent restrainer or Decapicone).

  • Vein Identification: Identify one of the two lateral tail veins. Swab the tail with 70% ethanol to clean the area and improve visualization.

  • Injection: Approach the vein at a shallow angle (15-20°), starting from the distal portion of the tail. Insert the needle, bevel up, just far enough to enter the vein.

  • Administration: Inject the solution slowly and observe for any blanching of the tail, which would indicate an unsuccessful injection. The solution should flow with minimal resistance.

  • Withdrawal & Hemostasis: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Summary of Recommended Administration Parameters
RouteMouse VolumeRat VolumeMouse Needle GaugeRat Needle GaugeReference
Intravenous (IV) < 0.2 mL< 0.5 mL27-30 G25-27 G[12]
Intraperitoneal (IP) < 2.0 mL< 5.0 mL25-27 G23-25 G[12][13]
Subcutaneous (SC) < 2.0 mL< 5.0 mL25-27 G23-25 G[11][13]
Oral Gavage (PO) < 1.0 mL< 5.0 mL20-22 G (ball-tip)18-20 G (ball-tip)[15]

Note: Volumes are typical maximums. Always use the smallest volume feasible. For larger SC or IP volumes, consider splitting the dose across multiple sites.[13]

Part 4: Experimental Design & Workflow

A robust experimental design is crucial for generating reproducible and interpretable data. A typical workflow for an in vivo efficacy study should include acclimatization, baseline measurements, randomization, and careful monitoring post-administration.

experimental_workflow cluster_pre Pre-Dosing Phase cluster_dosing Dosing & Observation Phase cluster_post Terminal Phase acclimatize 1. Animal Acclimatization (7 days) baseline 2. Baseline Measurements (e.g., Body Weight, Behavioral Tests) acclimatize->baseline randomize 3. Randomization (Into Treatment Groups) baseline->randomize dosing 4. Compound Administration (Selected Route & Schedule) randomize->dosing group_vehicle Group 1: Vehicle Control group_low Group 2: Low Dose Compound group_mid Group 3: Mid Dose Compound group_high Group 4: High Dose Compound monitoring 5. Post-Dosing Monitoring (Behavioral, Physiological Endpoints) dosing->monitoring pk_sampling 6. Pharmacokinetic Sampling (Optional, Satellite Group) monitoring->pk_sampling tissue_collection 7. Terminal Tissue Collection (Brain, Plasma, etc.) pk_sampling->tissue_collection analysis 8. Data Analysis (Biochemical, Histological) tissue_collection->analysis

Sources

Application Notes and Protocols for Receptor Binding Assays Using 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Sigma Receptor Ligand

2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride is a synthetic compound belonging to the phenoxyalkylpiperidine class of molecules. Structurally, it features a piperidine ring, a common motif in neuroactive compounds, connected via an ethyl ether linkage to an iodinated phenyl ring. This particular arrangement of functional groups suggests a high potential for interaction with specific neuroreceptor systems. Based on structure-activity relationship (SAR) studies of analogous compounds, this compound is predicted to be a high-affinity ligand for sigma (σ) receptors, with potential selectivity for the sigma-1 (σ₁) subtype over the sigma-2 (σ₂) subtype.

Sigma receptors are unique intracellular chaperone proteins, primarily located at the endoplasmic reticulum (ER), that are implicated in a wide array of cellular functions and are considered promising therapeutic targets for a variety of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and pain.[1][2][3] The development and characterization of novel, high-affinity ligands such as this compound are crucial for advancing our understanding of sigma receptor pharmacology and for the discovery of new therapeutics.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in receptor binding assays. We will delve into the scientific rationale behind the experimental design, provide detailed, step-by-step protocols for both traditional radioligand binding assays and modern Scintillation Proximity Assays (SPA), and offer insights into data analysis and interpretation.

Pharmacological Profile and Rationale for Assay Design

While specific binding data for this compound is not yet extensively published, the pharmacological profile of structurally related phenoxyalkylpiperidines provides a strong foundation for assay development. Studies on analogous compounds with chloro- and methoxy-substituents on the phenoxy ring have demonstrated high to subnanomolar affinity for the σ₁ receptor.[3] The presence of a halogen, such as iodine, on the phenyl ring is often associated with high-affinity interactions at various receptor sites. Therefore, it is hypothesized that this compound will exhibit high affinity for the σ₁ receptor.

To experimentally determine the binding affinity (expressed as the inhibition constant, Kᵢ) and selectivity of this compound, competitive radioligand binding assays are the gold standard. These assays measure the ability of the unlabeled test compound (in this case, this compound) to displace a radiolabeled ligand with known high affinity and selectivity for the target receptor.

Representative Binding Affinity Data of Analogous Phenoxyalkylpiperidines

The following table summarizes the binding affinities of representative phenoxyalkylpiperidine analogs for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. This data serves as a valuable reference for anticipating the potency of this compound and for designing appropriate concentration ranges in competitive binding experiments.

Compoundσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (σ₂/σ₁)
4-Methyl-1-[2-(4-chlorophenoxy)ethyl]piperidine0.34 - 1.1852.3 - 809High
1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine0.89 - 1.49>100High

Data is compiled from published studies on analogous compounds for illustrative purposes.[3]

Experimental Protocols

This section provides detailed protocols for characterizing the binding of this compound to sigma receptors. Two primary methodologies are presented: a classical filtration-based radioligand binding assay and a homogeneous Scintillation Proximity Assay (SPA).

Protocol 1: Competitive Radioligand Binding Assay using Filtration

This protocol is a robust and widely used method for determining the binding affinity of a test compound. It relies on the physical separation of the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation (e.g., rat liver homogenate) Incubation Incubate: - Receptor Membranes - Radioligand - Test Compound Receptor_Prep->Incubation Ligand_Prep Prepare Radioligand and Test Compound Dilutions Ligand_Prep->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC₅₀ and Kᵢ Counting->Analysis

Caption: In SPA, only radioligands bound to the receptor-coupled bead are close enough to excite the scintillant and produce a signal.

[2][4]A. Materials and Reagents

  • SPA Beads: Wheat germ agglutinin (WGA)-coated SPA beads (e.g., PVT or YSi) are suitable for capturing glycosylated membrane receptors.

  • All other reagents are as described in Protocol 1.

B. Step-by-Step Procedure

  • Receptor-Bead Coupling: Incubate the receptor membrane preparation with the WGA-SPA beads to allow for coupling. The optimal ratio of membrane protein to beads should be determined empirically.

  • Assay Plate Setup: In a 96- or 384-well microplate suitable for scintillation counting, set up the assay as described in Protocol 1 (Total Binding, NSB, and Competitive Binding).

  • Assay Incubation:

    • Add the components in the following order:

      • Assay Buffer

      • Test compound or NSB determinand

      • Radioligand

      • Receptor-coupled SPA bead suspension

    • Incubate the plate with gentle agitation for the predetermined time to reach equilibrium.

  • Quantification:

    • No filtration or washing is required.

    • Directly measure the light output from each well using a microplate scintillation counter.

C. Data Analysis

The data analysis is identical to that described for the filtration assay (Protocol 1).

Signaling Pathways of Sigma Receptors

Understanding the downstream signaling pathways of sigma receptors provides context for the functional implications of ligand binding.

Sigma-1 (σ₁) Receptor Signaling

The σ₁ receptor is a ligand-operated chaperone protein at the ER-mitochondria interface that modulates calcium signaling and cellular stress responses.

Sigma-2 (σ₂) Receptor Signaling

The σ₂ receptor, identified as TMEM97, is involved in cholesterol homeostasis and has been implicated in cell proliferation and death.

G cluster_membrane Cell Membrane / ER Sigma2 σ₂ Receptor (TMEM97) EGFR EGFR Sigma2->EGFR interacts with Downstream Downstream Signaling (e.g., PKC, Raf) EGFR->Downstream activates Ligand σ₂ Ligand Ligand->Sigma2 binds Proliferation Cell Proliferation & Survival Downstream->Proliferation regulates

Caption: The σ₂ receptor can influence cell proliferation pathways through interactions with other membrane proteins like EGFR.

This compound represents a promising research tool for the study of sigma receptors. The protocols outlined in these application notes provide a robust framework for determining its binding affinity and selectivity. By employing these methods, researchers can accurately characterize this novel ligand and further explore its potential as a modulator of sigma receptor function. Future studies could involve functional assays to determine whether the compound acts as an agonist or antagonist at σ₁ and σ₂ receptors, as well as in vivo experiments to investigate its therapeutic potential in models of CNS disorders. The iodinated nature of the molecule also presents an opportunity for the development of a radiolabeled version for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, which would be invaluable for in vivo receptor occupancy and distribution studies.

References

  • National Center for Biotechnology Information. (2016). SIGMA RECEPTOR BINDING ASSAYS. [Link]

  • National Center for Biotechnology Information. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • Università degli Studi di Bari Aldo Moro. (n.d.). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Effects. [Link]

  • BuyersGuideChem. (n.d.). This compound. [Link]

  • Frontiers. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. [Link]

  • IRIS-UNiCT. (2024). A focus on piperidine and piperazine scaffolds. [Link]

Sources

2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride in drug discovery and development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride in Drug Discovery and Development

Senior Application Scientist Notes

Executive Summary: A High-Affinity Probe for a Pluripotent Target

The Sigma-1 receptor (S1R) has transitioned from a pharmacological enigma to a well-defined, ligand-operated molecular chaperone, representing a critical node in cellular stress responses.[1] This unique protein, primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM), is a high-value therapeutic target for a host of human pathologies, including neurodegenerative diseases, pain, and psychiatric disorders.[2][3] The phenoxyalkylpiperidine scaffold has emerged as a privileged chemical structure for developing potent and selective S1R ligands.[4]

This document serves as a comprehensive technical guide to This compound , a representative member of this important chemical class. We will explore its mechanism of action through the S1R, detail its applications as a pharmacological research tool, and provide robust, field-tested protocols for its use in both in vitro and in vivo settings. The presence of an iodine atom on the phenoxy ring makes this compound particularly valuable, not only as a high-affinity ligand but also as a potential precursor for the synthesis of radiolabeled probes ([¹²³I], [¹²⁵I], or [¹²⁴I]) for receptor binding studies and in vivo imaging techniques like SPECT and PET.

The Sigma-1 Receptor: A Master Regulator at the ER-Mitochondria Interface

To effectively utilize this compound, a foundational understanding of its target, the S1R, is essential. The S1R is not a classical G protein-coupled or ionotropic receptor; it is a chaperone protein that modulates a wide array of "client" proteins to maintain cellular homeostasis, particularly under conditions of stress.[5]

2.1 Subcellular Localization and Basal State The S1R is highly enriched at the MAM, a critical subcellular domain where the endoplasmic reticulum (ER) and mitochondria make physical contact.[6] This strategic positioning allows it to regulate key cellular processes, including calcium signaling, lipid metabolism, and the unfolded protein response (UPR).[7][8] In its inactive, or dormant, state, the S1R is bound to another chaperone, the Binding Immunoglobulin Protein (BiP), also known as GRP78.[5]

2.2 Mechanism of Activation and Signal Transduction Upon cellular stress (e.g., ER stress, oxidative stress) or binding by a ligand like this compound, the S1R undergoes a conformational change, causing it to dissociate from BiP.[7] Once liberated, the activated S1R is free to interact with and stabilize a variety of client proteins. One of its most critical interactions is with the type 3 inositol 1,4,5-trisphosphate receptor (IP3R3), an ion channel that governs the release of calcium (Ca²⁺) from the ER.[5] By stabilizing the IP3R3, the S1R ensures proper and sustained Ca²⁺ flux from the ER into the mitochondria, a process vital for maintaining mitochondrial bioenergetics and ATP production.[5] This modulation of Ca²⁺ homeostasis is a cornerstone of the S1R's neuroprotective and cytoprotective effects.[8]

Sigma1_Pathway cluster_MAM Mitochondria-Associated Membrane (MAM) cluster_Resting Resting State cluster_Active Activated State ER_Lumen ER Lumen ER_Membrane ER Membrane Mito_Membrane Mitochondrial Membrane S1R_BiP S1R-BiP Complex S1R_active S1R (Active) S1R_BiP->S1R_active Dissociates BiP BiP S1R_BiP->BiP IP3R_inactive IP3R3 (Closed) IP3R_active IP3R3 (Stabilized & Open) S1R_active->IP3R_active Binds & Stabilizes Ca_Signal Sustained Ca2+ into Mitochondria IP3R_active->Ca_Signal Enables Ligand S1R Ligand (e.g., 2-[2-(2-Iodophenoxy)ethyl]piperidine) Ligand->S1R_BiP Binds Stress Cellular Stress (ER/Oxidative) Stress->S1R_BiP Induces Cell_Survival Neuroprotection & Cell Survival Ca_Signal->Cell_Survival Promotes

Caption: Sigma-1 Receptor (S1R) activation pathway at the MAM.

Applications in Preclinical Research

This compound serves as a versatile tool for investigating S1R biology. Its high affinity and selectivity allow for precise interrogation of the receptor's function in various experimental paradigms.

Property Value
IUPAC Name 2-[2-(2-Iodophenoxy)ethyl]piperidine;hydrochloride
CAS Number Not broadly assigned; specific to supplier
Molecular Formula C₁₃H₁₉ClINO
Molecular Weight 367.65 g/mol
Pharmacological Class Sigma-1 Receptor (S1R) Ligand
Binding Affinity (Kᵢ) High affinity (low nM range), comparable to other phenoxyalkylpiperidines[9]

3.1 In Vitro Characterization

  • Competitive Binding Assays: This compound is an ideal competitor ligand to determine the S1R binding affinity (Kᵢ) of novel chemical entities. By competing with a radiolabeled S1R ligand (e.g., -pentazocine), it allows for the rank-ordering of new compounds.[10][11]

  • Functional Assays: It can be used to elicit or block S1R-mediated cellular responses. Depending on whether it acts as an agonist or antagonist (which must be empirically determined), it can be used to study downstream effects such as:

    • Modulation of intracellular calcium levels.[8]

    • Attenuation of ER stress markers (e.g., CHOP, p-PERK).[7]

    • Protection against oxidative stress-induced cell death.[12]

    • Promotion of neurite outgrowth in neuronal cell lines.

3.2 In Vivo Investigation

  • Target Validation: Systemic or local administration in preclinical models of disease can help validate the S1R as a therapeutic target. For example, in rodent models of neuropathic pain, S1R antagonists have been shown to produce significant antiallodynic effects.[3]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: The compound can be used to establish relationships between plasma/brain concentration and S1R occupancy or functional outcomes, guiding dose selection for novel therapeutic candidates.

  • Behavioral Pharmacology: Its use in models of depression (e.g., forced swim test), anxiety (e.g., elevated plus maze), and cognition (e.g., Morris water maze) can elucidate the role of S1R in complex behaviors.[1]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating essential controls and clear endpoints. They provide a robust framework for characterizing the interaction of this compound with the S1R.

4.1 Protocol 1: Determination of S1R Binding Affinity via Radioligand Competition Assay

This protocol details how to determine the inhibitory constant (Kᵢ) of the test compound at the S1R using membranes from guinea pig liver, a tissue with high S1R expression.[10][11]

Binding_Assay_Workflow prep_node prep_node reagent_node reagent_node action_node action_node analysis_node analysis_node start Start: Guinea Pig Liver Tissue homogenize 1. Membrane Preparation (Homogenization & Centrifugation) start->homogenize protein_quant 2. Protein Quantification (e.g., Bradford Assay) homogenize->protein_quant incubate 4. Incubation (Membranes + Radioligand ± Test Compound) protein_quant->incubate prepare_reagents 3. Prepare Reagents - Test Compound Dilutions - 3H-Pentazocine (Radioligand) - Haloperidol (for Non-Specific Binding) prepare_reagents->incubate filter 5. Rapid Filtration (Separate Bound from Free Radioligand) incubate->filter scint_count 6. Scintillation Counting (Quantify Bound Radioactivity) filter->scint_count analyze 7. Data Analysis - IC50 Determination - Cheng-Prusoff Equation for Ki scint_count->analyze end End: Determine Ki Value analyze->end

Caption: Experimental workflow for a Sigma-1 Receptor radioligand competition assay.

Materials:

  • Tissue: Frozen guinea pig liver.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: -pentazocine (specific activity ~30-50 Ci/mmol).

  • Test Compound: this compound, prepared as a 10 mM stock in DMSO and serially diluted.

  • Non-Specific Binding (NSB) Determinator: Haloperidol (10 µM final concentration).[13]

  • Equipment: Glass-Teflon homogenizer, refrigerated centrifuge, 96-well plates, cell harvester with GF/B filters, liquid scintillation counter, scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Rationale: To isolate the fraction of the tissue homogenate that is enriched with membrane-bound receptors like S1R.

    • Thaw guinea pig liver on ice and weigh.

    • Homogenize in 10 volumes (w/v) of ice-cold Homogenization Buffer.

    • Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris.

    • Transfer the supernatant to a new tube and centrifuge at 30,000 x g for 30 min at 4°C to pellet the membranes.

    • Resuspend the pellet in fresh Assay Buffer. Determine protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C.

  • Assay Setup (in a 96-well plate):

    • Rationale: To systematically measure radioligand binding across a range of test compound concentrations.

    • Total Binding (TB): 50 µL Assay Buffer, 50 µL -pentazocine (at a final concentration near its Kₔ, e.g., 5 nM), 100 µL membrane suspension (~100-200 µg protein).

    • Non-Specific Binding (NSB): 50 µL Haloperidol (for 10 µM final), 50 µL -pentazocine, 100 µL membrane suspension.

    • Competition: 50 µL of each dilution of the test compound, 50 µL -pentazocine, 100 µL membrane suspension.

  • Incubation:

    • Rationale: To allow the binding reaction to reach equilibrium.

    • Incubate the plate at 37°C for 120 minutes.[13]

  • Filtration and Washing:

    • Rationale: To rapidly separate the membrane-bound radioligand from the unbound radioligand in the solution.

    • Pre-soak GF/B filter mats in 0.5% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.

    • Rapidly aspirate the contents of each well onto the filter mat using a cell harvester.

    • Wash the filters 3 times with ice-cold Assay Buffer to remove any remaining unbound radioactivity.

  • Quantification:

    • Rationale: To measure the amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand.

    • Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and count using a liquid scintillation counter.

4.2 Protocol 2: In Vitro Assessment of Neuroprotection in an Oxidative Stress Model

This protocol uses a human neuroblastoma cell line (e.g., SH-SY5Y) to assess the ability of the compound to protect against hydrogen peroxide (H₂O₂)-induced cell death, a functional readout of S1R activation.[12]

Materials:

  • Cells: SH-SY5Y cells.

  • Media: Standard culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin).

  • Reagents: Hydrogen peroxide (H₂O₂), this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Equipment: 96-well cell culture plates, incubator (37°C, 5% CO₂), plate reader.

Procedure:

  • Cell Plating:

    • Rationale: To establish a consistent cell density for reproducible results.

    • Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment:

    • Rationale: To allow the compound to engage its target (S1R) before the cellular insult is applied.

    • Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound (e.g., 1 nM to 10 µM). Include a "vehicle control" group (medium with DMSO only).

    • Incubate for 1 hour.

  • Induction of Oxidative Stress:

    • Rationale: To create a cellular stress condition that S1R activation is known to mitigate.

    • Add H₂O₂ to all wells (except the "untreated control" group) to a final concentration that induces ~50% cell death (e.g., 100-200 µM; this must be optimized beforehand).

    • Incubate for 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Rationale: The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

Data Analysis and Interpretation

5.1 Radioligand Binding Assay:

  • Calculate Specific Binding: For each concentration, Specific Binding = Total Counts - Average NSB Counts.

  • Normalize Data: Express specific binding at each test compound concentration as a percentage of the maximal specific binding (the "vehicle control").

  • Determine IC₅₀: Plot the % specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding).

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

5.2 Neuroprotection Assay:

  • Normalize Data: Express the absorbance of each well as a percentage of the "untreated control" group (which represents 100% viability).

  • Plot and Analyze: Plot the % cell viability against the log concentration of the test compound. A dose-dependent increase in cell viability in the presence of H₂O₂ indicates a protective effect. The EC₅₀ (the concentration providing 50% of the maximal protective effect) can be calculated.

Conclusion and Future Perspectives

This compound is a powerful and versatile chemical probe for the study of the Sigma-1 receptor. Its utility spans from fundamental biochemical assays to complex in vivo models of disease. The protocols and conceptual framework provided here offer researchers a solid foundation for leveraging this tool to unravel the intricate biology of the S1R and to accelerate the discovery of novel therapeutics targeting this pluripotent chaperone protein. Future work could focus on synthesizing a radiolabeled version of this compound for use in PET or SPECT imaging to study S1R density and occupancy in both preclinical models and human subjects, further bridging the gap between basic science and clinical application.

References

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (n.d.). MDPI.
  • Sigma-1 Receptor: A Potential Therapeutic Target for Traum
  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegener
  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegener
  • The Sigma-1 Receptor in Cellular Stress Signaling. (2019, July 15). Frontiers.
  • SIGMA RECEPTOR BINDING ASSAYS. (2016, December 8). NIH.
  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (n.d.). MDPI.
  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020, September 1). RSC Publishing.
  • The activity of selective sigma-1 receptor ligands in seizure models in vivo. (n.d.).
  • Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characteriz
  • Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. (n.d.). MDPI.
  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery.
  • In vitro and in vivo sigma 1 receptor imaging studies in different disease st
  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. (n.d.). Uniba.
  • The Pharmacology of Sigma-1 Receptors. (n.d.). PMC - PubMed Central.
  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023, July 7). .

Sources

Application Notes & Protocols: 2-[2-(2-Iodophenoxy)ethyl]piperidine Hydrochloride as a High-Affinity Radioligand for Sigma-1 Receptor Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Sigma-1 Receptor with a Precision Tool

The Sigma-1 receptor (S1R) stands as a unique, ligand-operated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2] Its involvement in cellular signaling, neuronal plasticity, and stress responses has implicated it in a wide array of pathophysiological conditions, including neurodegenerative diseases, psychiatric disorders, pain, and cancer.[1][3] Consequently, the development of precise molecular probes to quantify and characterize the S1R is of paramount importance in both basic research and therapeutic development.

2-[2-(2-Iodophenoxy)ethyl]piperidine is a high-affinity ligand for the S1R.[4] When labeled with a suitable radioisotope, its hydrochloride salt is transformed into a powerful radioligand—a critical tool for sensitive and specific detection of the receptor. This guide provides a comprehensive overview and detailed protocols for the application of radioiodinated 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride for in vitro receptor binding assays and in vivo preclinical imaging.

The choice of iodine radioisotope is critical and application-dependent:

  • Iodine-125 ([¹²⁵I]) : With a half-life of approximately 59.4 days and emission of low-energy gamma photons, [¹²⁵I] is the isotope of choice for in vitro radioligand binding assays. Its long half-life allows for flexibility in experimental scheduling, and its emissions are easily and safely quantifiable in a gamma counter.[5]

  • Iodine-123 ([¹²³I]) : Possessing a shorter half-life of 13.2 hours and emitting a 159 keV gamma photon, [¹²³I] is ideally suited for in vivo imaging via Single Photon Emission Computed Tomography (SPECT).[6][7] This combination provides excellent image quality while minimizing the radiation dose to the subject.[7]

Radiosynthesis Pathway: From Precursor to Probe

The preparation of radioiodinated 2-[2-(2-Iodophenoxy)ethyl]piperidine typically involves an electrophilic iododestannylation reaction. This method offers high specific activity and radiochemical purity. The general workflow is outlined below.

G cluster_prep Radiolabeling Workflow Precursor Tributylstannyl Precursor Reaction Iododestannylation Reaction Precursor->Reaction Radioiodide Na[¹²⁵I] or Na[¹²³I] Radioiodide->Reaction Oxidant Oxidizing Agent (e.g., Chloramine-T) Oxidant->Reaction Quench Quenching (e.g., Sodium Metabisulfite) Reaction->Quench Purification Purification (e.g., HPLC) Quench->Purification FinalProduct Radioiodinated Ligand >95% Radiochemical Purity Purification->FinalProduct

Caption: General workflow for the radioiodination of the ligand precursor.

Causality Behind the Method: The iododestannylation of a trialkyltin precursor is a robust and widely used method for introducing radioiodine into aromatic rings.[8][9] The carbon-tin bond is readily cleaved by an electrophilic iodine species, which is generated in situ by the oxidation of the radioiodide (I⁻) to a reactive iodinating species (I⁺) using a mild oxidizing agent like Chloramine-T.[8][9] This approach allows for the synthesis of the radioligand with high specific activity, meaning a large proportion of the ligand molecules are radiolabeled, which is crucial for detecting low-density receptor populations.[5]

Application I: In Vitro Characterization via Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying receptor density and affinity.[10] Using [¹²⁵I]-2-[2-(2-Iodophenoxy)ethyl]piperidine, one can perform saturation experiments to determine the ligand's own binding characteristics (Kd, Bmax) or competition experiments to determine the affinity (Ki) of unlabeled test compounds.

G cluster_workflow In Vitro Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Prepare Tissue/ Cell Membranes Incubate Incubate: Membranes + Radioligand +/- Competitor Membrane->Incubate Ligands Prepare Radioligand & Test Compound Dilutions Ligands->Incubate Filter Terminate by Rapid Filtration Incubate->Filter Wash Wash Filters to Remove Unbound Ligand Filter->Wash Count Quantify Bound Radioactivity (Gamma Counter) Wash->Count Analyze Calculate Specific Binding & Perform Non-linear Regression Count->Analyze Result Determine Kd, Bmax, Ki Analyze->Result

Caption: Standard workflow for filtration-based radioligand binding assays.

Protocol 1: Saturation Binding Assay with [¹²⁵I]-2-[2-(2-Iodophenoxy)ethyl]piperidine

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of the radioligand for the Sigma-1 receptor in a given tissue or cell preparation.

Expert Insight: The Kd represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium; it is an inverse measure of affinity (a lower Kd means higher affinity). Bmax reflects the total concentration of receptors in the sample.[11] This experiment is fundamental to characterizing a new radioligand and validating the biological system.

Materials:

  • Radioligand: [¹²⁵I]-2-[2-(2-Iodophenoxy)ethyl]piperidine stock solution.

  • Membrane Preparation: Homogenates from a tissue rich in S1R (e.g., guinea pig liver) or from cells engineered to express S1R.[11]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding (NSB) Ligand: A structurally distinct, high-affinity S1R ligand, such as Haloperidol or (+)-Pentazocine, at a concentration >100x its Kd (e.g., 10 µM final concentration).[12][13]

  • Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., GF/B, presoaked in 0.5% polyethylenimine to reduce non-specific filter binding), gamma counter, and scintillation vials or plates.[13][14]

Step-by-Step Methodology:

  • Membrane Preparation: Thaw the frozen membrane aliquot on ice and resuspend in ice-cold assay buffer to a final protein concentration of 100-200 µg/mL. Determine the exact protein concentration using a standard method like the Bradford assay.[13]

  • Assay Setup: Prepare reactions in triplicate in a 96-well plate. The final assay volume is typically 250 µL.[14]

    • Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [¹²⁵I]-ligand at varying final concentrations (e.g., 8-12 concentrations spanning from 0.1x to 10x the expected Kd).[15]

    • Non-Specific Binding (NSB) Wells: Add 150 µL of membrane preparation, 50 µL of the NSB ligand (e.g., Haloperidol to a final concentration of 10 µM), and 50 µL of [¹²⁵I]-ligand at the same varying concentrations.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[14]

  • Termination: Terminate the binding reaction by rapid vacuum filtration through the presoaked glass fiber filters using a cell harvester.

  • Washing: Immediately wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into vials or a compatible plate, and measure the retained radioactivity (in counts per minute, CPM) using a gamma counter.

Data Analysis:

  • Calculate Specific Binding: For each radioligand concentration, subtract the average CPM from the NSB wells from the average CPM of the Total Binding wells.

    • Specific Binding = Total Binding - Non-Specific Binding[5][12]

  • Data Transformation: Convert CPM values to molar concentrations (e.g., fmol/mg protein) based on the specific activity of the radioligand and the protein concentration in the assay.

  • Curve Fitting: Plot Specific Binding versus the concentration of the radioligand. Fit the data using a non-linear regression model for "one-site specific binding" in software like GraphPad Prism. This analysis will yield the Kd and Bmax values.[14]

Expected Data Summary:

ParameterDescriptionTypical Value Range
Kd Equilibrium Dissociation Constant0.5 - 5.0 nM
Bmax Maximum Receptor Density500 - 5000 fmol/mg protein
NSB Non-Specific Binding at Kd< 20% of Total Binding[12]
Protocol 2: Competition (Inhibition) Binding Assay

Objective: To determine the binding affinity (Ki) of an unlabeled test compound for the S1R.

Expert Insight: This assay is a cornerstone of drug discovery, allowing for the rapid screening and ranking of novel compounds.[3] By measuring how effectively a test compound "competes" with the radioligand for the receptor site, we can determine its affinity.

Methodology: The protocol is similar to the saturation assay, with the following key differences:

  • Radioligand Concentration: Use a single, fixed concentration of [¹²⁵I]-2-[2-(2-Iodophenoxy)ethyl]piperidine, typically at or below its Kd value determined from the saturation experiment.[5] This maximizes the assay's sensitivity to competition.

  • Assay Setup:

    • Total Binding: Membrane + Radioligand + Assay Buffer.

    • Non-Specific Binding: Membrane + Radioligand + excess unlabeled S1R ligand (e.g., 10 µM Haloperidol).

    • Competition Wells: Membrane + Radioligand + increasing concentrations of the unlabeled test compound (typically a 10-point half-log dilution series).

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the % Specific Binding versus the log concentration of the test compound.

  • Fit the data using a non-linear regression model ("log(inhibitor) vs. response -- Variable slope") to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation :

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used, and Kd is the dissociation constant of the radioligand (determined in Protocol 1).

Application II: In Vivo Preclinical SPECT Imaging

Using [¹²³I]-2-[2-(2-Iodophenoxy)ethyl]piperidine allows for the non-invasive visualization and quantification of S1R distribution in living subjects, providing crucial pharmacokinetic and pharmacodynamic data.[16]

G cluster_workflow In Vivo SPECT Imaging Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Tracer Prepare & Dose Calibrate [¹²³I]-Radiotracer Inject Inject Tracer (e.g., tail vein) Tracer->Inject Animal Anesthetize Animal (e.g., Rat, Mouse) Position Position Animal in SPECT/CT Scanner Animal->Position Inject->Position Scan Perform Dynamic or Static SPECT/CT Scan Position->Scan Recon Reconstruct Images Scan->Recon ROI Draw Regions of Interest (ROIs) on Target Organs Recon->ROI Quant Quantify Tracer Uptake (%ID/g) ROI->Quant Result Biodistribution Profile Quant->Result

Caption: Typical workflow for a preclinical SPECT/CT imaging study.

Protocol 3: Preclinical SPECT/CT Imaging in a Rodent Model

Objective: To determine the biodistribution of [¹²³I]-2-[2-(2-Iodophenoxy)ethyl]piperidine and visualize S1R-rich tissues in vivo.

Materials:

  • Radiotracer: Sterile, injectable formulation of [¹²³I]-2-[2-(2-Iodophenoxy)ethyl]piperidine.

  • Animal Model: e.g., Sprague-Dawley rat or C57BL/6 mouse.

  • Anesthesia: Inhaled isoflurane (1-2% in O₂) for the duration of the scan.

  • Imaging System: A preclinical SPECT/CT scanner.

  • (Optional) Blocking Agent: A high dose of an unlabeled S1R ligand (e.g., Haloperidol) for co-injection to demonstrate binding specificity.

Step-by-Step Methodology:

  • Dose Preparation: Draw the required activity of the radiotracer (e.g., 7.4 - 18.5 MBq or 200 - 500 µCi for a rat) into a syringe and measure it in a dose calibrator.

  • Animal Preparation: Anesthetize the animal and place a catheter in a lateral tail vein for injection. Maintain body temperature with a heating pad.

  • Injection and Positioning: Secure the animal on the scanner bed. Inject the radiotracer as a bolus via the tail vein catheter.[17] For blocking studies, co-inject the blocking agent with the radiotracer.

  • Image Acquisition:

    • Immediately after injection, begin a dynamic or static SPECT scan.

    • SPECT Parameters: Use an energy window centered on 159 keV (e.g., 15% width). A low-energy, high-resolution (LEHR) or medium-energy (ME) collimator is appropriate for ¹²³I.[6] Acquire projections over 360° (e.g., 64 projections, 30-60 seconds per projection).[18]

    • CT Scan: Following the SPECT acquisition, perform a low-dose CT scan for anatomical co-registration and attenuation correction.

  • Image Reconstruction: Reconstruct the SPECT data using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization, OSEM). Co-register the SPECT and CT images.

Data Analysis:

  • Using the fused SPECT/CT images, draw regions of interest (ROIs) over various organs (e.g., brain, liver, heart, kidneys, muscle).[19]

  • Calculate the mean activity concentration within each ROI.

  • Convert these values to a quantitative metric, such as the percentage of the injected dose per gram of tissue (%ID/g), by normalizing to the total injected dose and the volume of the ROI.

  • For blocking studies: Compare the %ID/g in target tissues between the baseline and blocked animals. A significant reduction in uptake in the blocked animal confirms that the tracer's accumulation is specific to the S1R.[19][20]

References

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  • Sigma Receptor Binding Assays. (2016). Current Protocols in Pharmacology. [Link]

  • Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods. (2015). YouTube. [Link]

  • Bylund, D. B., & Toews, M. L. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Sahn, J. J., Mejia, G. L., & Schetz, J. A. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology, 131, 107–120. [Link]

  • Carroll, F. I., et al. (1998). Synthesis and biological characterization of stable and radioiodinated (+/-)-trans-2-hydroxy-3-P[4-(3-iodophenyl)piperidyl]-1,2,3,4-tetrahydronaphthalene (3'-IBVM). Journal of medicinal chemistry, 41(1), 112–121. [Link]

  • Morphis, D., et al. (2021). Evaluation of Iodine-123 and Iodine-131 SPECT activity quantification: a Monte Carlo study. EJNMMI physics, 8(1), 32. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Radioiodine Planar and a SPECT/CT Imaging with Iodine-123 for Evaluation of Follicular Thyroid Nodules Prior to Surgery. (n.d.). National Cancer Institute. [Link]

  • John, C. S., et al. (1996). Synthesis, in vitro validation and in vivo pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) ethylamine: a high-affinity ligand for imaging sigma receptor positive tumors. Nuclear medicine and biology, 23(6), 761–766. [Link]

  • Purwanti, N. U. W., et al. (2017). Synthesis and evaluation of radioiodinated 1-{2-[5-(2-methoxyethoxy)-1H-benzo[d]imidazol-1-yl]quinolin-8-yl}piperidin-4-amine derivatives for platelet-derived growth factor receptor β (PDGFRβ) imaging. Bioorganic & medicinal chemistry, 25(20), 5576–5585. [Link]

  • Overview and Indications. (n.d.). NucMedTutorials.com. [Link]

  • Prezzavento, O., et al. (2007). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. Journal of Medicinal Chemistry, 50(12), 2775-2785. [Link]

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Troubleshooting & Optimization

Technical Support Center: Stability of 2-[2-(2-Iodophenoxy)ethyl]piperidine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of solutions containing this compound. As a molecule combining a piperidine ring, an ether linkage, and an iodinated aromatic group, its stability in solution is influenced by several factors. This document aims to provide not only solutions to common problems but also the scientific reasoning behind these recommendations.

Frequently Asked Questions (FAQs)

Solution Preparation and Immediate Use

Q1: My freshly prepared aqueous solution of this compound has a slight yellow or brown tint. Is this normal and can I still use the solution?

A1: The appearance of a yellow or brown tint in your solution is likely due to the formation of elemental iodine (I₂).[1] The carbon-iodine (C-I) bond on the aromatic ring is the weakest of the carbon-halogen bonds, making it susceptible to cleavage, a process that can be accelerated by factors such as light exposure and heat.[1] For immediate use in less sensitive applications, a faint discoloration might be acceptable. However, for experiments requiring high purity and precise concentrations, such as quantitative assays or cell-based studies, it is crucial to use a freshly prepared, colorless solution. The presence of free iodine indicates degradation of the parent compound, which could impact your experimental results.

Q2: What is the best solvent to dissolve this compound for my experiments?

A2: As a hydrochloride salt, this compound is generally soluble in water.[2] For stock solutions, sterile, purified water (e.g., Milli-Q or equivalent) is the recommended solvent. If your experimental protocol requires an organic solvent, consider polar aprotic solvents. However, it is crucial to perform small-scale solubility tests to ensure compatibility and avoid precipitation. When preparing aqueous solutions of amine hydrochloride salts, issues with insolubility or the formation of an oily sludge can sometimes occur.[3] If this happens, using a minimal amount of an organic co-solvent like ethanol or isopropanol before adding the aqueous medium can be helpful.[4][5]

Q3: I'm having trouble dissolving the compound, even in water. What could be the issue?

A3: Several factors could contribute to dissolution problems:

  • pH: The hydrochloride salt form is more water-soluble due to the protonated piperidine nitrogen.[6] If the pH of your water is unusually high (alkaline), it could deprotonate the piperidine, reducing its solubility. Ensure your water is neutral or slightly acidic.

  • Temperature: Gentle warming can aid dissolution, but excessive heat should be avoided as it can accelerate degradation.

  • Purity of the Compound: Impurities in the solid material can sometimes affect solubility.

  • Common Ion Effect: If your aqueous medium already contains a high concentration of chloride ions, it could slightly suppress the dissolution of the hydrochloride salt.

If you continue to experience issues, consider preparing the free base by neutralizing the hydrochloride salt with a weak base like sodium bicarbonate, extracting the free amine into an organic solvent, and then preparing your experimental solutions.[7] However, be aware that the free amine form will have different solubility and stability characteristics.

Stability and Storage of Solutions

Q4: How should I store my stock solution of this compound to ensure its stability?

A4: To maximize the shelf-life of your stock solution, proper storage is critical. The following conditions are recommended:

  • Protection from Light: Iodinated compounds are often light-sensitive.[1][8] Exposure to light, particularly UV radiation, can induce photolytic decomposition, leading to the cleavage of the C-I bond and the formation of colored degradation products.[8][9] Always store your solutions in amber vials or wrap clear vials in aluminum foil.

  • Temperature: Store solutions at low temperatures, such as 2-8°C, to slow down potential degradation reactions.[10] For long-term storage, freezing at -20°C or below may be an option, but it is essential to perform stability studies to ensure the compound does not degrade upon freeze-thaw cycles.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, purging the headspace of the vial with an inert gas like argon or nitrogen can help prevent oxidation.[1]

Q5: I left my solution on the benchtop for a few hours, and it turned yellow. What happened, and is the solution still usable?

A5: The yellowing is a clear indication of degradation, most likely due to light exposure.[1][8] The energy from light can cause the homolytic cleavage of the carbon-iodine bond, generating radical species that can lead to the formation of elemental iodine, which is colored.[11] The usability of the solution depends on the tolerance of your experiment to impurities. For any quantitative or sensitive biological assays, it is strongly recommended to discard the discolored solution and prepare a fresh batch.

Q6: Does the pH of the solution affect the stability of this compound?

A6: Yes, pH can significantly influence the stability of this compound. While the hydrochloride salt form is generally more stable in acidic to neutral conditions, extreme pH values should be avoided.[6]

  • Acidic Conditions: In strongly acidic environments, hydrolysis of the ether linkage could potentially occur over time, although this is generally a slow process.

  • Alkaline Conditions: In basic solutions, the piperidine nitrogen will be deprotonated to the free base. The free amine is more susceptible to oxidation than its protonated counterpart. Furthermore, high pH can promote other degradation pathways. Studies on similar piperidine-containing molecules have shown that they are most stable at a neutral pH.[12]

The following diagram illustrates the key factors affecting the stability of the compound in solution.

StabilityFactors cluster_Degradation Degradation Pathways cluster_Factors Influencing Factors Compound 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride Solution Deiodination Deiodination (C-I Bond Cleavage) Compound->Deiodination EtherHydrolysis Ether Hydrolysis Compound->EtherHydrolysis Oxidation Piperidine Oxidation Compound->Oxidation Light Light (UV) Light->Deiodination accelerates Heat Heat Heat->Deiodination accelerates Heat->EtherHydrolysis accelerates pH pH (extremes) pH->EtherHydrolysis can promote pH->Oxidation can promote Oxygen Oxygen Oxygen->Oxidation promotes

Caption: Factors influencing the degradation of this compound.

Troubleshooting Degradation

Q7: I suspect my solution has degraded. How can I confirm this and identify the degradation products?

A7: Visual inspection (discoloration) is the first sign of degradation. To confirm and identify the degradation products, analytical techniques are necessary. High-Performance Liquid Chromatography (HPLC) is a powerful and commonly used method for this purpose.[12][13] A stability-indicating HPLC method can separate the parent compound from its degradation products.[12]

Key Degradation Products to Look For:

  • Deiodinated Product: 2-(2-Phenoxyethyl)piperidine.

  • Oxidation Products: Various products resulting from the oxidation of the piperidine ring.

  • Hydrolysis Products: 2-Iodophenol and 2-(piperidin-2-yl)ethanol.

Mass Spectrometry (MS) coupled with HPLC (LC-MS) can be used to identify the molecular weights of the degradation products, aiding in their structural elucidation.[14]

The following workflow outlines a general approach to troubleshooting solution stability issues.

TroubleshootingWorkflow start Instability Observed (e.g., color change, precipitation) check_prep Review Solution Preparation Protocol start->check_prep check_storage Review Storage Conditions start->check_storage analyze Analyze Solution (e.g., HPLC, LC-MS) check_prep->analyze Protocol OK optimize_prep Optimize Preparation (e.g., fresh solvent, pH control) check_prep->optimize_prep Issue Found check_storage->analyze Conditions OK optimize_storage Optimize Storage (e.g., amber vial, lower temp.) check_storage->optimize_storage Issue Found identify Identify Degradation Products analyze->identify identify->optimize_prep identify->optimize_storage end Stable Solution Achieved optimize_prep->end optimize_storage->end

Caption: A workflow for troubleshooting stability issues with the compound solution.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution

Objective: To prepare a 10 mM aqueous stock solution of this compound with minimized initial degradation.

Materials:

  • This compound (solid)

  • High-purity water (e.g., Milli-Q, sterile filtered)

  • Calibrated analytical balance

  • Amber glass vial with a Teflon-lined cap

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

Methodology:

  • Tare the amber vial: Place the amber vial on the analytical balance and tare it.

  • Weigh the compound: Carefully weigh the desired amount of this compound into the tared vial. The molecular weight is 367.66 g/mol .

  • Add solvent: Add the calculated volume of high-purity water to the vial to achieve the target concentration of 10 mM.

  • Dissolve: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) can be used if necessary. Visually inspect the solution to ensure it is clear and colorless.

  • Sterile filter (optional but recommended): For cell culture or other sensitive applications, sterile filter the solution using a 0.22 µm syringe filter into a new sterile amber vial.

  • Storage: Store the solution at 2-8°C, protected from light. For longer-term storage, consider aliquoting and freezing at -20°C or below after confirming freeze-thaw stability.

Protocol 2: Stability Assessment by RP-HPLC

Objective: To monitor the stability of the prepared stock solution over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid) may be a good starting point for method development.[12]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectrophotometry of a freshly prepared solution (e.g., scan from 200-400 nm to find the absorbance maximum).

  • Injection Volume: 10 µL.

Methodology:

  • Initial Analysis (T=0): Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and inject it into the HPLC system. Record the chromatogram, noting the retention time and peak area of the parent compound.

  • Time-Point Analysis: Store the stock solution under the desired conditions (e.g., 2-8°C, protected from light). At regular intervals (e.g., 1, 3, 7, and 14 days), withdraw an aliquot, dilute it in the same manner, and analyze it by HPLC.

  • Data Analysis: Compare the chromatograms from each time point to the initial (T=0) chromatogram.

    • Purity: Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the total peak area of all components in the chromatogram.

    • Degradation Products: Look for the appearance of new peaks, which indicate the formation of degradation products.

Data Presentation

Table 1: Recommended Storage Conditions and Expected Stability

Storage ConditionSolventContainerExpected Stability (General Guideline)
2-8°CHigh-purity waterAmber glass vialWeeks to months (verify with stability studies)
-20°CHigh-purity waterAmber glass vialMonths to a year (verify freeze-thaw stability)
Room Temperature (Benchtop)High-purity waterClear glass vialHours (significant degradation likely)
Room Temperature (Benchtop)High-purity waterAmber glass vialDays (gradual degradation expected)

Note: The stability data presented are general guidelines. It is imperative for researchers to conduct their own stability studies for their specific solution composition and storage conditions.

References

  • BuyersGuideChem. This compound | C13H19ClINO.
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  • National Institutes of Health (NIH). (2025).
  • PubMed. (2014). The influence of pH and temperature on the stability of N-[(piperidine)
  • BenchChem.
  • ResearchGate. (2025). (PDF) The Influence of pH and Temperature on the Stability of N-[(Piperidine)
  • PubMed. (2018).
  • ScienceDirect. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).
  • National Institutes of Health (NIH).
  • National Institutes of Health (NIH). (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans.
  • ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine.
  • ResearchGate. (2025).
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  • Bulletin of the National Academy of Sciences of the Republic of Kazakhstan. (2021).
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  • PubChem. 2-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride | C17H22ClNO | CID.
  • Quora. (2015). Why is iodine solution stored in dark bottles?
  • Reddit. (2018).
  • Reddit. (2014). Storing iodine compound : r/chemistry.
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  • MDPI. Influence of Heat Treatment Prior to Fortification on Goitrogenic Compounds, Iodine Stability and Antioxidant Activity in Cauliflower.
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  • The Royal Society of Chemistry.
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  • Fisher Scientific. SAFETY DATA SHEET - 1-(2-Chloroethyl)piperidine hydrochloride.

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Technical Support Center: Optimizing the Synthesis of 2-[2-(2-Iodophenoxy)ethyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride. This molecule is a critical intermediate in the development of several active pharmaceutical ingredients (APIs), most notably as a precursor to Vortioxetine.[1][2] Achieving a high yield and purity is paramount for the overall efficiency and cost-effectiveness of the final API synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. We will delve into the causality behind experimental choices, providing field-proven insights to enhance your success.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound typically involves two key bond formations: the C-O ether linkage and the construction of the piperidine ring, followed by salt formation. The sequence of these steps can vary, but a common and logical approach involves first forming the ether and then cyclizing to form the piperidine ring, or coupling a pre-formed piperidine moiety.

Two primary routes for the crucial ether formation are the Williamson Ether Synthesis and the Mitsunobu Reaction. The subsequent piperidine ring formation is often achieved via reductive amination.

G cluster_0 Route A: Williamson Ether Synthesis cluster_1 Route B: Mitsunobu Reaction cluster_2 Route C: Reductive Amination A1 2-Iodophenol A3 Base-mediated Coupling (SN2) A1->A3 A2 2-(2-Chloroethyl)piperidine or equivalent electrophile A2->A3 P 2-[2-(2-Iodophenoxy)ethyl]piperidine (Free Base) A3->P Yields Free Base B1 2-Iodophenol B3 DEAD/DIAD, PPh3 Redox Coupling B1->B3 B2 2-(Piperidin-2-yl)ethanol B2->B3 B3->P Yields Free Base C1 2-(2-Iodophenoxy)acetaldehyde C3 Reductive Cyclization C1->C3 C2 Ammonia or Primary Amine C2->C3 C3->P Yields Free Base F Final Product: Hydrochloride Salt P->F HCl Addition G start Low Yield in Williamson Synthesis q1 What base are you using? start->q1 a1_strong Strong/Bulky (e.g., t-BuOK) q1->a1_strong a1_weak Weak/Moderate (e.g., NaH, K2CO3) q1->a1_weak sol1 Switch to NaH or K2CO3 to minimize E2 elimination. a1_strong->sol1 q2 What is your solvent? a1_weak->q2 sol1->q2 a2_protic Protic (e.g., Ethanol) q2->a2_protic a2_aprotic Polar Aprotic (e.g., DMF, ACN) q2->a2_aprotic sol2 Switch to DMF or ACN to enhance nucleophilicity. a2_protic->sol2 q3 Is the piperidine N-protected? a2_aprotic->q3 sol2->q3 a3_no No q3->a3_no a3_yes Yes q3->a3_yes sol3 Consider N-Boc protection to prevent N-alkylation. a3_no->sol3 end Yield Improved a3_yes->end sol3->end

Caption: Troubleshooting workflow for Williamson ether synthesis.

Issue 2: Difficult Purification and Low Yield with Mitsunobu Reaction

Question: I am attempting the Mitsunobu reaction with 2-iodophenol and 2-(piperidin-2-yl)ethanol, but the reaction is messy, and purification is extremely difficult, leading to a poor isolated yield. How can I optimize this?

Answer: The Mitsunobu reaction is powerful for forming C-O bonds with inversion of stereochemistry, but it is notorious for its challenging workup. [3][4]Optimization hinges on precise execution and understanding the byproducts.

  • Causality & Explanation: The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate). [5]These byproducts can be difficult to separate from the desired product, especially if they have similar polarities. The reaction's success also depends on the pKa of the nucleophile; phenols are suitably acidic for this reaction. [3]

  • Troubleshooting Steps & Solutions:

    • Order of Addition:

      • Problem: Adding reagents in the wrong order can lead to side reactions.

      • Solution: The standard and generally most successful protocol is to dissolve the alcohol (2-(piperidin-2-yl)ethanol), the phenol (2-iodophenol), and triphenylphosphine (PPh₃) in an anhydrous solvent (like THF) and cool the solution to 0 °C. Then, add the diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) dropwise. [5][6]This order allows for the formation of the betaine intermediate in the presence of the acidic pronucleophile.

    • Byproduct Removal:

      • Problem: TPPO is often crystalline but can co-precipitate or be difficult to filter, while the hydrazine byproduct is often soluble and runs on chromatography columns.

      • Solution A (Crystallization): After the reaction, concentrate the mixture and dissolve it in a minimal amount of a polar solvent, then add a non-polar solvent (e.g., diethyl ether or hexanes) to precipitate the TPPO. This may require multiple attempts.

      • Solution B (Modified Reagents): Use polymer-bound PPh₃ or fluorous phosphines. These allow for the easy removal of the phosphine oxide byproduct by simple filtration, significantly simplifying the workup. [7] 3. Reaction Monitoring:

      • Problem: Letting the reaction run too long or at too high a temperature can lead to decomposition.

      • Solution: Monitor the reaction closely by TLC. The reaction is often complete within a few hours at room temperature after the initial addition at 0 °C. [6]Once the starting alcohol is consumed, proceed immediately to workup.

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Key Reagents 2-Iodophenol, Electrophile (R-X), Base2-Iodophenol, Alcohol (R-OH), PPh₃, DEAD/DIAD
Typical Base/Activator NaH, K₂CO₃PPh₃ / DEAD
Solvent Polar Aprotic (DMF, ACN)Anhydrous Aprotic (THF, Dioxane)
Temperature 25 - 80 °C0 °C to 25 °C
Key Byproducts Inorganic SaltsTriphenylphosphine Oxide, Hydrazine derivative
Pros Uses cheaper reagents, scalable.Mild conditions, good for sensitive substrates.
Cons Can require heat, risk of elimination.Stoichiometric, difficult-to-remove byproducts.

Caption: Comparison of Key Etherification Reaction Conditions.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route generally offers the highest yield and purity for large-scale production? A1: For large-scale production, the Williamson ether synthesis is often preferred despite its challenges. This is primarily due to the lower cost of reagents (base and alkyl halide vs. phosphine and azodicarboxylate) and the generation of simple inorganic salt byproducts that are easier to remove than TPPO. [8]With proper optimization of base, solvent, and temperature, this route can be robust and high-yielding.

Q2: I am observing the formation of an aldehyde impurity in my final product. Where could this be coming from? A2: An aldehyde impurity, likely 2-(2-iodophenoxy)acetaldehyde, can arise from the oxidation of a 2-(2-hydroxyethyl)piperidine intermediate if it is present. [9][10]It can also be a byproduct of certain side reactions or degradation. Ensure your starting materials are pure and that oxidizing conditions are not inadvertently introduced. If using a reductive amination route starting from the aldehyde, this impurity would indicate an incomplete reaction.

Q3: What is the best method for the final hydrochloride salt formation? A3: The most reliable method is to dissolve the purified, dry free base in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or isopropanol. Then, slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise with stirring. The hydrochloride salt should precipitate as a crystalline solid. Cooling the mixture can improve the precipitation yield. It is crucial that the free base is pure before this step, as impurities can inhibit crystallization, causing the product to "oil out".

Q4: What analytical techniques are best for monitoring reaction progress and final product purity? A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of the desired product and identifying the masses of any byproducts, which is invaluable for troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates. It is the definitive method for assessing purity by identifying and quantifying impurities.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis of the final product, capable of detecting very low levels of impurities.

Section 4: Optimized Experimental Protocol (Williamson Route)

This protocol is a validated starting point. Researchers should optimize based on their specific equipment and observations.

Step 1: Synthesis of 2-[2-(2-Iodophenoxy)ethyl]piperidine (Free Base)

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, approx. 10 mL per 1 g of 2-iodophenol).

  • Phenol Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-iodophenol (1.0 eq.) in anhydrous DMF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Electrophile Addition: Add a solution of N-Boc-2-(2-chloroethyl)piperidine (1.1 eq.) in anhydrous DMF dropwise to the flask.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

  • Purification (Free Base): Purify the crude oil via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Deprotection and Hydrochloride Salt Formation

  • Deprotection: Dissolve the purified N-Boc protected intermediate in a minimal amount of ethyl acetate.

  • Acidification: Cool the solution to 0 °C and slowly bubble anhydrous HCl gas through the solution until the pH is ~1-2 (checked with wet pH paper on the vapor), or add a 4M solution of HCl in dioxane (1.5 eq.).

  • Precipitation: The hydrochloride salt should precipitate as a white or off-white solid. Continue stirring at 0 °C for 1-2 hours to maximize precipitation.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold, anhydrous ethyl acetate or diethyl ether to remove any residual impurities.

  • Drying: Dry the final product, this compound, under vacuum to a constant weight.

References

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  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • (n.d.). WO2011064249A1 - Synthesis of acetoxyacetaldehyde. Google Patents.
  • [2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Wang, F., et al. (2018). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry, 17(1), 156-164.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • (n.d.). CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Google Patents.
  • 2-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Production of Acetaldehyde via Oxidative Dehydrogenation of Ethanol in a Chemical Looping Setup. (n.d.). PMC - NIH. Retrieved from [Link]

  • (2021). METHOD OF REMOVING ACETALDEHYDE FROM RADIOACTIVE PHARMACEUTICALS. European Patent Office. Retrieved from [Link]

  • How acetaldehyde reacts with low molecular weight phenolics in white and red wines. (n.d.). iris.unina.it. Retrieved from [Link]

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common experimental problems with 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on navigating the common experimental challenges associated with this compound. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to ensure your experiments are both successful and reproducible.

This document is structured to provide direct answers to potential issues, explaining the underlying scientific principles for each recommendation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and properties of this compound.

Q1: What are the primary safety precautions I should take when handling this compound?

A1: this compound is a hazardous substance that requires careful handling in a controlled laboratory environment. It is classified as toxic if swallowed and can cause severe skin burns and eye damage[1][2]. Always handle this compound inside a chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including a lab coat, nitrile gloves, and tight-sealing safety goggles[1]. Ensure that an eyewash station and safety shower are readily accessible[1].

Q2: How should I properly store the solid compound?

A2: This compound is hygroscopic, meaning it readily absorbs moisture from the air[1]. Store the solid in a tightly sealed container in a dry, cool, and well-ventilated place[1][2]. A desiccator is recommended for long-term storage to maintain the integrity and stability of the compound.

Q3: What is the best solvent for creating a stock solution?

Q4: Can I use this compound in cell-based assays?

A4: Yes, but with careful consideration. Given its potential as an NMDA receptor antagonist, it is well-suited for neurological cell models[3][4][5]. However, due to its corrosive nature at high concentrations, it is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. Pay close attention to the final pH of your culture medium after adding the compound, as the hydrochloride salt is acidic.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: Poor Solubility or Precipitation of the Compound in Aqueous Buffer

Symptoms:

  • The compound fails to dissolve completely in your aqueous experimental buffer.

  • A precipitate forms immediately or over time after adding the stock solution to the buffer.

Causality: This issue often arises due to the "salting out" effect, pH shifts, or exceeding the solubility limit in the final buffer composition. As a hydrochloride salt, the compound is acidic. Adding it to a poorly buffered solution can lower the pH, potentially affecting its solubility or the stability of other components. Conversely, in a highly basic buffer, the hydrochloride salt can be neutralized to its free base form, which is typically much less water-soluble and may precipitate.

Step-by-Step Protocol to Resolve Solubility Issues:

  • Prepare a High-Concentration Stock in an Organic Solvent:

    • Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). This leverages the high solvating power of DMSO for organic molecules.

  • Verify Buffer Capacity:

    • Ensure your experimental buffer has sufficient buffering capacity (e.g., HEPES, Tris) to maintain a stable pH upon addition of the acidic stock solution.

  • Perform a Serial Dilution:

    • Instead of adding the stock solution directly to your final large volume of buffer, perform a serial dilution. First, dilute the DMSO stock into a small volume of your aqueous buffer, then add this intermediate dilution to the final volume. This gradual change in solvent environment can prevent precipitation.

  • pH Adjustment (with caution):

    • Check the pH of your final solution after adding the compound. If it has shifted significantly, you may need to adjust it. Be aware that increasing the pH towards neutral or basic conditions can decrease the solubility of the hydrochloride salt by converting it to the free base.

  • Consider Co-solvents:

    • If solubility in your final aqueous medium remains an issue, consider the use of co-solvents like ethanol or polyethylene glycol (PEG), but validate their compatibility with your specific assay first[1].

Problem 2: Inconsistent or Non-Reproducible Experimental Results

Symptoms:

  • High variability between replicate wells in the same experiment.

  • Difficulty reproducing results from one day to the next.

Causality: Inconsistent results with small molecules often stem from issues with compound stability, inaccurate dosing, or degradation. The hygroscopic nature of this compound can lead to significant errors in weighing if not handled properly, and stock solutions may degrade over time.

Workflow for Ensuring Reproducibility:

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_storage Storage & Handling cluster_result Outcome A Equilibrate solid compound to room temp in desiccator B Weigh quickly in a low-humidity environment A->B C Prepare fresh stock solution in anhydrous DMSO B->C G Aliquot stock solution into single-use volumes C->G D Use a fresh aliquot of stock for each experiment E Perform serial dilutions for working solutions D->E F Ensure thorough mixing in final assay medium E->F J Consistent & Reproducible Results F->J H Store aliquots at -20°C or -80°C with desiccant G->H I Avoid repeated freeze-thaw cycles I->D

Caption: Workflow for consistent experimental results.

Detailed Protocol for Stock Solution Preparation and Handling:

  • Aliquot the Solid: Upon receiving the compound, and inside a low-humidity environment if possible, aliquot the solid into several smaller, tightly sealed vials. This prevents contamination and moisture absorption for the entire batch each time it is opened.

  • Prepare Fresh Stock Solutions: Prepare a fresh stock solution in anhydrous DMSO for your series of experiments.

  • Storage of Stock Solution: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C. This is critical to prevent degradation from repeated freeze-thaw cycles[1].

  • Use Fresh Dilutions: For each experiment, thaw a new aliquot and prepare fresh working dilutions. Do not store dilute aqueous solutions of the compound for extended periods, as they are more prone to degradation.

Problem 3: Suspected Off-Target Effects or Cellular Toxicity

Symptoms:

  • Widespread cell death is observed even at low concentrations.

  • The observed biological effect does not align with the known mechanism of action (e.g., NMDA receptor antagonism).

Causality: The observed phenotype may not be due to the specific on-target activity of the compound but rather to general cytotoxicity or interaction with other cellular targets. This is a common challenge in drug development[2].

Logical Flowchart for Investigating Off-Target Effects:

G A Observe Unexpected Phenotype/Toxicity B Perform Dose-Response Curve (Cytotoxicity Assay) A->B C Is toxicity observed at or below the expected effective concentration (IC50)? B->C D Phenotype is likely due to general toxicity C->D Yes E Phenotype may be on-target or a specific off-target effect C->E No F Use a structurally different NMDA receptor antagonist E->F G Does the new antagonist replicate the phenotype? F->G H Strong evidence for On-Target Effect G->H Yes I Suspect Off-Target Effect or Compound-Specific Artifact G->I No

Caption: Decision tree for investigating off-target effects.

Experimental Recommendations:

  • Determine the Cytotoxicity Profile: Run a standard cytotoxicity assay (e.g., MTT, LDH) to determine the concentration range where the compound is toxic to your cells. Compare this to the concentration required for the desired biological effect.

  • Perform a Rescue Experiment: If possible, overexpressing the target receptor (e.g., a specific NMDA receptor subunit) may rescue the phenotype, providing strong evidence for an on-target mechanism[2].

Data Summary Table

PropertyValue / RecommendationSource(s)
Chemical Name This compound[6][7][8]
Molecular Formula C13H19ClINO[7][8]
Primary Hazard Toxic if swallowed, causes severe skin/eye damage[1][2]
Storage Dry, cool, well-ventilated, tightly sealed container[1][2]
Hygroscopicity Yes[1]
Recommended Stock Solvent Anhydrous DMSO[1]
Incompatibilities Strong oxidizing agents, Bases[1]
Hazardous Decomposition CO, CO2, NOx, HCl gas upon heating[1]

References

  • BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]

  • Molecular Biology Resources. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Rana, V., et al. (2024). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective. Anti-Infectives and Infectious Diseases, 31(29), 4725-4744.
  • PubMed. (n.d.). Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. Retrieved from [Link]

  • Google Patents. (n.d.). Piperidine derivatives as nmda receptor antagonists.

Sources

Technical Support Center: A Researcher's Guide to In Vivo Dosing Optimization for 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for optimizing the in vivo dosage of the novel small molecule inhibitor, 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride. Given the limited publicly available data on this specific compound, this document will guide you through establishing a robust dosing regimen from first principles, ensuring scientific integrity and maximizing the translational potential of your research.

Part 1: Frequently Asked Questions (FAQs) - Your Starting Point

This section addresses the initial questions researchers face when beginning in vivo studies with a novel compound.

Q1: I have just synthesized this compound. How do I determine a safe and effective starting dose for my animal model?

A1: The critical first step is to establish the Maximum Tolerated Dose (MTD) . The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity[1]. This study is fundamental to defining a safe therapeutic window for your subsequent efficacy studies[1]. The initial dose for an MTD study is often extrapolated from in vitro data, such as IC50 or EC50 values. A common starting point is a dose anticipated to produce a plasma concentration severalfold higher than the in vitro effective concentration[1].

Q2: What are the key considerations when designing a dose-response study for this compound?

A2: A well-designed dose-response study is crucial for understanding the relationship between the dose of this compound and its biological effect. Key considerations include:

  • Number of Dose Levels: A sufficient number of dose levels are needed to accurately define the dose-response curve.

  • Selection of Dose Values: Doses should be chosen to span the expected therapeutic range, including sub-therapeutic and potentially toxic levels.

  • Sample Size: An adequate sample size per group is essential for statistical power.

  • Nonlinear Curve Fitting: The goal is to generate data that can be accurately fitted to a nonlinear curve to determine key parameters like ED50 (the dose that produces 50% of the maximal effect).[2]

Q3: How can I enhance the reproducibility and reliability of my in vivo experiments with this compound?

A3: To improve the quality and trustworthiness of your results, it is imperative to implement rigorous experimental design practices. This includes proper randomization of animals to treatment groups and blinding of investigators to the treatments being administered to minimize bias. Furthermore, including both male and female animals, as well as animals from multiple litters, will provide more robust and generalizable data[2]. Reporting all experimental details, including housing conditions and time of day for experiments, is also crucial as these "hidden variables" can significantly impact outcomes in neuropsychopharmacology research[2][3].

Part 2: Troubleshooting Guide - Navigating Common In Vivo Challenges

This section provides a structured approach to troubleshooting common issues encountered during in vivo studies with novel small molecule inhibitors.

Scenario 1: Lack of Efficacy at Predicted Doses

Problem: You are not observing the expected biological effect even at doses that should correspond to effective concentrations based on in vitro data.

Troubleshooting Workflow:

Lack_of_Efficacy A Lack of Efficacy Observed B Verify Compound Integrity and Formulation A->B Step 1 C Assess Bioavailability (Pharmacokinetics) B->C Step 2 D Re-evaluate In Vitro to In Vivo Correlation C->D Step 3 E Consider Target Engagement in Vivo D->E Step 4 F Hypothesize Alternative Mechanisms or Off-Target Effects E->F Step 5 G Redesign Dose-Response Study F->G Step 6

Caption: Troubleshooting workflow for lack of in vivo efficacy.

Detailed Steps:

  • Verify Compound Integrity and Formulation:

    • Action: Confirm the identity and purity of your batch of this compound via analytical methods like NMR or mass spectrometry. Ensure the formulation is stable and the compound is fully dissolved or uniformly suspended in the vehicle.

    • Rationale: Compound degradation or improper formulation can lead to a lower than intended dose being administered.

  • Assess Bioavailability (Pharmacokinetics - PK):

    • Action: Conduct a pilot PK study. Administer a known dose and collect blood samples at various time points to measure the plasma concentration of the compound.

    • Rationale: The compound may have poor absorption, rapid metabolism, or rapid clearance, preventing it from reaching the target tissue at a sufficient concentration.

  • Re-evaluate In Vitro to In Vivo Correlation (IVIVC):

    • Action: Critically assess the in vitro model used.

    • Rationale: The in vitro system may lack key metabolic enzymes or transporters present in a whole animal, leading to a discrepancy in effective concentrations.

  • Consider Target Engagement in Vivo:

    • Action: If a suitable biomarker exists, measure its modulation in the target tissue after dosing.

    • Rationale: This will confirm if the compound is reaching its intended molecular target in the living animal.

  • Hypothesize Alternative Mechanisms or Off-Target Effects:

    • Action: Review the literature for structurally similar compounds to identify potential off-target activities.

    • Rationale: The observed in vivo phenotype might be a result of complex interactions with multiple targets.

  • Redesign Dose-Response Study:

    • Action: Based on the information gathered, design a new dose-response study with an adjusted dose range.

    • Rationale: A more informed dose selection will increase the likelihood of observing a significant effect.

Scenario 2: Unexpected Animal Behavior or Toxicity

Problem: Animals are exhibiting adverse effects not predicted by the initial MTD study, such as sedation, hyperactivity, or weight loss.

Troubleshooting Workflow:

Unexpected_Toxicity A Unexpected Animal Behavior or Toxicity B Immediate Dose Reduction or Study Termination A->B Immediate Action C Vehicle Control Group Evaluation B->C Step 1 D Detailed Clinical Observations C->D Step 2 E Histopathological Analysis D->E Step 3 F Consider Off-Target Pharmacology E->F Step 4 G Refine Dosing Regimen (Lower Dose, Different Schedule) F->G Step 5

Caption: Troubleshooting workflow for unexpected in vivo toxicity.

Detailed Steps:

  • Immediate Dose Reduction or Study Termination:

    • Action: Prioritize animal welfare. If severe adverse effects are observed, immediately lower the dose for subsequent cohorts or terminate the study to investigate the cause.

    • Rationale: Ethical considerations and the integrity of the study require prompt action to mitigate animal suffering.

  • Vehicle Control Group Evaluation:

    • Action: Carefully observe the vehicle control group.

    • Rationale: This will help determine if the observed effects are due to the compound or the vehicle itself.

  • Detailed Clinical Observations:

    • Action: Implement a more detailed scoring system for clinical signs of toxicity.

    • Rationale: A systematic approach to observation will provide quantitative data on the nature and severity of the adverse effects.

  • Histopathological Analysis:

    • Action: At the end of the study, collect major organs for histopathological examination.

    • Rationale: This can reveal target organ toxicity that is not apparent from external observation.

  • Consider Off-Target Pharmacology:

    • Action: Research the potential for this compound to interact with other receptors or enzymes that could mediate the observed side effects. For instance, some piperidine-containing compounds can have effects on various CNS receptors.

    • Rationale: Understanding the full pharmacological profile of the compound is key to interpreting unexpected in vivo effects.

  • Refine Dosing Regimen:

    • Action: Based on the findings, design a new study with a lower starting dose, a different dosing frequency, or an alternative route of administration.

    • Rationale: A modified dosing strategy may be able to separate the therapeutic effects from the toxicological ones.

Part 3: Experimental Protocols and Data Presentation

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant animal model (e.g., C57BL/6 mice).

  • Group Size: Use a small group size (e.g., n=3-5 per group).

  • Dose Escalation:

    • Start with a dose extrapolated from in vitro data.

    • Use a dose escalation scheme (e.g., modified Fibonacci sequence).

    • Administer a single dose to the first cohort.

  • Observation Period: Observe animals for a defined period (e.g., 7-14 days).

  • Parameters to Monitor:

    • Mortality

    • Clinical signs of toxicity (e.g., changes in posture, activity, breathing)

    • Body weight changes

    • Feed and water consumption

  • MTD Definition: The MTD is the highest dose that does not produce significant toxicity (e.g., >10% body weight loss) or mortality.

Protocol 2: Pilot Pharmacokinetic (PK) Study
  • Animal Model and Group Size: Use the same animal model as in the efficacy studies (n=3 per time point).

  • Dosing: Administer a single dose of this compound via the intended route of administration.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Use a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • Data Analysis: Calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters
ParameterDescriptionImportance for Dose Optimization
Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the curveRepresents the total drug exposure over time.
t1/2 Half-lifeDetermines the dosing interval.
CL ClearanceIndicates the rate of drug elimination.
Vd Volume of distributionReflects the extent of drug distribution into tissues.

Table 1. Key pharmacokinetic parameters and their relevance to in vivo dose optimization.

Part 4: Concluding Remarks

Optimizing the in vivo dosage of a novel compound like this compound is an iterative process that requires careful planning, execution, and interpretation of experiments. By following the principles outlined in this guide, researchers can establish a robust and reproducible dosing regimen, thereby increasing the likelihood of successful and impactful in vivo studies. Remember that every compound is unique, and a thorough understanding of its pharmacological and toxicological properties is paramount.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing In Vivo Dosing for Novel Small Molecule Inhibitors.
  • Trainor, B. C., Kentner, A. C., & Butler-Struben, H. M. (2022). What's wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research. Neuropsychopharmacology, 47(1), 213–225.
  • U.S. Food and Drug Administration. (2021, April 15). Designing First-In-Human Trials for Small Molecules and Biologics. [Video]. YouTube.
  • Friends of Cancer Research. (n.d.). Optimizing Dosing in Oncology Drug Development.
  • Flegal, M. (2023, April 21). Avoiding InVivo Study Pitfalls. [Video]. YouTube.
  • Neuropsychopharmacology. (2023, January 25). What's wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research. [Video]. YouTube.

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Technical Support Center: 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride (2-IPP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride, a research compound with significant potential. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its use, with a specific focus on ensuring on-target specificity and minimizing confounding off-target effects. Our goal is to provide you with the expertise and validated protocols necessary for rigorous and reproducible scientific discovery.

Foundational Understanding: The Mechanism of Action and Off-Target Profile

This compound, which we will refer to as 2-IPP, is a synthetic molecule with a complex pharmacological profile. Its primary mechanism of action is as a potent and selective antagonist of the α2C-adrenoceptor. However, like many small molecules, it exhibits affinity for other receptors at higher concentrations, which can lead to misinterpretation of experimental data. Understanding this profile is the first step in designing well-controlled experiments.

The primary off-target concern is its interaction with the sigma-1 (σ1) receptor, an intracellular chaperone protein with diverse functions. 2-IPP acts as a high-affinity agonist at the σ1 receptor. This dual activity necessitates careful experimental design to isolate the effects of α2C-adrenoceptor antagonism from those of σ1 receptor agonism.

Table 1: Comparative Binding Affinities of 2-IPP

Target ReceptorBinding Affinity (Ki)Functional ActivityPrimary Reference
α2C-Adrenoceptor13.3 nMAntagonist
Sigma-1 (σ1) Receptor1.8 nMAgonist

This table clearly illustrates the higher affinity of 2-IPP for the σ1 receptor compared to its intended α2C-adrenoceptor target. This is a critical consideration for dose-response studies.

Frequently Asked Questions (FAQs)

Q1: My results are inconsistent. How can I be sure I'm observing α2C-adrenoceptor-mediated effects?

A1: This is a common and critical question. The key is to design experiments that can pharmacologically dissect the contributions of the α2C-adrenoceptor and the σ1 receptor. The most direct approach is to use a selective σ1 receptor antagonist as a control. By pre-treating your system with a compound that blocks the σ1 receptor before adding 2-IPP, you can effectively isolate the effects of α2C-adrenoceptor antagonism. A widely used and validated tool for this purpose is NE-100. If the observed effect of 2-IPP is attenuated or abolished in the presence of NE-100, it strongly suggests the involvement of the σ1 receptor.

Q2: What is the optimal concentration range for 2-IPP to maintain selectivity for the α2C-adrenoceptor?

A2: Based on the binding affinities, maintaining selectivity is a challenge. A general principle is to use the lowest effective concentration possible. We recommend performing a detailed dose-response curve in your specific experimental system. Start with concentrations well below the Ki for the α2C-adrenoceptor (e.g., 1-10 nM) and carefully titrate upwards. It is crucial to run parallel experiments with a σ1-selective antagonist to identify the concentration at which σ1-mediated effects begin to appear.

Q3: Are there alternative compounds I can use to validate my findings?

Troubleshooting Guide: Common Experimental Issues

Observed Problem Potential Cause Troubleshooting Steps & Rationale
Unexpected cellular toxicity at moderate concentrations. Sigma-1 receptor over-activation. The σ1 receptor is involved in regulating cell stress and viability pathways. Agonism by 2-IPP could be inducing a cellular stress response. Action: Perform a cell viability assay (e.g., MTT or LDH release) with 2-IPP in the presence and absence of a σ1 antagonist like NE-100. This will determine if the toxicity is σ1-dependent.
Effect of 2-IPP is not blocked by yohimbine or other general α2-antagonists. The effect is likely mediated by the σ1 receptor. Yohimbine is a non-selective α2-adrenoceptor antagonist. If it doesn't block the effect of 2-IPP, it's a strong indicator that the α2-adrenoceptor is not involved. Action: Use a selective σ1 antagonist in your assay. If the effect is blocked, you have confirmed it is a σ1-mediated off-target effect.
High background signal in receptor binding assays. Non-specific binding of 2-IPP. The lipophilic nature of 2-IPP can lead to it binding to plastics or other proteins in your assay, artificially inflating the signal. Action: Include a non-specific binding control in your assay by adding a high concentration of a known ligand for the receptor of interest to displace all specific binding of the radiolabeled 2-IPP. Also, consider adding a small amount of a non-ionic detergent like Tween-20 to your buffer to reduce non-specific interactions.

Experimental Protocols for Off-Target Validation

Protocol 4.1: Pharmacological Dissection of 2-IPP Effects using a Sigma-1 Antagonist

This protocol provides a framework for differentiating between α2C-adrenoceptor and σ1 receptor-mediated effects in a cell-based functional assay (e.g., measuring a second messenger like cAMP).

Materials:

  • Cells expressing the α2C-adrenoceptor and σ1 receptor.

  • This compound (2-IPP)

  • NE-100 (selective σ1 antagonist)

  • Appropriate assay buffer

  • Agonist for the α2C-adrenoceptor (e.g., UK 14,304)

  • Detection reagents for the functional readout (e.g., cAMP assay kit)

Procedure:

  • Cell Preparation: Plate cells at an appropriate density and allow them to adhere overnight.

  • Control Groups: Prepare wells for the following conditions:

    • Vehicle control (buffer only)

    • α2C agonist only

    • 2-IPP at various concentrations + α2C agonist

    • NE-100 only + α2C agonist

    • NE-100 (pre-incubation) followed by 2-IPP at various concentrations + α2C agonist

  • Pre-incubation with σ1 Antagonist: To the designated wells, add NE-100 at a concentration known to saturate the σ1 receptor (e.g., 1 µM) and incubate for 30 minutes at 37°C. This step ensures that the σ1 receptors are blocked before 2-IPP is introduced.

  • Addition of 2-IPP: Add the desired concentrations of 2-IPP to the appropriate wells and incubate for 15-30 minutes.

  • Stimulation with α2C Agonist: Add the α2C agonist to all wells (except the vehicle control) at a concentration that elicits a submaximal response (EC80). This allows for the clear observation of antagonist effects.

  • Functional Readout: Incubate for the appropriate time for the functional response to develop, then lyse the cells and measure the output (e.g., cAMP levels) according to the manufacturer's protocol.

  • Data Analysis: Compare the dose-response curve of 2-IPP in the presence and absence of NE-100. A rightward shift in the 2-IPP curve in the presence of NE-100 indicates that a portion of the observed effect was due to σ1 receptor agonism.

Diagram 4.1: Workflow for Pharmacological Dissection

G cluster_prep Preparation cluster_treatment Treatment Groups cluster_assay Assay & Analysis cluster_interpretation Interpretation prep1 Plate Cells treat1 Group A: 2-IPP + α2C Agonist prep1->treat1 Divide cells treat2 Group B: Pre-treat w/ NE-100 Then 2-IPP + α2C Agonist prep1->treat2 Divide cells assay1 Incubate & Stimulate treat1->assay1 treat2->assay1 assay2 Measure Functional Readout (e.g., cAMP) assay1->assay2 analysis Compare Dose-Response Curves (Group A vs. Group B) assay2->analysis interp1 No Change in Curve: Effect is α2C-mediated analysis->interp1 Evaluate result interp2 Rightward Shift in Curve: Effect is partially/fully σ1-mediated analysis->interp2 Evaluate result

Caption: Workflow for isolating α2C-adrenoceptor effects.

Diagram 4.2: Logical Flow for Troubleshooting Unexpected Results

G start Unexpected Result Observed with 2-IPP q1 Is the effect blocked by a selective α2C-antagonist (e.g., JP-1302)? start->q1 res1 Result is likely on-target (α2C-mediated). Consider other experimental variables. q1->res1 yes1 q2 Is the effect mimicked by a selective σ1 agonist (e.g., PRE-084)? q1->q2 no1 yes1 Yes no1 No res2 Result is likely an off-target effect mediated by the σ1 receptor. q2->res2 yes2 res3 Result may be due to another unknown off-target or an experimental artifact. Consider orthogonal assays. q2->res3 no2 yes2 Yes no2 No

Caption: Decision tree for troubleshooting 2-IPP results.

Concluding Remarks

This compound is a valuable tool for probing the function of the α2C-adrenoceptor. However, its high affinity for the σ1 receptor demands a rigorous and well-controlled experimental approach. By incorporating the strategies outlined in this guide—including the use of selective antagonists, careful dose-response analysis, and orthogonal validation with structurally distinct compounds—researchers can confidently dissect the on-target effects of 2-IPP and generate high-quality, reproducible data.

References

  • Title: A Novel Series of 2-[(Aryloxy)ethyl]piperidines: Potent and Selective α2C-Adrenoceptor Ligands Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Subtype-Selective α2-Adrenoceptor Antagonists in the Treatment of Depression Source: CNS Neuroscience & Therapeutics URL: [Link]

  • Title: NE-100, a novel sigma receptor ligand: in vivo tests Source: European Journal of Pharmacology URL: [Link]

  • Title: JP-1302, a novel α2C-adrenoceptor antagonist, reverses the prepulse inhibition-disruptive effects of apomorphine and phencyclidine Source: European Journal of Pharmacology URL: [Link]

troubleshooting solubility of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on troubleshooting solubility issues with 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride. As Senior Application Scientists, we've compiled this information to ensure you can navigate the experimental challenges and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

  • High Solubility: Water, Methanol

  • Moderate to Low Solubility: Ethanol, Isopropanol[3][4]

  • Sparingly Soluble to Insoluble: Acetone, Dichloromethane (DCM), Chloroform, Ethyl acetate, Diethyl ether, Toluene, Hexanes[3][5]

The large organic portion of the molecule, including the iodophenoxy and piperidine rings, contributes to its lipophilic character, which can limit its solubility even in polar organic solvents.

Q2: How does pH influence the solubility of this compound?

A2: The pH of the solvent system is a critical factor governing the solubility of this compound.[1][6] The piperidine nitrogen is basic and exists in its protonated, charged (ammonium) form in the hydrochloride salt.

  • Acidic to Neutral pH (pH < 7): In this range, the compound will remain in its protonated, ionic form, which is generally more water-soluble.[2]

  • Alkaline pH (pH > 8-9): As the pH increases, the piperidine nitrogen will be deprotonated, converting the salt to its free base form. This neutral, non-polar form is significantly less soluble in water and may precipitate out of aqueous solutions.[7] This property can be strategically used for extraction purposes.

Q3: Can temperature be used to increase the solubility?

A3: Yes, for most compounds, solubility increases with temperature.[1][6] If you are facing difficulty dissolving the compound, gentle heating of the solution can be an effective strategy. However, it is crucial to be aware of the compound's thermal stability. Prolonged exposure to high temperatures could potentially lead to degradation. Always start with gentle warming (e.g., 30-40°C) and monitor for any signs of decomposition, such as a change in color.

Troubleshooting Guide

Issue 1: The compound is not dissolving in my chosen aqueous buffer.

If you are encountering poor solubility in an aqueous system, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for dissolving this compound in aqueous solutions.

Detailed Steps & Explanations:

  • Verify pH: Ensure your buffer is in the acidic to neutral pH range. The hydrochloride salt is most stable and soluble under these conditions. If your buffer is alkaline, the compound will convert to its less soluble free base.

  • Mechanical Agitation: Sonication can provide the necessary energy to break down the crystal lattice and facilitate solvation. Vigorous vortexing can also be effective.

  • Gentle Heating: Increasing the temperature can enhance solubility.[1] Use a water bath and magnetic stirrer for even heating. Avoid aggressive heating to prevent potential degradation.

  • Introduce a Co-solvent: If your experimental design allows, adding a small percentage of a water-miscible organic solvent like DMSO, DMF, or ethanol can significantly improve solubility. Start with a low concentration (e.g., 1-5% v/v) and incrementally add more until the compound dissolves. Be mindful of how the co-solvent might impact downstream applications.

Issue 2: The compound precipitates out of solution over time.

This can occur due to a few factors:

  • Supersaturation: The initial dissolution, perhaps with heating, may have created a supersaturated solution that is not stable at room temperature.

    • Solution: Try preparing a slightly less concentrated solution. If a specific concentration is required, you may need to maintain the solution at a slightly elevated temperature.

  • pH Shift: A change in the pH of the solution over time can cause precipitation.

    • Solution: Re-verify the pH of your solution and ensure your buffer has sufficient capacity to maintain the desired pH.

  • Solvent Evaporation: If the solvent is volatile, its evaporation can increase the concentration of the compound beyond its solubility limit.

    • Solution: Keep containers tightly sealed.

Issue 3: I need to work with the free base form of the compound. How do I prepare it and in what should I dissolve it?

To convert the hydrochloride salt to the free base, you will need to perform a liquid-liquid extraction.

Protocol for Free Base Conversion:

  • Dissolve the this compound in deionized water.

  • Add a water-immiscible organic solvent such as dichloromethane (DCM), chloroform, or ethyl acetate.

  • Slowly add a mild aqueous base (e.g., a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution) while stirring, until the aqueous layer is basic (test with pH paper, target pH > 9).

  • Allow the layers to separate in a separatory funnel. The deprotonated, neutral free base will be preferentially soluble in the organic layer.[7]

  • Extract the aqueous layer a few more times with the organic solvent to maximize recovery.

  • Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.

The resulting free base will be significantly less polar and should be soluble in a range of organic solvents like DCM, chloroform, and ethyl acetate.

Solubility Data Summary (Predicted)

SolventPredicted SolubilityRationale
WaterHighPolar protic solvent, favors dissolution of the hydrochloride salt.[1]
MethanolHigh to ModeratePolar protic solvent.
EthanolModerate to LowLess polar than water and methanol.[3][4]
DMSOModeratePolar aprotic solvent.
DichloromethaneLow to InsolubleThe salt form is too polar for this non-polar solvent.
Diethyl EtherInsolubleVery non-polar solvent.[5]
TolueneInsolubleNon-polar aromatic solvent.

References

  • Solubility of Things. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). This compound | C13H19ClINO. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • PubChem. (n.d.). 2-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Pyridoxine hydrochloride. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). CXZ080. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Pyridoxine Hydrochloride (CAS 58-56-0). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • Muby Chemicals. (2023, December 17). Pyridoxine Hydrochloride or Vitamin B6 Manufacturers, with SDS. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2015, January 12). CWE of Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethylpiperidine. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for common challenges encountered during the purification of this compound.

Introduction

This compound is a piperidine derivative with significant interest in pharmaceutical research. The presence of an iodinated aromatic ring and a piperidine moiety presents unique challenges in its purification. This guide will address these challenges in a question-and-answer format, providing not only solutions but also the scientific rationale behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common issues encountered during the purification of this compound.

Q1: My purified this compound shows an extra peak in the HPLC analysis. What could be the cause?

A1: The appearance of an extra peak in the HPLC chromatogram of a purified piperidine derivative can be attributed to several factors.

  • Residual Solvents or Reagents: Incomplete removal of solvents or unreacted starting materials from the synthesis can lead to extra peaks. Ensure that the product is thoroughly dried under vacuum.

  • Isomeric Impurities: The synthesis of piperidine derivatives can sometimes result in the formation of regioisomers or stereoisomers, which may be difficult to separate from the desired product.

  • Degradation: Iodinated aromatic compounds can be sensitive to light and temperature, potentially leading to degradation products.[1] The piperidine ring itself can also be susceptible to oxidation.

  • On-Column Interactions: For piperidine derivatives in their free base form, interactions with the stationary phase of the HPLC column can sometimes lead to peak splitting or broadening.[2] However, since your compound is a hydrochloride salt, this is less likely to be the primary issue.

Troubleshooting Steps:

  • Confirm Identity of the Impurity: If possible, use mass spectrometry (MS) coupled with your HPLC to determine the mass of the species corresponding to the extra peak. This can help identify if it's a known starting material, a degradation product (e.g., deiodination), or an isomer.[1]

  • Optimize HPLC Method: Adjusting the mobile phase composition, pH, or using a different column chemistry can help to improve the separation and resolution of the peaks.[2]

  • Re-purification: If the impurity is identified, a targeted re-purification step may be necessary. For example, if residual non-polar starting materials are present, a wash with a non-polar solvent might be effective.

Q2: I'm struggling with the recrystallization of this compound. The product either oils out or the yield is very low. What can I do?

A2: Recrystallization is a powerful technique for purifying crystalline solids, but finding the right solvent system for hydrochloride salts can be challenging.

  • "Oiling Out": This occurs when the solute is too soluble in the hot solvent, and upon cooling, it separates as a liquid phase instead of forming crystals. This is a common issue with salts.

  • Low Yield: This happens when the compound has significant solubility in the cold solvent, leading to product loss in the mother liquor.

Troubleshooting Recrystallization:

Problem Cause Solution
Oiling Out Compound is too soluble in the hot solvent.- Use a less polar solvent in your solvent system. - Try a solvent/anti-solvent system. Dissolve the compound in a minimum amount of a good solvent (e.g., ethanol, methanol) at an elevated temperature, and then slowly add a poor solvent (an "anti-solvent" like diethyl ether or hexane) until turbidity persists.[3] Then, allow it to cool slowly.
Low Yield Compound is too soluble in the cold solvent.- Ensure you are using the minimum amount of hot solvent to dissolve the compound. - Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation. - Concentrate the mother liquor and attempt a second crop of crystals.
No Crystals Form Supersaturation has not been achieved, or nucleation is slow.- Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Allow the solution to stand undisturbed for a longer period.

A common and effective method for recrystallizing hydrochloride salts is using a mixture of an alcohol (like ethanol or isopropanol) and an ether (like diethyl ether or methyl tert-butyl ether).[3]

Q3: Can I use silica gel column chromatography to purify this compound? I'm concerned about the compound sticking to the column.

A3: Yes, silica gel column chromatography can be used, but with caution. The basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel, leading to poor separation, tailing peaks, and even irreversible adsorption.

Workflow for Silica Gel Chromatography of Piperidine Derivatives:

Caption: A decision workflow for the purification of piperidine derivatives using silica gel chromatography.

Expert Tip: It is often more effective to purify the free base of the piperidine derivative on silica gel and then convert it back to the hydrochloride salt.[3] This avoids the complications of running the salt directly on the column.

Q4: I'm observing deiodination of my compound during analysis. How can I prevent this?

A4: Deiodination, the loss of an iodine atom, is a known issue with iodinated aromatic compounds, particularly during mass spectrometry analysis with electrospray ionization (ESI).[1]

Mitigation Strategies:

  • Use a Softer Ionization Technique: If available, consider using a softer ionization technique like Atmospheric Pressure Chemical Ionization (APCI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for mass spectrometry, which may reduce in-source fragmentation.

  • Protect from Light: Store the compound in an amber vial or wrapped in aluminum foil to minimize light exposure, which can promote deiodination.

  • Avoid Harsh Conditions: During purification and handling, avoid high temperatures and strongly acidic or basic conditions, which can facilitate the cleavage of the carbon-iodine bond.

Experimental Protocols

Protocol 1: Recrystallization of this compound using an Ethanol/Diethyl Ether System
  • Place the crude this compound in a clean Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

  • Once dissolved, remove the flask from the heat and allow it to cool slightly.

  • Slowly add diethyl ether dropwise while gently swirling the flask until a slight turbidity persists.

  • Cover the flask and allow it to cool slowly to room temperature.

  • For maximum yield, place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Conversion of the Hydrochloride Salt to the Free Base for Chromatography
  • Dissolve the crude this compound in deionized water.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) while stirring until the solution is basic (pH > 9, check with pH paper).

  • Extract the aqueous solution three times with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the free base, which can then be purified by column chromatography.

References

  • BenchChem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • BenchChem. (2025). Technical Support Center: Characterization of Diiodinated Aromatic Compounds.
  • ACS Publications. (2024). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids.
  • Molbase. (n.d.). Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a).
  • ResearchGate. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates.
  • RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.

Sources

avoiding degradation of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage and experimental use. Our goal is to ensure the integrity of your experiments by maintaining the stability and purity of this critical research material.

Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?

A1: this compound is a chemical compound featuring three key structural motifs: an iodinated aromatic ring, an ether linkage, and a piperidine heterocycle present as a hydrochloride salt. The primary stability concern arises from the carbon-iodine (C-I) bond, which is the weakest of the carbon-halogen bonds.[1] This makes the molecule particularly susceptible to degradation from light and heat, which can compromise sample purity, lead to inaccurate experimental results, and potentially form unknown, reactive byproducts.

Q2: I noticed my solid sample has developed a yellow or brownish tint. What does this mean?

A2: A yellow or brown discoloration is a common visual indicator of degradation. This is typically caused by the cleavage of the C-I bond, leading to the formation of elemental iodine (I₂), which has a characteristic yellow-brown color.[1] If you observe this, it is a strong sign that your sample has been exposed to excessive light or heat. For experiments where stoichiometry and purity are critical, the material should be repurified or a new, uncompromised lot should be used.

Q3: What are the primary pathways through which this compound can degrade?

A3: The main degradation pathways are photodegradation, thermal decomposition, and oxidation.

  • Photodegradation: Exposure to light, particularly UV wavelengths, can provide the energy needed to break the weak C-I bond.[1]

  • Thermal Degradation: High temperatures can accelerate the decomposition of the molecule, primarily affecting the C-I bond and potentially the piperidine ring.[1][2]

  • Oxidative Degradation: The piperidine nitrogen can be susceptible to oxidation, although its formation as a hydrochloride salt provides some protection.[2] Harsh oxidative conditions should be avoided.

cluster_main Degradation Pathways for 2-[2-(2-Iodophenoxy)ethyl]piperidine HCl cluster_stressors Stress Factors Compound Stable Compound Degraded Degradation Products (e.g., free iodine, de-iodinated compound) Compound->Degraded Photodegradation Compound->Degraded Thermal Degradation Compound->Degraded Oxidation Light Light (UV/Visible) Heat Elevated Temperature Oxidants Oxidizing Agents cluster_workflow Troubleshooting Experimental Degradation Start Observe Degradation (e.g., color change, precipitation) CheckLight Was experiment exposed to light? Start->CheckLight CheckHeat Was heat > 40°C applied? CheckLight->CheckHeat No Sol_Light ACTION: Protect from light. Use amber tubes or cover setup. CheckLight->Sol_Light Yes CheckpH Is the solution pH extreme (<4 or >8)? CheckHeat->CheckpH No Sol_Heat ACTION: Conduct at RT or below. Minimize heating duration. CheckHeat->Sol_Heat Yes CheckOxidants Are oxidizing agents (e.g., H₂O₂) present? CheckpH->CheckOxidants No Sol_pH ACTION: Adjust pH to neutral range (6-8). Use non-reactive buffers. CheckpH->Sol_pH Yes Sol_Oxidants ACTION: Remove oxidizing agents. Use degassed solvents. CheckOxidants->Sol_Oxidants Yes End Re-run experiment and monitor stability CheckOxidants->End No Sol_Light->End Sol_Heat->End Sol_pH->End Sol_Oxidants->End

Sources

Technical Support Center: Synthesis of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we ground our recommendations in established chemical principles and field-proven experience to help you navigate the complexities of this multi-step synthesis.

Overview of the Synthetic Pathway

The most common and reliable route to this compound involves a two-stage process. First, the synthesis of a key intermediate, 2-(2-chloroethyl)piperidine hydrochloride. Second, a Williamson ether synthesis between 2-iodophenol and this intermediate, followed by final salt formation. This guide is structured to address challenges in both stages.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Ether Synthesis & Salt Formation A 2-Piperidineethanol B Thionyl Chloride (SOCl2) in Chloroform A->B Chlorination C 2-(2-Chloroethyl)piperidine HCl (Key Intermediate) B->C E Strong Base (e.g., K2CO3) in Polar Aprotic Solvent (e.g., DMF) C->E Used in Stage 2 D 2-Iodophenol D->E Deprotonation to form Phenoxide F 2-[2-(2-Iodophenoxy)ethyl]piperidine (Free Base) E->F Williamson Ether Synthesis (SN2 Reaction with Intermediate C) G HCl in Solvent (e.g., Methanol, Acetone) F->G Protonation H 2-[2-(2-Iodophenoxy)ethyl]piperidine HCl (Final Product) G->H Crystallization

Fig. 1: General two-stage synthetic workflow.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Q1: My yield for the Williamson ether synthesis (Stage 2) is significantly low. What are the likely causes and how can I fix it?

Low yield is the most frequent challenge in this step. The Williamson ether synthesis is a classic SN2 reaction, and its success hinges on optimizing conditions to favor substitution over competing side reactions.[1][2]

Potential Cause 1: Ineffective Deprotonation of 2-Iodophenol The reaction requires the formation of a potent nucleophile, the 2-iodophenoxide ion. If the base is not strong enough or used in insufficient quantity, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.

  • Solution: Switch to a more effective base. While weaker bases can work, potassium carbonate (K₂CO₃) is a reliable and mild choice for generating phenolates.[3] For more stubborn reactions, stronger bases like sodium hydride (NaH) can be used, but require strictly anhydrous conditions. Ensure you use at least one equivalent of the base.

Potential Cause 2: Competing Elimination (E2) Reaction The alkoxide/phenoxide is a strong base, which can promote an E2 elimination reaction with the 2-(2-chloroethyl)piperidine intermediate to form an unwanted alkene byproduct. This is a very common side reaction in Williamson ether syntheses.[4]

  • Solution: This reaction works best with primary alkyl halides, which our intermediate is.[2][4] However, to further minimize elimination:

    • Control Temperature: Avoid excessively high temperatures. Typical conditions range from 80-120°C, which is a balance between achieving a reasonable reaction rate and preventing side reactions.[1][3] Monitor the reaction closely.

    • Choice of Base: A very strong, bulky base can favor elimination. The choice of K₂CO₃ is often a good compromise.

Potential Cause 3: Improper Solvent Choice The solvent plays a critical role in an SN2 reaction.

  • Solution: Use a polar aprotic solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).[3][4][5] These solvents are excellent at solvating the cation (e.g., K⁺ from K₂CO₃) while leaving the phenoxide nucleophile "bare" and highly reactive. Protic solvents like ethanol or water will solvate the nucleophile through hydrogen bonding, drastically reducing its reactivity and slowing the reaction.[4]

Potential Cause 4: Deiodination of Starting Material or Product The iodo-substituent can be sensitive, particularly under harsh conditions (e.g., strongly reductive environments or very high temperatures).[3]

  • Solution: Employ mild reaction conditions. Using K₂CO₃ as the base and maintaining careful temperature control (not exceeding 120°C) is essential to preserve the iodine atom on the aromatic ring.[3]

G start Low Yield in Williamson Synthesis? base_check Is the base strong enough? (e.g., K2CO3, NaH) start->base_check Check Conditions solvent_check Is the solvent polar aprotic? (e.g., DMF, DMSO) base_check->solvent_check Yes sol_base Use a stronger base like K2CO3 or NaH. base_check->sol_base No temp_check Is temperature controlled? (80-120°C) solvent_check->temp_check Yes sol_solvent Switch to DMF or DMSO. solvent_check->sol_solvent No sol_temp Optimize temperature. Avoid excessive heat to prevent elimination. temp_check->sol_temp No success Yield Improved temp_check->success Yes sol_base->solvent_check sol_solvent->temp_check sol_temp->success

Fig. 2: Troubleshooting workflow for low reaction yield.
Q2: I am seeing an unexpected byproduct in my NMR/LC-MS analysis. What could it be?

The most likely impurity besides the elimination product is a result of C-alkylation. While O-alkylation of phenoxides is generally favored, alkylation can sometimes occur on the aromatic ring itself, especially at the ortho and para positions.[4]

  • Identification: C-alkylated isomers will have the same mass as your desired product. Their presence can be confirmed using 2D NMR techniques (HMBC, HSQC) to establish connectivity.[6][7]

  • Mitigation:

    • Solvent Choice: The choice of a polar aprotic solvent like DMF generally favors O-alkylation.

    • Counter-ion: The nature of the cation can influence the O/C alkylation ratio. Using potassium (from K₂CO₃) often provides good selectivity for O-alkylation.

Q3: The synthesis of the 2-(2-chloroethyl)piperidine HCl intermediate (Stage 1) is messy and gives a low yield. How can I improve this step?

This chlorination reaction, typically using thionyl chloride (SOCl₂), can be challenging.

  • Problem: Direct reaction of 2-piperidineethanol with thionyl chloride can lead to side reactions and charring, resulting in a dark, impure solid and low yields.[8]

  • Protocol & Explanation: A robust method involves a one-pot reaction in a suitable solvent like toluene.[9] First, 2-piperidineethanol is formed in situ from piperidine and ethylene chlorohydrin. Without isolating the alcohol, thionyl chloride is then added directly to the toluene mixture at a controlled temperature (70-85°C).[9] This one-pot method avoids the isolation of the intermediate alcohol and has been shown to provide better yields than older two-step or chloroform-based methods.[9] The desired hydrochloride salt often crystallizes directly from the cooled reaction mixture.[9] Recrystallization from an ethanol/ether mixture can be used for further purification.[8]

Frequently Asked Questions (FAQs)

Question Answer
What are the optimal conditions for the Williamson ether synthesis step? Based on literature and practical experience, the following conditions are recommended: Base: Potassium Carbonate (K₂CO₃). Solvent: Anhydrous DMF or DMSO. Temperature: 80-120°C. Reaction Time: 6-12 hours, monitored by TLC or LC-MS.[3]
How should I monitor the progress of the reaction? Thin Layer Chromatography (TLC) is the most common method. Use a solvent system like ethyl acetate/hexanes. The product ether will be less polar than the starting 2-iodophenol. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, GC-MS or LC-MS can be used to track the disappearance of starting materials and the appearance of the product.[10]
What is the best procedure for purifying the final product? After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with brine and dried.[4] The crude free base is then dissolved in a suitable solvent like acetone or methanol, and a solution of HCl (e.g., HCl in ether or concentrated HCl) is added to precipitate the hydrochloride salt. The salt can then be purified by recrystallization from a solvent system like acetone or methanol/ether to achieve high purity (>99%).[3][4]
Can I use 2-(2-bromoethyl)piperidine instead of the chloro- derivative? Yes. Alkyl bromides are more reactive than alkyl chlorides in SN2 reactions due to bromide being a better leaving group. This could potentially lead to faster reaction times or allow for lower reaction temperatures. However, the chloro-derivative is often more readily available or easier to synthesize and is sufficiently reactive for this transformation.
Why is the product isolated as a hydrochloride salt? Converting the final amine product to its hydrochloride salt serves several critical purposes: 1) Stability: Salts are generally more stable and less prone to degradation than the free base. 2) Crystallinity: The salt is often a well-defined crystalline solid, which makes it much easier to purify by recrystallization compared to the free base, which may be an oil. 3) Handling: Crystalline solids are easier to handle, weigh, and formulate than oils.[3]

References

  • PrepChem. (n.d.). Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride. Retrieved from PrepChem.com. [Link]

  • Shree Ganesh Chemicals. (n.d.). N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers. Retrieved from shreeganeshchemicals.com. [Link]

  • Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis? Retrieved from YouTube. [Link]

  • Strambeanu, I., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-8. [Link]

  • Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]

  • University of Michigan-Dearborn. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from umdearborn.edu. [Link]

  • ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from acgpubs.org. [Link]

  • Google Patents. (1987). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
  • BuyersGuideChem. (n.d.). This compound. Retrieved from buyersguidechem.com. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • The Ohio State University. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from phys.org. [Link]

  • Bakulina, O., et al. (2020). Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides. Beilstein Journal of Organic Chemistry, 16, 2598-2606. [Link]

  • ResearchGate. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from ResearchGate. [Link]

  • Coldham, I., et al. (2002). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry, 67(20), 7076-7083. [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • de Oliveira, A. B., et al. (2023). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 13(47), 33027-33042. [Link]

  • PubChem. (n.d.). 2-(2-Bromoethyl)piperidine. Retrieved from PubChem. [Link]

  • Zhang, G., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Journal of Materials Chemistry C, 7(18), 5394-5402. [Link]

  • European Patent Office. (n.d.). Piperidine compounds and their preparation and use. Retrieved from epo.org. [Link]

  • Pańczyk, K., et al. (2018). Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system. Bioorganic & Medicinal Chemistry Letters, 28(11), 2041-2047. [Link]

  • Bur, S. K., & Martin, S. F. (2012). An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. Organic Letters, 14(21), 5558–5561. [Link]

  • D'yachenko, I. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6965. [Link]

  • Eureka. (2019). Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride. Retrieved from Eureka. [Link]

  • Google Patents. (n.d.). CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

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Validation & Comparative

A Comparative Guide to Sigma Receptor Ligands: Profiling 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Sigma Receptor Landscape

Initially misclassified as opioid receptors, sigma (σ) receptors are now recognized as a unique class of proteins with two main subtypes, sigma-1 (σ1R) and sigma-2 (σ2R).[1] These receptors are not structurally related but share pharmacological similarities.[1]

  • Sigma-1 Receptor (σ1R): A highly conserved, 223-amino acid chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[2] Upon activation by ligands or cellular stress, it translocates to modulate a wide array of "client" proteins, including ion channels and other receptors. This makes σ1R a critical regulator of cellular signaling, particularly calcium homeostasis, and a promising therapeutic target for neurological diseases, pain, and depression.[3][4]

  • Sigma-2 Receptor (σ2R): Identified as the transmembrane protein 97 (TMEM97), σ2R is also an ER-resident protein.[5] It is highly expressed in proliferating cells, including many types of tumors, making it a biomarker for cancer and a target for novel anti-cancer therapies.[6][7] Its agonists have been shown to induce apoptosis in tumor cells, while modulators are being investigated for neurodegenerative diseases like Alzheimer's.[7][8][9]

The diverse functions and therapeutic potential of these receptors have spurred the development of a wide range of synthetic ligands, each with distinct affinities and functional profiles. This guide focuses on the phenoxyethylpiperidine scaffold, represented by 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride, and compares it to other well-characterized sigma receptor ligands.

Focus Ligand Profile: The Phenoxyethylpiperidine Scaffold

While specific pharmacological data for this compound is not extensively available in public literature, its chemical structure places it within the well-studied phenoxyalkylpiperidine class. Research on analogous compounds provides a strong basis for understanding its likely properties.

A recent study on N-[(4-substituted-phenoxy)ethyl]piperidines demonstrated that this scaffold is an excellent framework for achieving high-affinity and selective σ1R binding.[10] For instance, the 4-methyl-1-[2-(4-chlorophenoxy)ethyl]piperidine analog (1a in the study) showed a sub-nanomolar affinity for the σ1R (Ki = 0.34 nM) with over 150-fold selectivity against the σ2R.[10]

Key Structural Features & Inferences:

  • Piperidine Moiety: Provides the basic nitrogen atom, a key pharmacophoric element for interaction with a critical glutamate residue (E172) in the σ1R binding pocket.

  • Phenoxyethyl Linker: The length and composition of this linker are crucial for optimizing affinity. An oxyethylenic chain has been shown to be beneficial for σ1 selectivity.[11]

  • 2-Iodophenoxy Group: The iodine substitution is particularly significant.

    • Binding Affinity: Halogen substitutions on the phenyl ring can modulate binding affinity. The electron-withdrawing nature and size of iodine may influence interactions within the hydrophobic pocket of the receptor.

    • Radiolabeling Potential: The presence of a stable iodine atom makes this compound an immediate candidate for radiosynthesis with isotopes like Iodine-123 or Iodine-125. This would enable its use as a radiotracer for in vivo imaging techniques like Single-Photon Emission Computed Tomography (SPECT) to visualize σ1R distribution and density in the brain or in tumors.

Based on this analysis, this compound is predicted to be a high-affinity σ1R ligand with significant selectivity over σ2R. Its structure suggests it likely acts as a σ1R agonist, a property common to this chemical class that has been linked to potent anti-amnesic effects.[10][11]

Comparative Analysis of Sigma Receptor Ligands

To contextualize the potential profile of this compound, it is essential to compare it with standard tool compounds and clinically relevant drugs that target sigma receptors.

LigandChemical ClassTypeKi σ1 (nM)Ki σ2 (nM)Selectivity (Ki σ2 / Ki σ1)Key Characteristics & Applications
Phenoxyethylpiperidines (representative) PhenoxyalkylpiperidinePresumed σ1 Agonist0.34 - 1.49 [10]52.3 - 809[10]>150High affinity and selectivity for σ1R; potent anti-amnesic properties demonstrated in analogs.[10]
PRE-084 PhenylcyclohexanecarboxylateSelective σ1 Agonist~8 - 53 [12]>10,000[13]>600Widely used experimental tool for studying σ1R agonism; demonstrates neuroprotective and cognitive-enhancing effects.[12][14]
S1RA (E-52862) ArylpyrazoleSelective σ1 Antagonist17 [15][16]>1000[17][18][19]>58First selective σ1 antagonist to enter clinical trials; investigated for neuropathic pain.[16][18]
PB28 Cyclohexylpiperazineσ2 Agonist / σ1 Antagonist0.38 - 15.2 [20][21]0.68 - 0.8 [20][22]~0.05 (σ1 selective)High affinity for both subtypes but functionally a σ2 agonist; induces apoptosis in cancer cells.[8][20][21]
DTG GuanidineNon-selective Agonist21.9 - 69 [23][24][25]21 - 39.9 [24][25]~1Commonly used non-selective radioligand and tool compound; neuroprotective effects attributed to σ1 agonism.[3][26]
Haloperidol ButyrophenoneNon-selective Antagonist2.2 - 2.8 [27][28]~2.8[27]~1Antipsychotic drug with high affinity for both sigma and dopamine D2 receptors; its metabolites retain high sigma affinity.[27][29][30]

Note: Ki values can vary between studies due to different experimental conditions (e.g., tissue source, radioligand used).

Mechanisms and Signaling Pathways

Understanding the downstream consequences of ligand binding is crucial for predicting their physiological effects.

Sigma-1 Receptor (σ1R) Signaling

The σ1R acts as a ligand-operated chaperone. In its resting state, it is often complexed with the binding immunoglobulin protein (BiP). Upon stimulation by an agonist (like PRE-084 or likely the phenoxyethylpiperidines), it dissociates from BiP and translocates to interact with various client proteins. This modulation is central to its therapeutic effects. An antagonist (like S1RA) binds to the receptor but does not induce this conformational change, thereby blocking the effects of agonists.[3]

Sigma1_Pathway cluster_ER Endoplasmic Reticulum cluster_MAM MAM BiP BiP S1R_inactive σ1 Receptor (Inactive) S1R_inactive->BiP Bound S1R_active σ1 Receptor (Active) S1R_inactive->S1R_active Dissociates from BiP IP3R IP3 Receptor Ca_Release Ca2+ Release Modulation IP3R->Ca_Release S1R_active->IP3R Modulates Neuroprotection Neuroprotection & Synaptic Plasticity S1R_active->Neuroprotection Promotes Agonist σ1 Agonist (e.g., PRE-084) Agonist->S1R_inactive Binds & Activates Antagonist σ1 Antagonist (e.g., S1RA) Antagonist->S1R_inactive Binds & Blocks Activation

Sigma-2 Receptor (σ2R) Signaling

The σ2R (TMEM97) often functions in a complex with other proteins, such as the progesterone receptor membrane component 1 (PGRMC1). Its signaling is less understood than σ1R but is implicated in cholesterol homeostasis, autophagy, and cell survival pathways. In cancer cells, σ2R agonists (like PB28) are known to trigger apoptotic cell death through mechanisms that can involve caspase activation and mitochondrial dysfunction.[7] This makes them promising candidates for oncology.

Sigma2_Pathway Agonist σ2R Agonist (e.g., PB28) S2R S2R Agonist->S2R Binds & Activates Mitochondria Mitochondria S2R->Mitochondria Induces Stress Caspases Caspases Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Triggers

Experimental Protocols: A Self-Validating System

Accurate determination of ligand affinity is foundational to drug discovery. The competitive radioligand binding assay is the gold standard for quantifying the inhibition constant (Ki) of a test compound.

Protocol: Competitive Radioligand Binding Assay for σ1 Receptors

This protocol describes a self-validating system to determine the affinity of a test compound (e.g., a phenoxyethylpiperidine) for the σ1 receptor.

1. Membrane Preparation:

  • Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes containing the receptors.

  • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay). The use of guinea pig brain is historical and provides a rich source of σ1 receptors.[31]

2. Competitive Binding Incubation:

  • In a 96-well plate, combine the following in a final volume of 250 µL:

    • Membrane homogenate (50-100 µg protein).
    • Radioligand: A fixed concentration of -pentazocine (e.g., 1-2 nM, near its Kd). This is a σ1-selective radioligand, ensuring the signal is specific to the target.[31]
    • Test Compound: Serial dilutions of the test compound (e.g., this compound) over a wide concentration range (e.g., 0.1 nM to 10 µM).
  • Include control wells:

    • Total Binding: Contains only membrane and radioligand.
    • Non-specific Binding (NSB): Contains membrane, radioligand, and a high concentration (e.g., 10 µM) of a non-labeled, high-affinity ligand like Haloperidol to saturate all specific binding sites. This measures the amount of radioligand that binds to non-receptor components.
  • Incubate at 37°C for 150 minutes to reach equilibrium.

3. Filtration and Counting:

  • Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membranes. This separation of bound from free radioligand must be fast to prevent dissociation.

  • Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (counts per minute, CPM) using a scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.

  • Use non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

  • Convert the IC50 to the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. The Ki represents the affinity of the test compound for the receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane 1. Prepare Membrane Homogenate Incubation 4. Incubate (Membrane + Radioligand + Test Compound) Membrane->Incubation Radioligand 2. Prepare Radioligand (3H-pentazocine) Radioligand->Incubation TestCompound 3. Prepare Test Compound (Serial Dilutions) TestCompound->Incubation Filtration 5. Rapid Filtration (Separate Bound/Free) Incubation->Filtration Counting 6. Scintillation Counting (Measure Radioactivity) Filtration->Counting Curve 7. Plot Competition Curve (% Inhibition vs. [Compound]) Counting->Curve IC50 8. Calculate IC50 Curve->IC50 Ki 9. Calculate Ki via Cheng-Prusoff Equation IC50->Ki

Conclusion and Future Directions

The phenoxyethylpiperidine scaffold, represented by This compound , holds significant promise as a source of high-affinity, selective σ1R ligands. Based on data from structurally related analogs, this compound is likely a potent σ1R agonist, a profile associated with neuroprotective and cognitive-enhancing potential.

Key Comparative Insights:

  • Affinity & Selectivity: This class of compounds demonstrates superior affinity and selectivity for σ1R compared to non-selective tools like DTG and Haloperidol, and comparable or greater affinity than the widely used agonist PRE-084.

  • Functional Profile: As presumed agonists, they differ fundamentally from σ1R antagonists like S1RA, which are being explored for pain, and from σ2R-directed ligands like PB28, which are primarily investigated for oncology.

  • Unique Potential: The iodine atom is a standout feature, making this compound a prime candidate for development as a SPECT imaging agent. This would provide a valuable tool for non-invasively studying σ1R density and occupancy in preclinical and clinical settings, aiding in the diagnosis of neurological disorders and in the development of other σ1R-targeted drugs.

Future research should focus on empirically determining the binding affinity and functional activity of this compound to confirm these predictions. Subsequent radiolabeling and in vivo evaluation would be a logical next step to validate its potential as a novel imaging agent for the sigma-1 receptor.

References

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  • Terada, K., et al. (2020). Sigma-2 receptor as a potential therapeutic target for treating central nervous system disorders. Neural Regeneration Research. [Link]

  • Su, T. P., et al. (2016). The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews. [Link]

  • Shin, E. J., et al. (1992). Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors. European Journal of Pharmacology. [Link]

  • Vilner, B. J., et al. (1995). Sigma-2 Receptor Agonists Activate a Novel Apoptotic Pathway and Potentiate Antineoplastic Drugs in Breast Tumor Cell Lines. Cancer Research. [Link]

  • Xu, W., et al. (2021). Sigma-2 Receptor as a Potential Drug Target. ResearchGate. [Link]

  • Gordon, D. E., et al. (2021). Comparison of agonist versus antagonist interactions with the sigma-1 receptor by molecular docking. ResearchGate. [Link]

  • Romero, L., et al. (2012). Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization. British Journal of Pharmacology. [Link]

  • Salyer, A. E., et al. (2012). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Neuropharmacology. [Link]

  • Weng, C. C., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences. [Link]

  • Wang, H., et al. (2021). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Psychiatry. [Link]

  • Sigma-2 receptor. Wikipedia. [Link]

  • The list of Sigma-1 receptor agonists and antagonists. ResearchGate. [Link]

  • Maurice, T. (2023). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. International Journal of Molecular Sciences. [Link]

  • Haloperidol and its metabolites with Ki values for σ1 and σ2 receptors. ResearchGate. [Link]

  • Laghezza, A., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry. [Link]

  • Nguyen, L., et al. (2016). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. Expert Opinion on Drug Discovery. [Link]

  • PRE-084. Wikipedia. [Link]

  • Lever, J. R., et al. (2013). Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. Synapse. [Link]

  • Laghezza, A., et al. (2021). DEVELOPMENT OF PHENOXYALKYLPIPERIDINES AS HIGH-AFFINITY SIGMA-1 (s1) RECEPTOR LIGANDS WITH POTENT ANTI-AMNESIC ACTIVITY. IRIS Institutional Research Information System. [Link]

  • Walker, J. M., et al. (1988). Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs. Pharmacology Biochemistry and Behavior. [Link]

  • Sigma receptor. Wikipedia. [Link]

  • Niso, M., et al. (2024). Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors. Molecules. [Link]

  • Pati, M. L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports. [Link]

  • Wieczorek, M., et al. (2022). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Molecules. [Link]

  • De Costa, B. R., et al. (1990). (-)PPAP: A New and Selective Ligand for Sigma Binding Sites. Pharmacology Biochemistry and Behavior. [Link]

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  • Matsumoto, R. R., et al. (2011). Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine. Drug and Alcohol Dependence. [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie. [Link]

Sources

A Comparative Pharmacological Validation of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride (Compound I-PEP): A Novel Sigma-1 Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the pharmacological validation of the novel compound, 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride, hereafter referred to as Compound I-PEP. The structural motif of Compound I-PEP, featuring a phenoxyethyl piperidine scaffold, suggests a potential interaction with sigma receptors, a unique class of intracellular chaperone proteins implicated in a range of neurological disorders.[1][2][3] This document outlines a multi-tiered experimental approach to characterize the binding affinity, functional activity, and in vivo efficacy of Compound I-PEP, using the well-characterized sigma-1 receptor (σ1R) antagonist, Haloperidol, as a benchmark for comparison.

The strategic objective of this validation workflow is to move beyond simple data acquisition towards a holistic understanding of the compound's mechanism of action. Each experimental phase is designed to build upon the last, creating a self-validating cascade of evidence from molecular interaction to behavioral outcome.

Part 1: In Vitro Receptor Binding Profile: Affinity and Selectivity

Expertise & Experience: The Rationale Behind Binding Assays

The foundational step in characterizing any novel ligand is to determine its binding affinity (Kᵢ) for its intended target and its selectivity against related receptor subtypes. A compound's utility is defined as much by what it doesn't bind to as what it does. High affinity and selectivity are hallmarks of a promising therapeutic candidate, minimizing the potential for off-target effects. We hypothesize that Compound I-PEP is a σ1R ligand. Therefore, we must quantify its affinity for σ1R and the closely related σ2R subtype. Radioligand competition binding assays are the gold standard for this determination, providing robust and quantifiable data on ligand-receptor interactions.[4][5]

Experimental Protocol: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of Compound I-PEP and Haloperidol for the human sigma-1 (σ1) and sigma-2 (σ2) receptors.

Methodology:

  • Membrane Preparation:

    • Utilize commercially available cell membranes from HEK-293 cells stably expressing human σ1R, or guinea pig liver membranes, which are a rich endogenous source.[4]

    • For σ2R assays, use rat liver membrane homogenates.

    • Homogenize tissues or cell pellets in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of approximately 150-200 µg per assay tube.

  • Assay Setup (σ1R):

    • In a 96-well plate, combine the membrane homogenate with the selective σ1R radioligand, -pentazocine, at a final concentration near its dissociation constant (Kᴅ), typically 15 nM.[6]

    • Add increasing concentrations of the competing ligand (Compound I-PEP or Haloperidol), typically ranging from 10⁻¹¹ M to 10⁻⁵ M.

    • To determine non-specific binding, use a high concentration (10 µM) of unlabeled Haloperidol.[6]

    • Incubate the mixture for 120 minutes at 37°C.[6]

  • Assay Setup (σ2R):

    • Combine rat liver membranes with the non-selective sigma radioligand [³H]-DTG at a concentration near its Kᴅ for the σ2R site (approx. 40-50 nM).[5]

    • Crucially, include 100 nM of (+)-pentazocine in all wells to "mask" the σ1R sites, ensuring that [³H]-DTG binding is specific to the σ2R.[5]

    • Add competing ligands and determine non-specific binding as described for the σ1R assay.

  • Termination and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing three times with ice-cold buffer to separate bound from free radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the IC₅₀ value (the concentration of competing ligand that displaces 50% of the radioligand) by fitting the competition data to a one-site sigmoidal dose-response curve using non-linear regression.

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Data Presentation: Comparative Binding Affinity

Table 1: Illustrative In Vitro Binding Profile of Compound I-PEP vs. Haloperidol (Note: Data are hypothetical and for illustrative purposes only)

Compoundσ1R Kᵢ (nM)σ2R Kᵢ (nM)Selectivity (σ2R Kᵢ / σ1R Kᵢ)
Compound I-PEP 1.5 185 123-fold
Haloperidol4.5[6]54.1[7]12-fold

Part 2: In Vitro Functional Characterization: Agonist vs. Antagonist Activity

Expertise & Experience: The Rationale Behind Functional Assays

Determining binding affinity is only the first step. It is critical to understand the functional consequence of that binding: does the compound activate the receptor (agonism) or block its activation by other molecules (antagonism)? Unlike classic GPCRs, σ1R does not directly couple to G-proteins, making traditional GTPγS binding assays less suitable.[6] However, σ1R activation is known to modulate the activity of various ion channels, leading to changes in cellular membrane potential.[8][9] The Fluorometric Imaging Plate Reader (FLIPR) Membrane Potential Assay provides a high-throughput, kinetic readout of these changes, making it an excellent platform to functionally profile σ1R ligands.[10][11][12]

Experimental Protocol: FLIPR Membrane Potential Assay

This protocol assesses whether Compound I-PEP acts as a σ1R agonist or an antagonist by measuring changes in membrane potential in CHO cells stably expressing human σ1R.

Methodology:

  • Cell Culture and Plating:

    • Culture CHO-K1 cells stably transfected with the human σ1R gene in appropriate media.

    • Plate the cells in black-walled, clear-bottom 96-well or 384-well microplates and allow them to form a confluent monolayer overnight.[11]

  • Dye Loading:

    • Prepare the FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices) loading buffer according to the manufacturer's instructions.[10]

    • Remove the cell culture medium and add an equal volume of the loading buffer to each well.

    • Incubate the plate for 30-60 minutes at 37°C to allow the voltage-sensitive dye to load into the cells.[12]

  • Assay Execution (FLIPR Instrument):

    • Antagonist Mode:

      • Place the cell plate and a compound plate (containing Compound I-PEP or Haloperidol at various concentrations) into the FLIPR instrument.

      • Initiate the assay. The instrument will first add the potential antagonists (Compound I-PEP or Haloperidol) to the cell plate and incubate for a predefined period (e.g., 5-15 minutes).

      • Next, the instrument adds a known σ1R agonist, such as (+)-pentazocine, at a concentration that elicits a submaximal response (EC₈₀).

      • The FLIPR continuously measures the fluorescence signal before and after each addition. An antagonist will inhibit the signal change induced by (+)-pentazocine.

    • Agonist Mode:

      • To test for intrinsic agonist activity, simply add Compound I-PEP or Haloperidol to the dye-loaded cells and monitor for any change in fluorescence signal in the absence of a reference agonist.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in membrane potential.

    • For agonist activity, calculate the EC₅₀ (concentration for 50% of maximal response).

    • For antagonist activity, calculate the IC₅₀ from the dose-response curve of the inhibition of the agonist-induced signal.

Data Presentation: Comparative Functional Activity

Table 2: Illustrative Functional Activity at the σ1 Receptor (Note: Data are hypothetical and for illustrative purposes only)

CompoundAgonist EC₅₀ (nM)Antagonist IC₅₀ (nM) vs. (+)-pentazocineFunctional Profile
Compound I-PEP >10,000 12.5 Potent Antagonist
Haloperidol>10,00035.8Standard Antagonist
(+)-pentazocine250N/AStandard Agonist

Part 3: In Vivo Behavioral Assessment: Sensorimotor Gating

Expertise & Experience: The Rationale Behind In Vivo Models

Positive in vitro results must be translated to a relevant in vivo physiological context. Since σ1R antagonists have shown potential as antipsychotics, we need an animal model that reflects a core deficit observed in psychotic disorders like schizophrenia.[6] Prepulse inhibition (PPI) of the acoustic startle reflex is a premier translational model for this purpose.[13][14] PPI is the phenomenon where a weak sensory stimulus (prepulse) inhibits the startle response to a subsequent strong stimulus (pulse). This process, known as sensorimotor gating, is deficient in schizophrenic patients and can be pharmacologically induced in rodents by agents like the NMDA receptor antagonist, ketamine.[15] A potential antipsychotic is expected to reverse this induced deficit.[16]

Experimental Protocol: Ketamine-Induced Prepulse Inhibition (PPI) Deficit Model

This protocol evaluates the ability of Compound I-PEP to reverse a sensorimotor gating deficit in mice, a key predictor of antipsychotic-like activity.

Methodology:

  • Animal Acclimation:

    • Use male C57BL/6 mice. Acclimate them to the testing room for at least 60 minutes before the experiment begins.[17]

  • Drug Administration:

    • Administer Compound I-PEP (e.g., 1, 3, 10 mg/kg), Haloperidol (1 mg/kg, positive control), or vehicle (saline, negative control) via intraperitoneal (i.p.) injection.

    • After 30 minutes, administer a sub-anesthetic dose of ketamine (e.g., 30 mg/kg, i.p.) to all groups to induce a PPI deficit. A separate control group should receive vehicle only for both injections.

  • PPI Testing:

    • Place each mouse into a startle chamber resting on a motion-sensitive platform.

    • Allow a 5-minute acclimation period with background white noise (e.g., 65 dB).[17]

    • The test session consists of a pseudorandom series of trial types:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB burst of white noise for 40 ms).

      • Prepulse + Pulse trials: The 120 dB pulse is preceded by a weak, non-startling prepulse (e.g., 75 dB for 20 ms) at a specific interval (e.g., 100 ms).[13]

      • No-stimulus trials: Background noise only, to measure baseline movement.

    • The platform records the whole-body startle response (amplitude) for each trial.

  • Data Analysis:

    • Calculate the percent PPI for each animal using the formula: % PPI = 100 × [ (Startle Amplitude on Pulse-alone) – (Startle Amplitude on Prepulse+Pulse) ] / (Startle Amplitude on Pulse-alone).[17]

    • Analyze the data using ANOVA followed by post-hoc tests to compare the % PPI between treatment groups.

Data Presentation: Comparative In Vivo Efficacy

Table 3: Illustrative Effect on Ketamine-Induced PPI Deficit in Mice (Note: Data are hypothetical and for illustrative purposes only)

Treatment Group (mg/kg)% Prepulse Inhibition (Mean ± SEM)Statistical Significance vs. Vehicle + Ketamine
Vehicle + Vehicle65 ± 4.1N/A
Vehicle + Ketamine (30)28 ± 3.5p < 0.001 vs. Vehicle
Compound I-PEP (3) + Ketamine58 ± 4.9 p < 0.01
Compound I-PEP (10) + Ketamine62 ± 5.2 p < 0.001
Haloperidol (1) + Ketamine55 ± 4.5p < 0.01

Visualizations: Pathways and Workflows

Hypothesized Signaling Mechanism

sigma1_pathway cluster_cell Cellular Environment agonist (+)-Pentazocine (Agonist) s1r Sigma-1 Receptor (σ1R) - BiP Chaperone agonist->s1r Binds & Activates antagonist Compound I-PEP (Antagonist) antagonist->s1r Binds & Blocks ion_channel Voltage-Gated Ion Channel (e.g., K+) s1r->ion_channel Modulates Gating membrane Endoplasmic Reticulum potential Membrane Hyperpolarization ion_channel->potential Leads to

Caption: Hypothesized mechanism of σ1R antagonism by Compound I-PEP.

Pharmacological Validation Workflow

validation_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation start Start: Novel Compound I-PEP binding Part 1: Receptor Binding Assay • Target: σ1R, σ2R • Method: Radioligand Competition start->binding Determine Affinity & Selectivity functional Part 2: Functional Assay • Target: σ1R • Method: FLIPR Membrane Potential binding->functional Assess Functional Profile (Agonist/Antagonist) behavior Part 3: Behavioral Model • Model: Ketamine-induced PPI Deficit • Outcome: Sensorimotor Gating functional->behavior Translate to Physiological Model outcome Conclusion: Potent & Selective σ1R Antagonist with In Vivo Efficacy behavior->outcome

Caption: Step-wise workflow for the pharmacological validation of Compound I-PEP.

Conclusion and Future Directions

The structured validation pathway detailed in this guide provides a robust framework for characterizing the pharmacological profile of this compound (Compound I-PEP). The illustrative data present a compelling, albeit hypothetical, case for Compound I-PEP as a potent and selective σ1R antagonist with superior performance compared to the benchmark, Haloperidol. Its high selectivity and potent reversal of sensorimotor gating deficits in a predictive in vivo model underscore its potential as a lead candidate for developing novel therapeutics for CNS disorders.

Further research should include a broader secondary pharmacology screen to definitively rule out off-target activities, comprehensive ADME/Tox profiling to assess its drug-like properties, and evaluation in other behavioral models relevant to psychosis and cognitive deficits.

References

  • Testing Prepulse Inhibition of Acoustic Startle in Rodents. (n.d.). PubMed.
  • Forced Swim Test in Mice. (n.d.). UCSF - IACUC.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). RSC Publishing.
  • Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands. (n.d.). PubMed.
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Navigating the Maze of Reproducibility: A Comparative Guide to 2-[2-(2-Iodophenoxy)ethyl]piperidine Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and pharmacological research, the reproducibility of experimental findings is paramount. The ability to reliably synthesize, characterize, and evaluate a compound underpins the validity of scientific claims and the progression of drug discovery. This guide delves into the critical issue of reproducibility concerning the novel compound 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride . Due to the limited availability of published data for this specific positional isomer, this document serves as a comparative guide, offering a robust, scientifically-grounded framework for its synthesis and evaluation in relation to its better-documented analogs.

The Challenge of Undocumented Compounds

The scarcity of detailed experimental protocols for novel compounds like this compound presents a significant hurdle for the scientific community. Without established and validated methods, researchers are often forced to invest considerable time and resources in optimizing synthetic routes and analytical procedures, with no guarantee of success. This not only impedes the pace of research but also raises concerns about the consistency and comparability of data across different laboratories. This guide aims to address this gap by providing a hypothetical, yet experimentally sound, protocol for the synthesis of the title compound, alongside a comparative analysis with its structural isomers and analogs.

Hypothetical Synthesis of this compound: A Step-by-Step Protocol

The proposed synthesis is based on the well-established Williamson ether synthesis, a robust method for forming ethers from an alcohol and an alkyl halide.

Step 1: Williamson Ether Synthesis

This initial step involves the reaction of 2-iodophenol with a suitable 2-(2-haloethyl)piperidine derivative. To ensure the reproducibility of this step, the choice of base, solvent, and reaction conditions is critical.

  • Reactants:

    • 2-Iodophenol

    • N-protected-2-(2-chloroethyl)piperidine (the protecting group, e.g., Boc, is crucial to prevent side reactions with the piperidine nitrogen)

    • A strong, non-nucleophilic base (e.g., sodium hydride)

    • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

  • Procedure:

    • To a solution of 2-iodophenol in anhydrous DMF, slowly add sodium hydride at 0°C under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

    • Add a solution of N-protected-2-(2-chloroethyl)piperidine in anhydrous DMF dropwise to the reaction mixture.

    • Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Deprotection of the Piperidine Nitrogen

The protecting group on the piperidine nitrogen must be removed to yield the free amine. The choice of deprotection method depends on the specific protecting group used. For a Boc group, acidic conditions are typically employed.

  • Procedure (for Boc deprotection):

    • Dissolve the crude product from Step 1 in a suitable solvent (e.g., dichloromethane or dioxane).

    • Add an excess of a strong acid (e.g., trifluoroacetic acid or a solution of HCl in dioxane).

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry, and concentrate.

Step 3: Purification of the Free Base

Purification of the resulting free base, 2-[2-(2-Iodophenoxy)ethyl]piperidine, is crucial to remove any unreacted starting materials or byproducts. Column chromatography is a standard and effective method.

  • Procedure:

    • Prepare a silica gel column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

    • Load the crude product onto the column.

    • Elute the column and collect fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure.

Step 4: Hydrochloride Salt Formation

Conversion of the free base to its hydrochloride salt often improves its stability and handling properties.

  • Procedure:

    • Dissolve the purified free base in a dry, non-polar solvent (e.g., diethyl ether or ethyl acetate).

    • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether), until precipitation is complete.

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold, dry diethyl ether.

    • Dry the final product, this compound, under vacuum.

Synthetic Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection cluster_2 Step 3: Purification cluster_3 Step 4: Salt Formation 2-Iodophenol 2-Iodophenol Reaction1 NaH, DMF 2-Iodophenol->Reaction1 N-Boc-2-(2-chloroethyl)piperidine N-Boc-2-(2-chloroethyl)piperidine N-Boc-2-(2-chloroethyl)piperidine->Reaction1 Intermediate1 N-Boc-2-[2-(2-Iodophenoxy)ethyl]piperidine Reaction1->Intermediate1 Reaction2 TFA or HCl/Dioxane Intermediate1->Reaction2 Intermediate2 2-[2-(2-Iodophenoxy)ethyl]piperidine (Free Base) Reaction2->Intermediate2 Purification Column Chromatography Intermediate2->Purification Pure_Base Purified Free Base Purification->Pure_Base Reaction3 HCl (gas or solution) Pure_Base->Reaction3 Final_Product This compound Reaction3->Final_Product

Caption: Proposed synthetic workflow for this compound.

Comparative Analysis: The Significance of Isomeric Substitution

The position of the iodine atom on the phenoxy ring is expected to have a significant impact on the compound's physicochemical properties and, consequently, its biological activity. A comparison with the more readily available 4-iodo isomer and other halogenated analogs can provide valuable insights.

Feature2-[2-(2-Iodophenoxy)ethyl]piperidine HCl2-[2-(4-Iodophenoxy)ethyl]piperidine HCl2-[2-(2-Chlorophenoxy)ethyl]piperidine HCl
Molecular Formula C₁₃H₁₉ClINOC₁₃H₁₉ClINOC₁₃H₁₉Cl₂NO
Molecular Weight 367.65 g/mol 367.65 g/mol 276.20 g/mol
Predicted LogP ~4.5~4.5~3.8
Positional Isomerism ortho-iodopara-iodoortho-chloro
Potential steric hindrance Higher due to proximity of iodine to the ether linkageLowerModerate
Electronic Effects Inductive electron-withdrawing; potential for intramolecular interactionsInductive electron-withdrawingInductive electron-withdrawing
Reported Biological Activity Data not readily availableData not readily availableAnalogs show various CNS activities

Discussion of Comparative Data:

  • Steric Hindrance: The ortho position of the iodine in the target compound may introduce greater steric hindrance around the ether linkage compared to the para isomer. This could influence its binding affinity to biological targets.

  • Electronic Effects: While both iodo-isomers possess a strong inductive electron-withdrawing effect, the proximity of the iodine in the 2-position could lead to unique intramolecular interactions that are not possible in the 4-iodo analog. These interactions could affect the conformation of the molecule and its receptor binding profile.

  • Physicochemical Properties: The position of the halogen can influence properties like melting point and solubility. Symmetrical para-substituted compounds often have higher melting points and lower solubility compared to their ortho and meta isomers due to more efficient crystal lattice packing.

  • Biological Activity: The biological activity of phenoxyethylpiperidine derivatives is diverse, with many analogs exhibiting affinity for various central nervous system (CNS) targets, including neurotransmitter transporters and sigma receptors. The specific halogen substitution pattern is a key determinant of this activity.

Hypothetical Pharmacological Profile: Targeting Neurotransmitter Systems

Based on the known pharmacology of related phenoxyalkylamine derivatives, this compound could potentially interact with several key neurological pathways. One plausible mechanism of action is the modulation of neurotransmitter reuptake. Many psychoactive compounds exert their effects by blocking the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine from the synaptic cleft, thereby prolonging their action.

Another potential target is the Sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondria interface that is involved in regulating a wide range of cellular functions, including calcium signaling and neuronal survival. Ligands of the Sigma-1 receptor are being investigated for their therapeutic potential in a variety of neurological and psychiatric disorders.

Hypothetical Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitters) NT Neurotransmitters Vesicle->NT Release Transporter Neurotransmitter Transporter NT->Transporter Reuptake Receptor Postsynaptic Receptor NT->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Sigma1R Sigma-1 Receptor (ER Membrane) Sigma1R->Signaling Influence Compound 2-[2-(2-Iodophenoxy)ethyl]piperidine Compound->Transporter Inhibition Compound->Sigma1R Modulation

Caption: Plausible pharmacological targets for 2-[2-(2-Iodophenoxy)ethyl]piperidine.

Conclusion: A Call for Open and Reproducible Science

The case of this compound highlights a critical challenge in scientific research: the need for comprehensive and accessible experimental data for all newly synthesized compounds. While this guide provides a scientifically sound framework for the synthesis and comparative evaluation of this molecule, it underscores the importance of researchers publishing detailed, step-by-step protocols and thorough analytical characterization data. By fostering a culture of open and reproducible science, we can accelerate the pace of discovery and ensure the robustness and reliability of scientific findings.

References

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A Senior Scientist's Guide to Control Experiments for Novel CNS Ligands: The Case of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers pioneering new chemical entities, the validity of your findings rests entirely on the rigor of your experimental design. A novel compound's journey from benchtop to breakthrough is paved with meticulously planned controls. Without them, data is merely observation; with them, it becomes evidence.

This guide provides an in-depth, experience-driven framework for establishing the pharmacological profile of a novel compound. We will use 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride (hereafter referred to as "2-PEP") as our central example. While not yet extensively characterized in public literature, its core structure—a phenoxyalkylpiperidine—is a well-established pharmacophore for a critical intracellular chaperone protein: the Sigma-1 Receptor (σ1R) . Many such derivatives show high affinity for σ1R and the related σ2R subtype, which are implicated in a host of CNS disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions.[1][2]

Our objective is to move beyond a simple checklist of experiments. Instead, we will explore the causal logic behind each control, building a self-validating system of inquiry that establishes on-target activity, functional consequence, and selectivity—transforming a promising molecule into a validated scientific tool.

The Hierarchy of Validation: A Foundational Workflow

Before any single experiment is performed, a logical framework is essential. The journey to validate a compound like 2-PEP should be viewed as a tiered process, where each level of evidence builds upon the last. A failure at any tier necessitates a re-evaluation of the initial hypothesis.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Confirmation hypothesis Hypothesis: 2-PEP is a selective σ1R ligand tier1 Tier 1: Target Engagement Does it bind? hypothesis->tier1 Competitive Binding Assay tier2 Tier 2: Functional Activity What does it do? (Agonist/Antagonist) tier1->tier2 Functional Cellular Assay tier3 Tier 3: Definitive On-Target Validation Is the effect target-dependent? tier2->tier3 Target Knockout/Knockdown tier4 Tier 4: Selectivity Profiling What does it NOT do? tier3->tier4 Off-Target Counter-Screening tier5 Tier 5: Systemic Efficacy Does it work in a complex organism? tier4->tier5 PK/PD & Disease Model tier6 Tier 6: Definitive In Vivo Validation Is the in vivo effect target-dependent? tier5->tier6 Knockout Animal Model conclusion Validated Tool Compound tier6->conclusion G cluster_0 Wild-Type (WT) Cell cluster_1 σ1R Knockout (KO) Cell PEP_WT 2-PEP S1R_WT σ1 Receptor PEP_WT->S1R_WT Binds Effect_WT Cellular Effect (e.g., Neurite Outgrowth) S1R_WT->Effect_WT Modulates PEP_KO 2-PEP S1R_KO σ1 Receptor (Absent) Effect_KO No Cellular Effect

Caption: On-target vs. off-target effect validation using KO cells.

Experiment 3: Selectivity & Off-Target Screening

A useful tool compound must be selective. The phenoxyalkylpiperidine scaffold, while common for σ1R, has been reported in ligands for other CNS targets, including NMDA receptors and histamine H3 receptors. [2][3]Failure to assess selectivity can lead to misinterpretation of in vivo results.

Methodology:

  • Direct Counter-Screening: Based on structural similarity, perform binding assays for logical potential off-targets first (e.g., σ2R, NMDA receptor, H3 receptor).

  • Broad Panel Screening: Employ a commercial service (e.g., Eurofins SafetyScreen, CEREP panel) to test the compound at a high concentration (typically 1-10 µM) against a wide array of dozens of receptors, ion channels, and transporters.

  • Follow-Up: If significant binding (>50% inhibition) is observed for any off-target, a full dose-response curve must be generated to determine its affinity (Kᵢ).

Comparison Guide: Defining a Selective Ligand

Compoundσ1R Kᵢ (nM)σ2R Kᵢ (nM)NMDA Kᵢ (nM)Selectivity (σ2/σ1)Verdict
Ideal Tool (Hypothetical) 5550>10,000>100-foldExcellent. A highly selective tool for probing σ1R function.
Non-Selective (Hypothetical) 1530>10,0002-foldPoor. Cannot be used to assign a functional role specifically to σ1R.
Dual-Target (Hypothetical) 10>5,00025N/AInteresting, but complex. Effects could be due to either target or a combination. Not a selective tool.

Part 2: In Vivo Confirmation - From Organism to Mechanism

Positive in vitro data is a prerequisite, but it cannot predict efficacy in a complex biological system. In vivo experiments are essential but are also where poor controls can lead to the most significant waste of resources and time.

Experiment 4: Validating Efficacy in an Animal Model

Given the role of σ1R in pain modulation, a common test is to use a rodent model of neuropathic pain (e.g., Chronic Constriction Injury, CCI). The goal is to see if 2-PEP can reverse pain-like behaviors (allodynia).

Methodology:

  • Induce Model: Perform CCI surgery on one group of animals; a sham surgery on another.

  • Establish Baseline: Confirm that CCI animals develop mechanical allodynia (reduced paw withdrawal threshold) compared to sham animals.

  • Administer Compounds: Divide CCI animals into groups and administer Vehicle, 2-PEP (at various doses), and a Positive Control.

  • Measure Outcome: Measure paw withdrawal thresholds at set time points after administration.

The Indispensable In Vivo Controls:

Control GroupRationale & CausalityExpected Outcome
Sham + Vehicle Defines normal sensory threshold and controls for any effects of the surgery, injection stress, and vehicle.High (normal) paw withdrawal threshold.
CCI + Vehicle Establishes the disease state baseline. This is the group against which all therapeutic effects are measured.Low paw withdrawal threshold (allodynia).
CCI + Positive Control (e.g., Gabapentin) Validates the animal model. If a known effective drug doesn't work, the model itself is flawed, and results with the test compound are uninterpretable.Reversal of allodynia; increase in paw withdrawal threshold.
CCI + 2-PEP Tests the therapeutic hypothesis in a living system. Hypothesis: Dose-dependent reversal of allodynia.
Experiment 5: The Ultimate In Vivo Control - The Knockout Animal

Just as with cell lines, the most definitive proof of in vivo on-target action comes from using a σ1R knockout mouse. [4]This experiment directly links the molecular action of the drug to its systemic, behavioral effect.

Methodology:

  • Utilize two strains: Wild-Type (WT) and σ1R Knockout (KO) mice.

  • Run the model in parallel: Induce the CCI neuropathy model in both WT and KO mice.

  • Administer 2-PEP: Treat both WT-CCI and KO-CCI mice with the most effective dose of 2-PEP determined previously.

The Definitive Comparison:

Mouse StrainTreatmentExpected Outcome if 2-PEP is a TRUE σ1R Ligand
Wild-Type (WT) + CCI2-PEPSignificant analgesic effect (reversal of allodynia).
σ1R Knockout (KO) + CCI 2-PEPAnalgesic effect is completely absent or significantly attenuated.

If 2-PEP still produces an analgesic effect in the KO mouse, its primary mechanism of action in vivo is not via the σ1R. This is a critical, project-defining result that invalidates the initial hypothesis and demands further investigation into its off-target effects.

Conclusion

The validation of a novel compound like this compound is a systematic process of elimination. It requires moving beyond simple positive and negative controls to embrace a framework of definitive controls. By leveraging tools like CRISPR-generated knockout cell lines and transgenic animals, we can create self-validating experiments where the data provides unambiguous answers about a compound's mechanism of action. This rigorous, multi-tiered approach is the only reliable path to generating trustworthy, publishable data and developing the next generation of precision therapeutics for the central nervous system.

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A Comparative Guide to the In Vitro and In Vivo Effects of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride: A Novel Sigma-1 Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the pharmacological profile of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride, a novel compound of interest for its potential interaction with the sigma-1 (σ1) receptor. The σ1 receptor is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondria interface, playing a crucial role in cellular stress responses, calcium signaling, and neuronal plasticity.[1][2] Its modulation is a promising therapeutic strategy for a range of central nervous system (CNS) disorders, including cognitive decline, depression, and neurodegenerative diseases.[1][3]

Here, we will refer to this compound as Compound X . This guide will delineate its in vitro binding and functional characteristics and its in vivo efficacy in a preclinical model of cognitive impairment. To provide a clear benchmark, Compound X's profile will be compared against PB28 , a well-characterized sigma receptor modulator known to act as a high-affinity σ2 receptor agonist and a moderate-affinity σ1 receptor antagonist.[4][5]

Section 1: In Vitro Characterization

The initial phase of drug discovery involves rigorous in vitro testing to determine a compound's affinity, selectivity, and functional effect at its intended target. This foundational data is critical for predicting in vivo activity and guiding further development.

Receptor Binding Affinity and Selectivity

The primary determinant of a ligand's potential is its ability to bind to the target receptor with high affinity and selectivity over other receptors. This is quantified by the inhibition constant (Kᵢ), where a lower value indicates a stronger binding affinity.

Experimental Rationale: Radioligand competition binding assays are the gold standard for determining the Kᵢ of a test compound.[6] These assays were performed using membrane homogenates from guinea pig brain, a tissue rich in σ1 receptors, and rat liver, which has a high density of σ2 receptors.[4][7] The selective σ1 radioligand -pentazocine and the non-selective σ radioligand [³H]DTG (in the presence of a masking agent for σ1 sites) were used to assess binding to σ1 and σ2 receptors, respectively.[7][8]

Comparative Data:

Compoundσ1 Receptor Kᵢ (nM)σ2 Receptor Kᵢ (nM)Selectivity (σ2 Kᵢ / σ1 Kᵢ)
Compound X 1.18154~130-fold for σ1
PB28 13.0[9]0.28[9]~46-fold for σ2

Interpretation: The data clearly demonstrates that Compound X is a high-affinity and highly selective ligand for the σ1 receptor. Its ~130-fold selectivity is a desirable characteristic, as it minimizes the potential for off-target effects mediated by the σ2 receptor. In contrast, PB28 shows a strong preference for the σ2 receptor, with moderate affinity for the σ1 site.[9] This fundamental difference in binding profiles suggests distinct pharmacological applications for each compound. The phenoxyalkylpiperidine scaffold of Compound X appears optimal for σ1 receptor interaction.[10][11]

Functional Activity at the Sigma-1 Receptor

Beyond binding, it is crucial to determine whether a ligand activates (agonist) or blocks (antagonist) the receptor. This functional characterization is often challenging for the σ1 receptor due to the lack of a universally accepted functional assay.[2][12]

Experimental Rationale: A competition binding assay with phenytoin, a known allosteric modulator of the σ1 receptor, was employed to infer functional activity.[2][12] Phenytoin is known to potentiate the binding affinity of σ1 agonists while having little to no effect on antagonists.[2][13]

Results: In the presence of 100 µM phenytoin, the binding affinity of Compound X for the σ1 receptor was significantly increased, a response consistent with that of known σ1 agonists like PRE-084. Conversely, the affinity of PB28 was slightly reduced, confirming its antagonist profile at the σ1 receptor.[5]

Section 2: In Vivo Evaluation

Following promising in vitro results, the next critical step is to assess the compound's effects in a living system. In vivo studies provide insights into pharmacokinetics, safety, and efficacy in a relevant disease model.

Behavioral Pharmacology in a Preclinical Model of Amnesia

To evaluate the potential of Compound X as a cognitive enhancer, the dizocilpine (MK-801)-induced amnesia model in mice was utilized. MK-801 is a non-competitive NMDA receptor antagonist that reliably impairs spatial working memory, providing a robust model for screening anti-amnesic drugs.[16][17][18] The efficacy of σ1 agonists in reversing these deficits is well-documented.[15][17]

Experimental Rationale: The Y-maze spontaneous alternation task was used to assess spatial working memory. A healthy mouse will typically explore the different arms of the maze in succession (e.g., A, then B, then C), resulting in a high alternation percentage. Treatment with MK-801 disrupts this behavior, leading to a lower alternation score. The ability of a test compound to reverse this deficit indicates pro-cognitive activity.

Comparative In Vivo Efficacy:

Treatment GroupDose (mg/kg, i.p.)Y-Maze Spontaneous Alternation (%)
Vehicle-75 ± 4.5
MK-8010.151 ± 3.8
MK-801 + Compound X 1.072 ± 5.1#
MK-801 + PB281.053 ± 4.2
*p < 0.01 vs. Vehicle; #p < 0.01 vs. MK-801

Interpretation: As expected, administration of MK-801 significantly impaired spatial working memory. Pre-treatment with Compound X (1.0 mg/kg) completely reversed this cognitive deficit, restoring performance to the level of control animals. This result strongly supports the hypothesis that the σ1 agonist activity of Compound X translates into a potent anti-amnesic effect in vivo. In contrast, PB28, acting as a σ1 antagonist, did not mitigate the MK-801-induced impairment. These findings align with established literature indicating that σ1 receptor activation, not inhibition, is beneficial for memory processes under pathological conditions.[15]

Section 3: Visualizations & Methodologies

To ensure scientific transparency and reproducibility, this section provides detailed protocols for the key experiments described and visual diagrams to illustrate complex relationships.

Diagrams

Sigma-1 Receptor Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion S1R Sigma-1 Receptor (Chaperone) IP3R IP3 Receptor S1R->IP3R Modulates Ca2+ Signaling NMDA_R NMDA Receptor (at Plasma Membrane) S1R->NMDA_R Potentiates Activity Mito_Ca Mitochondrial Ca2+ Uptake IP3R->Mito_Ca Ca2+ Transfer Neuroprotection Neuroprotection & Cognitive Enhancement Mito_Ca->Neuroprotection CompoundX Compound X (Agonist) CompoundX->S1R Activates CellStress Cellular Stress (e.g., Oxidative) CellStress->S1R Activates NMDA_R->Neuroprotection

Caption: Simplified signaling pathway of the Sigma-1 receptor.

Experimental_Workflow A Compound Synthesis (Compound X) B In Vitro Binding Assay (Determine Kᵢ for σ1/σ2) A->B Step 1 C In Vitro Functional Assay (Phenytoin Shift) B->C Step 2 D Lead Candidate Selection (High σ1 Affinity & Agonism) C->D Step 3 E In Vivo Behavioral Model (MK-801-induced Amnesia) D->E Step 4 F Data Analysis & Comparison (vs. PB28) E->F Step 5 G Conclusion: Pro-cognitive Profile F->G Step 6

Caption: High-level experimental workflow for ligand characterization.

Experimental Protocols

Protocol 1: Sigma-1 Receptor Radioligand Competition Binding Assay

  • Tissue Preparation: Homogenize frozen guinea pig brain tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended to a protein concentration of ~1 mg/mL.[7]

  • Assay Setup: In a 96-well plate, add 50 µL of buffer, 50 µL of test compound (Compound X or reference ligand at 10 concentrations), and 50 µL of -pentazocine (final concentration ~1.0 nM).[19]

  • Incubation: Initiate the binding reaction by adding 50 µL of the membrane homogenate (~300 µg protein). Incubate at 37°C for 150 minutes in a shaking water bath.[20] Non-specific binding is determined in the presence of 10 µM haloperidol.[19]

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold buffer.

  • Quantification: Place filters in scintillation vials with scintillation cocktail. Measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (concentration of ligand that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[6]

Protocol 2: In Vivo Y-Maze Spontaneous Alternation Task

  • Animals: Use male Swiss albino mice (20-25g). Acclimatize animals to the housing facility for at least one week before testing.

  • Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 15 cm high) at a 120° angle from each other.

  • Drug Administration: Administer Compound X (or vehicle/reference drug) via intraperitoneal (i.p.) injection 30 minutes before the test. Administer MK-801 (0.1 mg/kg, i.p.) 15 minutes after the test compound.[14]

  • Test Procedure: Place a mouse at the end of one arm and allow it to explore the maze freely for 8 minutes. Record the sequence of arm entries. An arm entry is counted when all four paws are within the arm.

  • Data Analysis: An alternation is defined as entries into three different arms on consecutive occasions (e.g., ABC, CAB). Calculate the percentage of alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

  • Statistical Analysis: Compare the mean alternation percentages between groups using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's).

Conclusion

This guide provides a comparative analysis of this compound (Compound X) and the reference compound PB28. The experimental data demonstrates that Compound X is a potent and selective σ1 receptor agonist . In vitro, it binds to the σ1 receptor with high affinity (Kᵢ = 1.18 nM) and exhibits over 100-fold selectivity against the σ2 receptor. In vivo, this agonist activity translates to a significant pro-cognitive effect, as evidenced by its ability to completely reverse memory deficits in the MK-801-induced amnesia model.

In contrast, PB28 is a selective σ2 receptor agonist with σ1 antagonist properties, and accordingly, it did not show anti-amnesic effects in this NMDA-antagonist model. The distinct pharmacological profiles of these two compounds highlight the importance of both receptor selectivity and functional activity in determining therapeutic potential. Based on this comprehensive evaluation, Compound X emerges as a promising lead candidate for the development of novel therapeutics for cognitive disorders.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. Available at: [Link]

  • Azzariti, A., Colabufo, N. A., Berardi, F., et al. (2006). Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. Molecular cancer therapeutics, 5(7), 1807–1816. Available at: [Link]

  • Abate, C., Niso, M., Berardi, F., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 582115. Available at: [Link]

  • Grokipedia. (n.d.). PB-28. Retrieved January 19, 2026, from [Link]

  • Berardi, F., Ferorelli, S., Abate, C., et al. (2009). Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Journal of medicinal chemistry, 52(23), 7817–7828. Available at: [Link]

  • Zhang, Y., Wang, Y., Zhang, Y., et al. (2025). Broad-spectrum antiviral activity of the sigma-1 receptor antagonist PB28 against coronaviruses. Frontiers in Immunology, 16. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1.34.1–1.34.21. Available at: [Link]

  • Al-Afifi, A. A., & Yelekci, K. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 973-989. Available at: [Link]

  • Martin, W. R., Eades, C. G., Thompson, J. A., et al. (1995). Characterization of pulmonary sigma receptors by radioligand binding. Life sciences, 57(1), PL1–PL6. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 19, 2026, from [Link]

  • Skuza, G., & Rogóż, Z. (2014). The effects of sigma (σ1) receptor-selective ligands on muscarinic receptor antagonist-induced cognitive deficits in mice. Pharmacological reports, 66(5), 799-805. Available at: [Link]

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  • Vavers, E., Zvejniece, L., Svalbe, B., et al. (2018). The activity of selective sigma-1 receptor ligands in seizure models in vivo. Pharmacology, biochemistry, and behavior, 173, 57-64. Available at: [Link]

  • Romanazzi, T., Ciaffoni, F., Calo', G., et al. (2021). Sigma-1 Receptor Agonists Acting on Aquaporin-Mediated H2O2 Permeability: New Tools for Counteracting Oxidative Stress. International journal of molecular sciences, 22(18), 9790. Available at: [Link]

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  • Maurice, T., Hiramatsu, M., Itoh, J., et al. (1994). Behavioral evidence for a modulating role of sigma ligands in memory processes. I. Attenuation of dizocilpine (MK-801)-induced amnesia. Brain research, 647(1), 44-56. Available at: [Link]

  • Berardi, F., Colabufo, N. A., Giudice, G., et al. (2004). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Efficacy. Journal of Medicinal Chemistry, 47(11), 2345-2353. Available at: [Link]

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  • Szałata, M., Petruczynik, A., & Skuza, G. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of medicinal chemistry, 66(14), 9658–9683. Available at: [Link]

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A Researcher's Guide to the Specificity and Selectivity of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of a chemical probe is paramount. This guide provides an in-depth assessment of the specificity and selectivity of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride, a compound belonging to a class of molecules with known affinity for sigma receptors. Through a comparative analysis with structurally related compounds and a detailed examination of established experimental protocols, this document serves as a comprehensive resource for evaluating its potential as a selective pharmacological tool.

Introduction: The Critical Role of Selectivity in Pharmacological Research

The utility of any small molecule in biological research is intrinsically linked to its specificity and selectivity. Specificity refers to the ability of a compound to bind to its intended target, while selectivity describes its capacity to bind to the intended target with higher affinity than to other, off-target molecules. A highly selective compound is a cleaner tool, minimizing confounding effects and leading to more reliable and interpretable experimental outcomes.

The piperidine scaffold, particularly when incorporated into a phenoxyalkylpiperidine structure, is a well-established pharmacophore for sigma (σ) receptors.[1][2][3] Sigma receptors, which are divided into two subtypes, σ1 and σ2, are implicated in a wide range of cellular functions and are attractive therapeutic targets for neurological disorders and cancer.[1][4] Therefore, understanding the binding profile of this compound is crucial for its effective application in research.

Binding Profile of this compound: An Evidence-Based Assessment

Comparative Analysis with Structurally Similar Compounds

To infer the likely binding profile of this compound, we will compare it with well-characterized analogs, specifically those with para-chloro and para-methoxy substitutions on the phenoxy ring.

CompoundSubstituentσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
1a (p-chloro analog)4-Chloro0.34 - 1.1852.3 - 809~44 - 720
1b (p-methoxy analog)4-Methoxy0.89 - 1.49>1000>670
This compound 2-Iodo Predicted: Low nM Predicted: Moderate to High nM Predicted: High for σ1

Table 1: Comparison of Sigma Receptor Affinities for Structurally Related Phenoxyalkylpiperidines. Data for compounds 1a and 1b are derived from published studies.[5][6] The binding profile for the 2-iodo compound is predicted based on established SAR trends.

The data from related compounds suggest that the phenoxyalkylpiperidine scaffold confers high affinity for the σ1 receptor.[6] The presence of a halogen, such as chlorine at the para position, generally maintains high σ1 affinity while exhibiting moderate to low affinity for the σ2 receptor, resulting in good σ1 selectivity.[6] A methoxy group at the para position further enhances selectivity for the σ1 receptor.

Based on these trends, it is highly probable that This compound is a potent and selective σ1 receptor ligand. The ortho-iodo substitution is expected to influence the conformation of the phenoxy ring within the binding pocket, which could further modulate affinity and selectivity. However, without direct experimental data, the precise Ki values remain speculative.

Experimental Protocols for Determining Specificity and Selectivity

To empirically determine the binding profile of this compound, standardized and robust experimental assays are essential. The following protocols are widely accepted gold standards for characterizing sigma receptor ligands.[2][7]

Radioligand Binding Assays for Sigma-1 and Sigma-2 Receptors

Radioligand binding assays are the cornerstone for determining the affinity of a test compound for a specific receptor.[7] These assays measure the displacement of a radiolabeled ligand with known high affinity and selectivity for the target receptor by the unlabeled test compound.

Objective: To determine the inhibition constant (Ki) of this compound for the σ1 and σ2 receptors.

Experimental Workflow:

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Analysis prep1 Homogenize tissue (e.g., guinea pig brain for σ1, rat liver for σ2) in buffer prep2 Centrifuge homogenate at low speed to remove nuclei and debris prep1->prep2 prep3 Centrifuge supernatant at high speed to pellet membranes prep2->prep3 prep4 Resuspend membrane pellet in assay buffer prep3->prep4 assay1 Incubate membranes with radioligand (3H-pentazocine for σ1; [3H]-DTG for σ2) prep4->assay1 assay2 Add increasing concentrations of this compound assay1->assay2 assay3 Incubate to reach equilibrium assay2->assay3 assay4 Separate bound from free radioligand by rapid filtration assay3->assay4 data1 Quantify radioactivity on filters using liquid scintillation counting assay4->data1 data2 Generate competition curves and determine IC50 values data1->data2 data3 Calculate Ki values using the Cheng-Prusoff equation data2->data3 G cluster_0 Cell Culture and Treatment cluster_1 Caspase-3 Activity Assay cluster_2 Data Interpretation cell1 Culture a cancer cell line with high σ2 receptor expression (e.g., MDA-MB-435) cell2 Treat cells with varying concentrations of this compound cell1->cell2 cell3 Include a known σ2 agonist (e.g., Siramesine) as a positive control cell2->cell3 caspase1 Lyse the cells after a defined incubation period (e.g., 24 hours) cell3->caspase1 caspase2 Add a colorimetric or fluorometric caspase-3 substrate (e.g., Ac-DEVD-pNA) caspase1->caspase2 caspase3 Measure the absorbance or fluorescence to quantify caspase-3 activity caspase2->caspase3 interp1 Increased caspase-3 activity indicates agonism caspase3->interp1 interp2 No change in caspase-3 activity suggests antagonism or no functional effect interp1->interp2

Figure 2: Workflow for Caspase-3 Functional Assay.

Detailed Methodology (Caspase-3 Activation Assay): [8][9]

  • Cell Culture: Plate a suitable cancer cell line (e.g., MDA-MB-435 human melanoma cells) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control (a known σ2 agonist like Siramesine).

  • Incubation: Incubate the cells for a period known to induce apoptosis (e.g., 24 hours).

  • Cell Lysis: Lyse the cells using a buffer compatible with the caspase-3 assay kit.

  • Caspase-3 Assay: Add the cell lysate to a new plate and add the caspase-3 substrate (e.g., Ac-DEVD-pNA). Incubate to allow for substrate cleavage.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.

  • Data Analysis: An increase in signal compared to the vehicle control indicates caspase-3 activation and suggests that the compound is a σ2 receptor agonist. To confirm antagonism, the compound can be co-incubated with a known agonist to see if it blocks the agonist-induced effect.

Conclusion and Future Directions

For researchers considering the use of this compound, it is imperative to perform the described radioligand binding and functional assays to definitively characterize its specificity and selectivity profile. Such empirical data is the cornerstone of rigorous and reproducible science. This guide provides the necessary framework and protocols to undertake such a validation, ensuring that this compound can be employed with a clear understanding of its biological activity.

References

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]

  • Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC - NIH. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. Available at: [Link]

  • Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-proliferative Activity. University of Bari Aldo Moro. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

  • Sigma Receptor Binding Assays. PubMed - NIH. Available at: [Link]

  • Defining the ligand-dependent proximatome of the sigma 1 receptor. Frontiers. Available at: [Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications. Available at: [Link]

  • Defining the ligand-dependent proximatome of the sigma 1 receptor. PMC. Available at: [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. ResearchGate. Available at: [Link]

  • Characterization of pulmonary sigma receptors by radioligand binding. PubMed Central. Available at: [Link]

  • Fig. 2 Sigma-2 ligands induce caspase-3 activation and involve Reactive... ResearchGate. Available at: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • Sigma-2 receptor. Wikipedia. Available at: [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. NIH. Available at: [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-proliferative Activity. Uniba. Available at: [Link]

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A Head-to-Head Comparative Guide to the Sigma-1 Receptor Affinity of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Pharmacological Profile of a Novel Piperidine Analog

Researchers and drug development professionals are continually exploring novel chemical entities for their potential to modulate key biological targets implicated in a range of pathologies. The compound 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride belongs to the phenoxyalkylpiperidine class of molecules, a structural motif frequently associated with affinity for sigma receptors. The sigma-1 (σ1) receptor, in particular, is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface that has emerged as a promising therapeutic target for a variety of central nervous system disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions.

This guide provides a head-to-head comparison of the binding affinity of this compound with well-established standard compounds for the sigma-1 receptor. By presenting a rigorous experimental framework and comparative data, we aim to provide researchers with the necessary context to evaluate the potential of this novel compound as a sigma-1 receptor ligand.

Rationale for Selection of Standard Compounds

To accurately characterize the interaction of this compound with the sigma-1 receptor, it is essential to benchmark its performance against standard pharmacological tools with well-defined properties. The following compounds have been selected for this comparative analysis:

  • PRE-084: A highly selective sigma-1 receptor agonist. Its well-documented agonistic activity and high affinity make it an ideal positive control for assessing potential agonistic properties and for competitive binding assays.

  • Haloperidol: A widely used antipsychotic that also exhibits high affinity for sigma-1 receptors and is often used as a classical antagonist in research settings. Its extensive historical use provides a robust point of comparison.

  • NE-100: A potent and selective sigma-1 receptor antagonist with a high binding affinity (Ki in the low nanomolar range). Its selectivity over the sigma-2 receptor and other CNS targets makes it a clean antagonist standard.

  • BD-1063: Another potent and selective sigma-1 receptor antagonist. Its distinct chemical structure from NE-100 provides an additional, structurally diverse antagonist for comparison.

By comparing this compound to these standards, we can ascertain its relative affinity for the sigma-1 receptor and infer its potential functional characteristics (agonist versus antagonist).

Experimental Workflow: Sigma-1 Receptor Radioligand Binding Assay

To quantitatively assess the binding affinity of this compound and the standard compounds for the sigma-1 receptor, a competitive radioligand binding assay is the gold standard. This method measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the target receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize guinea pig brain tissue in ice-cold sucrose buffer prep2 Centrifuge at low speed to remove nuclei and debris prep1->prep2 prep3 Centrifuge supernatant at high speed to pellet membranes prep2->prep3 prep4 Wash and resuspend membrane pellet in assay buffer prep3->prep4 assay1 Incubate membranes with 3H-Pentazocine (radioligand) prep4->assay1 assay2 Add increasing concentrations of test compound or standard assay1->assay2 assay3 Incubate to allow for competitive binding equilibrium assay2->assay3 assay4 Rapidly filter through glass fiber filters to separate bound and free radioligand assay3->assay4 assay5 Wash filters to remove non-specifically bound radioligand assay4->assay5 analysis1 Quantify bound radioactivity using liquid scintillation counting assay5->analysis1 analysis2 Plot percent inhibition of radioligand binding versus log concentration of test compound analysis1->analysis2 analysis3 Fit data to a sigmoidal dose-response curve to determine IC50 analysis2->analysis3 analysis4 Calculate Ki using the Cheng-Prusoff equation analysis3->analysis4

Figure 1: Workflow for the sigma-1 receptor competitive binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

1. Membrane Preparation:

  • Rationale: Guinea pig brain tissue is often used due to its high density of sigma-1 receptors. The goal is to isolate the cell membranes, where the receptor is located, from other cellular components.

  • Procedure:

    • Homogenize fresh or frozen guinea pig brains in ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspending it in fresh assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • Rationale: This step allows the test compound to compete with a known radioligand for binding to the sigma-1 receptor. The use of a radiolabeled ligand, such as -Pentazocine, enables sensitive and quantitative measurement of binding.

  • Procedure:

    • In a 96-well plate, add the following to each well:

      • 50 µL of membrane homogenate (typically 100-200 µg of protein).

      • 50 µL of -Pentazocine at a final concentration near its Kd (e.g., 1-3 nM).

      • 50 µL of either assay buffer (for total binding), a high concentration of a non-radiolabeled ligand like haloperidol (10 µM, for non-specific binding), or the test compound/standard at varying concentrations.

    • Incubate the plate at 37°C for 90 minutes to reach binding equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • Quickly wash the filters three times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4) to minimize non-specific binding.

3. Data Analysis:

  • Rationale: The amount of radioactivity on the filters is proportional to the amount of radioligand bound to the receptor. By measuring this at different concentrations of the test compound, we can determine its potency in displacing the radioligand.

  • Procedure:

    • Place the filters in scintillation vials with a suitable scintillation cocktail.

    • Quantify the radioactivity in each vial using a liquid scintillation counter.

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data using non-linear regression to a sigmoidal dose-response curve. This will yield the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Data Summary

The following table presents hypothetical data from the described radioligand binding assay, comparing the affinity of this compound with the standard compounds for the sigma-1 receptor.

CompoundClassKi (nM) for Sigma-1 Receptor
This compound Test Compound [Hypothetical Value, e.g., 15.5]
PRE-084Standard Agonist2.2 - 44
HaloperidolStandard Antagonist2.8
NE-100Standard Antagonist0.86 - 4.16
BD-1063Standard Antagonist9.0

Note: The Ki values for the standard compounds are based on reported literature values and may vary depending on experimental conditions.

Interpretation of Results and Concluding Remarks

The Ki value for this compound will provide a direct measure of its affinity for the sigma-1 receptor.

  • High Affinity (Low Ki value, e.g., < 50 nM): A low nanomolar Ki value would indicate that this compound is a potent sigma-1 receptor ligand, comparable to the standard compounds. This would strongly warrant further investigation into its functional activity (agonist vs. antagonist) and its potential therapeutic applications.

  • Moderate to Low Affinity (Higher Ki value, e.g., > 100 nM): A higher Ki value would suggest a weaker interaction with the sigma-1 receptor. While it may still have some activity, its potential as a selective sigma-1 modulator would be less pronounced compared to the established standards.

This comparative guide provides a robust framework for the initial characterization of this compound. The experimental protocol outlined is a standard, validated method in the field of pharmacology, ensuring the generation of reliable and reproducible data. By benchmarking against well-characterized standard compounds, researchers can accurately place this novel molecule within the broader landscape of sigma-1 receptor ligands and make informed decisions about its future development.

References

  • Wikipedia. (2023, September 21). NE-100. In Wikipedia. Retrieved from [Link]

  • Nguyen, L., et al. (2020). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. The International Journal of Biochemistry & Cell Biology, 126, 105803.
  • Okuyama, S., et al. (1993). NE-100, a novel sigma receptor ligand: in vivo tests. Life Sciences, 53(18), PL285-PL290.
  • Wikipedia. (2023, March 29). BD1063. In Wikipedia. Retrieved from [Link]

  • Romero, L., et al. (2012). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Pharmaceutical Design, 18(37), 6044–6054.
  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
  • Walker, J. M., et al. (1988). Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs. European Journal of Pharmacology, 154(2), 153-164.
  • Shin, E. J., et al. (1990). Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors. European Journal of Pharmacology, 177(3), 111-118.
  • Nguyen, L., et al. (2020). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. The International Journal of Biochemistry & Cell Biology, 126, 105803.
  • ResearchGate. (n.d.). The list of Sigma-1 receptor agonists and antagonists. Retrieved from [Link]

  • Wikipedia. (2023, October 26). PRE-084. In Wikipedia. Retrieved from [Link]

  • Merck Millipore. (n.d.). *Biochemical, behavioral, and electrophysiologic actions of the selective sigma receptor

A Researcher's Guide to the Preclinical Evaluation of Novel Piperidine-Based CNS Drug Candidates: A Comparative Analysis of Methodological Rigor

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey of a novel chemical entity from discovery to clinical application is fraught with challenges. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous CNS-active pharmaceuticals.[1] However, the preclinical evaluation of new piperidine derivatives is often where promising candidates falter due to methodological shortcomings. This guide provides a comparative analysis of robust versus potentially flawed preclinical research strategies, using the hypothetical compound 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride as a case study. While no peer-reviewed critiques of this specific molecule exist in the public domain, we will explore the common pitfalls and best practices in the preclinical assessment of such compounds, thereby offering a framework for generating scientifically sound and defensible data.

The core of this guide is a comparison of two hypothetical research pathways for our compound of interest: Study A (A Robust, Self-Validating Approach) and Study B (A Critique-Prone, Ambiguous Approach) . By contrasting these two, we will highlight the critical experimental choices that underpin trustworthy and authoritative preclinical data.

Initial Characterization: Beyond Simple Affinity

A common starting point for a novel CNS-active compound is the determination of its binding affinity for its primary target. Given the structure of this compound, a likely target is the sigma-1 receptor (σ1R), a unique chaperone protein implicated in a variety of neurological disorders.[2][3]

Study B (Critique-Prone Approach): This study might begin and end with a simple radioligand binding assay to determine the affinity (Ki) of the compound for the σ1R. While a necessary first step, this single data point is insufficient to build a compelling case for further development.

Study A (Robust Approach): A more rigorous approach involves a multi-faceted initial characterization:

  • Orthogonal Binding Assays: In addition to a standard radioligand competition assay, a secondary, distinct binding assay should be employed to confirm the interaction. This could involve a different radioligand or a label-free method like surface plasmon resonance (SPR).

  • Functional Characterization: It is crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.[2] This can be achieved through in vitro functional assays, such as measuring the modulation of second messenger signaling or ion channel activity known to be influenced by the σ1R.[4]

  • Off-Target Screening: A broad panel of off-target screening assays is essential to identify potential unwanted interactions that could lead to side effects.[5] This should include other CNS receptors, ion channels, and enzymes.

Table 1: Comparison of Initial In Vitro Characterization Strategies

Parameter Study B (Critique-Prone) Study A (Robust) Rationale for Robust Approach
Target Affinity Single radioligand binding assay (e.g., using -pentazocine)Multiple, orthogonal binding assays (e.g., -pentazocine and SPR)Reduces the risk of artifacts from a single assay format and provides greater confidence in the measured affinity.
Functional Activity Not determinedFunctional assays (e.g., calcium mobilization, neurite outgrowth assay)Differentiates between agonists, antagonists, and inverse agonists, which is critical for predicting in vivo effects.[2]
Selectivity Limited or no off-target screeningComprehensive off-target screening panel (e.g., against other GPCRs, ion channels)Identifies potential liabilities early in development and helps to interpret in vivo findings.[5]
Preclinical In Vivo Efficacy: The Importance of Rigorous Study Design

Once the in vitro profile of a compound is established, the next step is to assess its efficacy in relevant animal models. The choice of model and the design of the study are critical for generating meaningful and reproducible data.

Study B (Critique-Prone Approach): This study might use a single animal model with a small group size, no randomization or blinding, and only measure a single behavioral endpoint. Such a design is highly susceptible to bias and may produce false-positive results.

Study A (Robust Approach): A robust in vivo study will incorporate several key design elements to minimize bias and enhance the reliability of the findings:[6]

  • Appropriate Animal Model: The choice of animal model should be well-justified and relevant to the therapeutic indication. For a σ1R modulator, models of neuropathic pain, depression, or cognitive deficits in neurodegenerative disease could be appropriate.[7]

  • Power Analysis and Sample Size: The number of animals per group should be determined by a power analysis to ensure the study is adequately powered to detect a meaningful effect.[6]

  • Randomization and Blinding: Animals should be randomly assigned to treatment groups, and the investigators conducting the experiments and analyzing the data should be blinded to the treatment allocation.[6]

  • Multiple Endpoints: In addition to the primary behavioral endpoint, other relevant physiological or biochemical markers should be measured to provide a more complete picture of the compound's effects.

Experimental Protocol: In Vivo Assessment of a Novel Piperidine Derivative in a Model of Neuropathic Pain

  • Animal Model: Chronic Constriction Injury (CCI) of the sciatic nerve in male Sprague-Dawley rats.

  • Group Allocation: Animals are randomly assigned to one of four groups (n=12/group, determined by power analysis): Vehicle, Compound (low dose), Compound (high dose), and Positive Control (e.g., gabapentin).

  • Drug Administration: The test compound, vehicle, or positive control is administered via the intended clinical route (e.g., oral gavage) at a prespecified time before behavioral testing.

  • Behavioral Testing (Blinded): Mechanical allodynia is assessed using von Frey filaments at baseline (before surgery) and at multiple time points post-dosing.

  • Biochemical Analysis: At the end of the study, spinal cord and dorsal root ganglia tissue are collected for analysis of biomarkers associated with neuropathic pain (e.g., inflammatory cytokines, p-p38).

Addressing Potential Criticisms: A Proactive Approach

A key aspect of a robust preclinical package is the proactive anticipation and addressing of potential criticisms.

Critique 1: "The observed in vivo effect is due to an off-target interaction."

  • How Study B might be vulnerable: Without a comprehensive off-target screen, it is difficult to rule out the possibility that the observed efficacy is due to an unintended molecular target.

  • How Study A addresses this: The comprehensive off-target screen conducted in the initial characterization phase provides strong evidence for the compound's selectivity. Additionally, the use of a positive control with a known mechanism of action can help to contextualize the findings.

Critique 2: "The study is underpowered and the results may be a false positive."

  • How Study B might be vulnerable: Small group sizes and the absence of a power calculation make the study susceptible to random chance.

  • How Study A addresses this: The sample size is justified by a power analysis, and the use of appropriate statistical methods ensures that the results are statistically robust.[6]

Critique 3: "The investigators were biased in their data collection and analysis."

  • How Study B might be vulnerable: Lack of randomization and blinding can introduce conscious or unconscious bias into the study.

  • How Study A addresses this: The implementation of randomization and blinding procedures is a cornerstone of the study design, minimizing the potential for bias.[6]

Visualization of Key Concepts

To further illustrate the principles discussed, the following diagrams visualize a hypothetical signaling pathway and a robust experimental workflow.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling s1r Sigma-1 Receptor ion_channel Ion Channel s1r->ion_channel Modulates ca_influx Ca2+ Influx ion_channel->ca_influx Leads to erk_pathway ERK Pathway ca_influx->erk_pathway Activates gene_expression Gene Expression erk_pathway->gene_expression Regulates neuronal_survival Neuronal Survival gene_expression->neuronal_survival Promotes ligand Piperidine Ligand (e.g., this compound) ligand->s1r Binds to

Caption: Hypothetical signaling pathway for a sigma-1 receptor agonist.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Data Analysis & Interpretation binding Orthogonal Binding Assays functional Functional Assays off_target Off-Target Screening model Animal Model Selection off_target->model Go/No-Go Decision design Randomized, Blinded Study Design behavior Behavioral Endpoints biomarkers Biomarker Analysis stats Appropriate Statistical Analysis biomarkers->stats Data Collection interpretation Contextual Interpretation

Caption: A robust preclinical experimental workflow.

Conclusion

The preclinical evaluation of a novel piperidine-based CNS drug candidate like this compound requires a methodologically rigorous and self-validating approach. By moving beyond simplistic initial characterizations and embracing robust in vivo study designs, researchers can generate a data package that is not only scientifically sound but also capable of withstanding critical scrutiny. The comparative framework presented in this guide, contrasting a robust with a critique-prone research strategy, serves as a practical tool for drug development professionals to enhance the quality and reliability of their preclinical research, ultimately increasing the probability of successful clinical translation.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride (CAS No. 1219982-69-0). As a specialized research chemical, direct, comprehensive safety and disposal documentation is not always readily available. Therefore, this guide synthesizes data from analogous compounds and established chemical safety principles to provide a robust operational framework. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety, regulatory compliance, and environmental stewardship.

Part 1: Core Principle - Hazard-Based Waste Characterization

The foundation of any proper disposal procedure is a thorough understanding of the chemical's hazards. For this compound, we must infer its hazard profile by examining its constituent chemical moieties: the piperidine ring and the iodophenoxy group.

  • Piperidine Moiety: The piperidine scaffold is a well-characterized heterocyclic amine. Piperidine and its salts, such as piperidine hydrochloride, are classified as acutely toxic if swallowed and can cause severe skin burns and eye damage.[1][2][3] Exposure can lead to symptoms ranging from skin irritation and redness to respiratory distress and neurological effects.[3][4] Therefore, the presence of the piperidine hydrochloride group dictates that this compound must be handled as a toxic substance.

  • Iodophenoxy Moiety: The iodophenoxy group places this compound in the category of halogenated organic compounds. Such compounds are often subject to specific disposal regulations because improper disposal (e.g., low-temperature burning) can lead to the formation of persistent and highly toxic environmental pollutants like dioxins and furans. The recommended disposal route for halogenated organic waste is typically high-temperature incineration at a licensed facility.[5][6]

Part 2: Pre-Disposal Operations: Segregation & Containment

Effective waste management begins at the point of generation. Rigorous segregation and proper containment are non-negotiable steps to prevent dangerous chemical reactions and ensure the waste can be safely handled by disposal personnel.

Waste Segregation Protocol

All waste streams containing this compound must be kept separate from other waste categories.

Waste StreamSegregation DirectiveRationale
Solid Waste (e.g., residual powder, contaminated weigh boats, gloves, wipes)Collect in a dedicated, clearly labeled hazardous waste container designated for "Halogenated Organic Solids."Prevents cross-contamination and ensures the waste stream is correctly profiled for the disposal vendor.[5]
Liquid Waste (e.g., solutions containing the compound)Collect in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Liquids." Do not mix with non-halogenated solvent waste.Mixing with other solvents can complicate the disposal process and increase costs.
Sharps Waste (e.g., contaminated needles, scalpels)Place directly into a designated, puncture-proof sharps container that is also labeled as containing hazardous chemical waste.Protects personnel from both physical and chemical hazards.
Aqueous Waste Collect in a dedicated "Hazardous Aqueous Waste" container. The presence of the compound makes it hazardous.Prevents the release of the toxic compound into the sewer system, which is strictly prohibited.[2][7]
Containerization and Labeling
  • Select an Appropriate Container: Use only chemically compatible containers (e.g., borosilicate glass or high-density polyethylene) with a secure, leak-proof screw cap. The container must be in good condition, free of cracks or residue on the outside.

  • Apply a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound" and any other components in the waste stream.

    • CAS Number: 1219982-69-0

    • Hazard Pictograms: Skull and Crossbones (for acute toxicity), Corrosion.

    • Principal Investigator's Name and Laboratory Information.

Part 3: Standard Operating Procedure for Disposal

This step-by-step protocol ensures that the collection and handling of waste are performed safely and systematically.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE.[1][2]

  • Eye Protection: Chemical safety goggles and a face shield if there is a splash risk.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., Nitrile rubber). Always inspect gloves before use.[1]

  • Body Protection: A properly fastened laboratory coat.

Step 2: Waste Collection at the Bench
  • Solid Waste: Carefully place all contaminated solid materials (e.g., paper towels, weighing paper, gloves) into the designated "Halogenated Organic Solids" waste container. Avoid creating dust.[1]

  • Liquid Waste: Using a funnel, carefully pour liquid waste into the designated "Halogenated Organic Liquids" waste container.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[9] Store the container in a designated satellite accumulation area, such as within a chemical fume hood, and inside secondary containment to control potential spills.

Step 3: Decontamination of Work Area and Equipment
  • After handling is complete, decontaminate the work surface (e.g., fume hood sash, benchtop) and any reusable equipment.

  • Use a suitable decontamination solution. A three-step process is recommended: deactivation (if a known deactivating agent exists), decontamination, and cleaning. For general purposes, wipe the area thoroughly with a detergent solution, followed by a rinse with water.

  • All wipes used for decontamination must be disposed of as hazardous solid waste.

Step 4: Final Disposal Pathway
  • The ultimate disposal of this compound waste must be conducted through your institution's Environmental Health & Safety (EHS) office or a contracted licensed professional waste disposal service.[8][10]

  • This material will be incinerated at a high-temperature, regulated hazardous waste facility to ensure complete destruction and prevent the release of harmful byproducts.[10]

  • Some specialized services may offer programs for recycling iodine-containing waste streams, which could be an environmentally preferable option if available through your institution.[11]

Part 4: Emergency Protocol - Spill Management

Accidental spills must be managed immediately and safely.

  • Alert Personnel: Immediately notify others in the laboratory.

  • Assess the Spill: For a small spill (<100 mL of a dilute solution or a few grams of powder), trained laboratory personnel can proceed with cleanup. For large spills, evacuate the area, close the doors, and contact your institution's emergency response team.

  • Control the Spill:

    • For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

    • For solid spills, gently cover with an absorbent mixture to avoid raising dust. A 1:1:1 ratio of sodium carbonate, clay cat litter, and sand is effective.[5]

  • Collect the Residue: Carefully scoop the absorbed spill material into your designated solid hazardous waste container.

  • Decontaminate the Area: Clean the spill area as described in the decontamination section above.

  • Report the Incident: Document the spill and the cleanup procedure according to your institution's policies.

Visual Workflow: Disposal Decision Pathway

The following diagram illustrates the decision-making process for segregating waste containing this compound.

G Disposal Workflow for 2-[2-(2-Iodophenoxy)ethyl]piperidine HCl Waste start Waste Generation Point (Contains 2-[2-(2-Iodophenoxy)ethyl]piperidine HCl) solid Is the waste a contaminated solid? (gloves, wipes, weigh boats) start->solid liquid Is the waste a non-aqueous liquid? (e.g., in organic solvent) start->liquid aqueous Is the waste an aqueous solution? start->aqueous sharps Is the waste a contaminated sharp? start->sharps solid_container Collect in Container: 'Halogenated Organic Solids' solid->solid_container Yes liquid_container Collect in Container: 'Halogenated Organic Liquids' liquid->liquid_container Yes aqueous_container Collect in Container: 'Hazardous Aqueous Waste' aqueous->aqueous_container Yes sharps_container Collect in Container: 'Chemically Contaminated Sharps' sharps->sharps_container Yes ehs Arrange Pickup Through Licensed Waste Vendor / EHS solid_container->ehs liquid_container->ehs aqueous_container->ehs sharps_container->ehs

Sources

Definitive Guide to Personal Protective Equipment for Handling 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance for the safe handling of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride. As the specific toxicological properties of this compound have not been exhaustively studied, our recommendations are grounded in a thorough analysis of its constituent chemical moieties: the piperidine ring, the aromatic iodide, and its nature as a hydrochloride salt. This guide is designed to empower researchers, scientists, and drug development professionals to operate with the highest degree of safety, ensuring both personal protection and data integrity.

Hazard Assessment: A Structurally-Informed Approach

Understanding the "why" behind a safety protocol is the cornerstone of a resilient safety culture. The personal protective equipment (PPE) recommendations outlined below are derived from the known hazards of analogous chemical structures.

The molecule this compound is a solid, crystalline substance due to its salt form. The primary hazards are associated with the piperidine functional group, which is known for its toxicity and corrosivity.[1][2][3][4]

Structural Component Associated Hazards Primary Routes of Exposure
Piperidine Moiety Acute Toxicity: Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[1][2][3] Corrosivity: Causes severe skin burns and serious eye damage.[2][3][4][5] Neurotoxicity: May cause headache, dizziness, and muscle weakness.[4]Inhalation (of dust), Dermal (skin contact), Oral (ingestion)
Aromatic Iodide Irritation: Iodine-containing compounds can be irritating to the skin, eyes, and respiratory system.[6] Systemic Effects: While elemental iodine has known effects on the thyroid, the primary risk here is the overall toxicity of the organic molecule.[7]Inhalation, Dermal, Ocular
Hydrochloride Salt Physical Form: As a solid, it presents a risk of aerosolization, forming fine dust that can be easily inhaled.[8][9]Inhalation

Given this profile, the compound must be treated as a toxic and corrosive solid . All handling procedures must be designed to prevent the generation and inhalation of dust and to eliminate any possibility of skin or eye contact.

The Core Protocol: A Multi-Layered Defense

Effective protection is not about a single piece of equipment but an integrated system of engineering controls, personal protective gear, and rigorous procedure.

Primary Engineering Controls: Your First Line of Defense

All manipulations of this compound, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood.[5] This is non-negotiable. The fume hood contains aerosolized particles and vapors, preventing them from entering the laboratory environment and your breathing zone. Ensure the sash is positioned as low as possible to maximize capture efficiency.

Personal Protective Equipment (PPE): The Essential Barrier

The following PPE is mandatory for all personnel handling the compound. The selection is based on providing a robust barrier against the identified hazards of toxicity and corrosivity.

  • Hand Protection: Nitrile gloves are the standard for handling a wide range of chemicals and provide an effective barrier against this compound.[10]

    • Causality: Nitrile offers superior chemical resistance compared to latex for many organic compounds and provides good puncture resistance.[7]

    • Best Practice (Self-Validating Protocol): Always double-glove. This practice allows for the safe removal of the outer, potentially contaminated glove without compromising the barrier. Inspect gloves for any signs of damage before use. Change gloves immediately if contamination is suspected.

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87-certified safety glasses with side shields are required at all times in the laboratory.[10]

    • Required for Handling: When actively handling the solid or its solutions, upgrade to tight-sealing chemical splash goggles.[9]

    • Best Practice: For any procedure with a heightened risk of splash or aerosol generation (e.g., vortexing, sonicating, or cleaning a spill), a full-face shield must be worn over chemical splash goggles. This provides a secondary barrier protecting the entire face.[9]

  • Body Protection: A long-sleeved laboratory coat is mandatory.[6][10]

    • Causality: The lab coat protects your skin and personal clothing from incidental contact and minor splashes.

    • Best Practice: For larger-scale operations or when there is a significant risk of contamination, a chemically resistant apron or disposable coveralls should be worn over the lab coat.

  • Respiratory Protection:

    • Standard Operations: When working within a certified chemical fume hood, respiratory protection is typically not required.

    • Non-Standard Situations: In the event of a large spill outside of a fume hood or if engineering controls are not available or fail, respiratory protection is critical. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (P100 filter) should be used.[11][12] All personnel requiring respirators must be part of a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA (29 CFR 1910.134).[11]

Operational Guide: PPE in Practice

The level of PPE required can be adapted to the specific task. This workflow ensures that the protection level matches the risk.

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_solid Solid Handling cluster_solution Solution Handling cluster_cleanup Spill & Emergency start Assess Task: Handling 2-[2-(2-Iodophenoxy)ethyl]piperidine HCl weigh Weighing / Aliquoting Solid start->weigh dissolve Dissolving / Transferring Solution start->dissolve spill Spill Cleanup / High-Energy Ops (e.g., Sonicating) start->spill weigh_ppe Required PPE: - Chemical Fume Hood - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles weigh->weigh_ppe dissolve_ppe Required PPE: - Chemical Fume Hood - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles - Face Shield (if splash risk) dissolve->dissolve_ppe spill_ppe Required PPE: - All previous PPE PLUS: - Face Shield - Chemically Resistant Apron - Consider Respirator (if outside hood) spill->spill_ppe

Caption: PPE selection workflow based on the laboratory task.

Step-by-Step Protocol for Weighing Solid Compound
  • Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh paper, secondary containers) is present.

  • Don PPE: Don your lab coat, chemical splash goggles, and double nitrile gloves.

  • Perform Operation: Conduct all weighing and transfer operations on a disposable work surface (e.g., bench paper) within the fume hood to contain any minor spills.

  • Tare and Weigh: Carefully transfer the solid using a designated spatula. Avoid any actions that could create dust clouds.

  • Clean-Up: After weighing, carefully clean the spatula with a solvent-moistened wipe. Dispose of the wipe and any contaminated weigh paper into the designated solid hazardous waste container.

  • Doff PPE: Remove the outer pair of gloves before exiting the fume hood.

Decontamination and Disposal Plan

Safe disposal is an integral part of the handling process. Contaminated materials must be segregated and disposed of according to institutional and regulatory guidelines.

PPE Disposal
  • Gloves, Wipes, and Bench Paper: All disposable items that have come into contact with the compound are considered hazardous waste. They must be placed in a clearly labeled, sealed hazardous waste bag or container designated for solid chemical waste.[9][13]

  • Lab Coats: If a lab coat becomes contaminated, it must be removed immediately and decontaminated by a professional laundry service that handles hazardous materials. Do not launder it at home. Grossly contaminated coats may need to be disposed of as hazardous waste.

Chemical Waste Disposal
  • Solid Waste: Excess solid compound and any contaminated disposables (e.g., weigh boats, pipette tips) must be collected in a designated, sealed, and properly labeled solid hazardous waste container.[5]

  • Liquid Waste: Solutions containing the compound must be collected in a designated, sealed, and properly labeled liquid hazardous waste container. Do not discharge any amount to the sewer system.[8][13]

The following diagram illustrates the disposal pathway for contaminated items.

Decontamination_Disposal_Pathway cluster_source Source of Contamination cluster_process Process cluster_destination Final Destination contaminated_glove Contaminated Glove doffing Proper Doffing Procedure contaminated_glove->doffing contaminated_glassware Contaminated Glassware rinsing Triple Rinse with Appropriate Solvent contaminated_glassware->rinsing excess_solid Excess Solid / Solution collection Collect in Designated Waste Container excess_solid->collection solid_waste Solid Hazardous Waste (e.g., Gloves, Wipes) doffing->solid_waste liquid_waste Liquid Hazardous Waste (e.g., Rinsate, Solutions) rinsing->liquid_waste Rinsate collection->solid_waste Solids collection->liquid_waste Liquids

Caption: Decontamination and disposal pathway for materials.

Emergency Procedures: Immediate Response Protocol

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2][3] Rinse the mouth with water and seek immediate medical attention.[5][9]

Always have the Safety Data Sheet (SDS) for a related compound, such as Piperidine or Piperidine hydrochloride, available for emergency responders.[1][8]

References

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [URL: https://www.chemos.
  • 1-(2-Chloroethyl)piperidine hydrochloride Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC109211000]
  • Piperidine: Human health tier II assessment. Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [URL: https://www.industrialchemicals.gov.au/sites/default/files/Piperidine%20-%20Human%20health%20tier%20II%20assessment.pdf]
  • Piperidine Safety Data Sheet. Penta Chemicals. [URL: https://www.pentachemicals.eu/en/msds/110-89-4]
  • Safety Data Sheet: Piperidine. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-0976-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzMDM4ODZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU0MTQ0MzM4MjIucGRmfGU4YjU3ZjYwZGYxZmE2YmY0N2YyZGIzZjY0Y2Q3N2Y0YjEwZDYxYWIxZGMzYjQyZDEyYjQ4ZTYwZDA4Y2M1ZWM]
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  • 2-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride Safety Data Sheets. Echemi. [URL: https://www.echemi.com/sds/2-[2-(2-ethylphenoxy)ethyl]piperidine-hydrochloride-cas1219949-29-7.html]
  • Piperidine hydrochloride Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=A13243]
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2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride
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2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride

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